molecular formula C34H66O7 B015006 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene CAS No. 887406-37-3

12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene

Número de catálogo: B015006
Número CAS: 887406-37-3
Peso molecular: 586.9 g/mol
Clave InChI: LDPXXIGSLJSCNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene is a useful research compound. Its molecular formula is C34H66O7 and its molecular weight is 586.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

11-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O7/c1-3-5-7-9-11-13-15-17-19-21-35-23-25-37-27-29-39-31-33-41-34-32-40-30-28-38-26-24-36-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-34H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPXXIGSLJSCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403580
Record name 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-37-3
Record name 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Macromolecular Engineering with 12,15,18,21,24,27,30-Heptaoxahentetraconta-1,40-diene: A Technical Guide to ABA Triblock Crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced biomaterials and drug delivery systems, the architectural precision of macromonomers dictates the macroscopic properties of the resulting polymer networks. 12,15,18,21,24,27,30-heptaoxahentetraconta-1,40-diene (CAS No. 887406-37-3) is a highly specialized, 41-atom chain macromonomer. Structurally, it functions as an ABA triblock molecule: a central hydrophilic hexaethylene glycol (PEG6) core flanked by two hydrophobic undec-10-enyl chains.

This unique amphiphilic geometry, combined with highly reactive terminal olefins, makes it a premier candidate for synthesizing precisely spaced hydrogels, PEGylated lipid nanoparticles (LNPs), and amphiphilic polymer networks via Acyclic Diene Metathesis (ADMET) and Thiol-Ene click chemistry. This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for integrating this macromonomer into advanced drug development workflows.

Structural and Physicochemical Profiling

Quantitative Data Summary
PropertyValue
IUPAC Name 12,15,18,21,24,27,30-heptaoxahentetraconta-1,40-diene
CAS Registry Number 887406-37-3
Molecular Formula C34H66O7
Molecular Weight 586.88 g/mol
Molecular Architecture ABA Triblock (Hydrophobic-Hydrophilic-Hydrophobic)
Physical State Viscous Oil
Boiling Point ~608.0 ± 50.0 °C (Predicted)
Density ~0.939 ± 0.06 g/cm³ (Predicted)
Solubility Chloroform, Dichloromethane, Ethyl Acetate, Methanol [[1]]()
Storage Conditions -20°C (Long-term stability), RT (Short-term)

Mechanistic Pathways for Polymerization

The terminal dienes of 12,15,18,21,24,27,30-heptaoxahentetraconta-1,40-diene offer orthogonal reactivity depending on the catalytic system employed.

A. Acyclic Diene Metathesis (ADMET)

When exposed to Ruthenium-alkylidene catalysts (e.g., Grubbs 1st or 2nd Generation), the terminal olefins undergo step-growth condensation polymerization. Because ADMET is an equilibrium-driven process, the reaction must be performed under dynamic vacuum to continuously remove the ethylene gas byproduct. This shifts the equilibrium toward high-molecular-weight polymer formation (Le Chatelier's principle) . The resulting polymers exhibit strictly linear, periodic spacing of the PEG domains, which is highly desirable for creating uniform Metal-Organic Framework (MOF) polymer hybrids or precisely tuned amphiphilic elastomers [[2]]([Link]).

B. Thiol-Ene "Click" Chemistry

For biological applications, the terminal olefins can undergo radical-mediated anti-Markovnikov addition with multifunctional thiols. This reaction is initiated by UV light and a photoinitiator. Thiol-ene chemistry is highly favored in tissue engineering because it is exceptionally rapid, highly specific (1:1 stoichiometry), and resistant to oxygen inhibition, allowing for the formulation of hydrogels in ambient, aqueous environments .

Reactivity A 12,15,18,21,24,27,30-heptaoxahentetraconta-1,40-diene (PEG6-Diene Macromonomer) B Olefin Metathesis (Grubbs Catalyst) A->B Ru-carbene C Thiol-Ene Click Chemistry (UV / Photoinitiator) A->C Radical addition D Hydrosilylation (Pt Catalyst) A->D Si-H addition E ADMET Polymerization (Amphiphilic Polymers) B->E High conc. / Vacuum F Ring-Closing Metathesis (Macrocycles) B->F High dilution G Hydrogel Crosslinking (Bioconjugation) C->G Multifunctional thiols H Siloxane Networks (Elastomers) D->H Crosslinking

Fig 1: Primary chemical reactivity pathways for the PEG6-diene macromonomer.

Field-Proven Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Acyclic Diene Metathesis (ADMET) Polymerization

Causality Focus: Moisture and oxygen prematurely deactivate Ruthenium carbenes. Rigorous degassing is non-negotiable.

  • Monomer Purification: Dissolve the PEG6-diene in dichloromethane (DCM) and pass through a plug of basic alumina to remove peroxides. Remove the solvent under reduced pressure.

  • Degassing (Freeze-Pump-Thaw): Transfer the purified monomer to a Schlenk flask. Perform three freeze-pump-thaw cycles using liquid nitrogen to eliminate dissolved oxygen.

  • Catalyst Addition: In an argon-filled glovebox, add 1-2 mol% of Grubbs 2nd Generation catalyst. Why 2nd Gen? Its N-heterocyclic carbene (NHC) ligand provides superior stability and turnover rates for unhindered terminal olefins .

  • Polymerization & Vacuum Application: Heat the bulk mixture to 50°C. Apply a dynamic, high vacuum (< 10⁻³ Torr). The reaction will visibly bubble as ethylene gas is evolved. Continue for 48 hours.

  • Quenching: Break the vacuum with Argon. Inject an excess of ethyl vinyl ether and stir for 30 minutes. Mechanism: This forces the active Ruthenium species to form a thermodynamically dead Fischer carbene, cleanly terminating the polymer chains.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The disappearance of terminal olefin multiplets at δ 4.9–5.0 ppm and the emergence of an internal olefin peak at δ 5.3–5.5 ppm confirms successful metathesis.

  • Purification: Precipitate the polymer dropwise into cold methanol. Filter and dry under vacuum.

Workflow Step1 Step 1: Monomer Purification Degas PEG6-Diene under vacuum to remove O2 and moisture Step2 Step 2: Catalyst Addition Add Grubbs Catalyst (e.g., 2nd Gen) in inert atmosphere (Argon) Step1->Step2 Step3 Step 3: Polymerization Heat to 40-60°C under dynamic vacuum to drive off ethylene gas Step2->Step3 Step4 Step 4: Quenching Add Ethyl Vinyl Ether to terminate active Ru-carbene Step3->Step4 Step5 Step 5: Purification Precipitate polymer in cold methanol and dry under vacuum Step4->Step5

Fig 2: Step-by-step ADMET polymerization workflow emphasizing thermodynamic control.

Protocol B: UV-Initiated Thiol-Ene Hydrogel Formulation

Causality Focus: Stoichiometric balance dictates the final crosslink density and mechanical modulus of the hydrogel.

  • Precursor Mixing: In a dark vial, combine the PEG6-diene macromonomer with a multi-arm PEG-thiol (e.g., 4-arm PEG-SH) in a strict 1:1 molar ratio of alkene to thiol groups.

  • Initiator Addition: Add 0.1 wt% of a water-soluble photoinitiator, such as LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).

  • Casting: Pipette the solution into a silicone mold of the desired geometry.

  • Photopolymerization: Irradiate the mold with 365 nm UV light at an intensity of 10 mW/cm² for 5 minutes. The thiyl radicals will rapidly attack the terminal alkenes, forming stable thioether linkages .

  • Self-Validation Checkpoint: Perform Attenuated Total Reflectance (ATR) FTIR on the cured gel. Complete polymerization is validated by the total disappearance of the S-H stretch at ~2550 cm⁻¹ and the C=C stretch at ~1640 cm⁻¹.

Applications in Advanced Nanomedicine

The precise 41-atom chain length of 12,15,18,21,24,27,30-heptaoxahentetraconta-1,40-diene is not arbitrary; it provides an exact spatial distance between crosslinking nodes.

In Lipid Nanoparticle (LNP) Engineering , the undecenyl chains readily intercalate into the hydrophobic lipid bilayer, while the PEG6 core loops outward into the aqueous exterior. This provides a "stealth" hydration layer that prevents opsonization by serum proteins, extending the circulation half-life of mRNA-loaded LNPs. Furthermore, post-insertion crosslinking of the terminal dienes can "lock" the LNP structure, preventing premature payload leakage in systemic circulation.

In Tissue Engineering , the ABA triblock nature allows for the creation of hydrogels with distinct hydrophobic pockets. These pockets can sequester poorly water-soluble small-molecule drugs, while the PEGylated network ensures the bulk hydrogel remains highly swollen and biocompatible, enabling zero-order sustained drug release profiles.

References

  • NextSDS. "12,15,18,21,24,27,30-HEPTAOXAHENTRACONTA-1,40-DIENE - Chemical Substance Information." NextSDS Database. URL:[Link]

  • Ayala, S. (2015). "PolyMOFs: A Novel Class of Polymer-Metal-Organic Framework Hybrid Materials." eScholarship, University of California San Diego. URL:[Link]

  • Zavada, S. R., et al. (2014). "Oxygen-Mediated Enzymatic Polymerization of Thiol-Ene Hydrogels." Materials (via ResearchGate). URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Application Workflows of CAS 887406-37-3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of lipid-based drug delivery and bioconjugation, specialized cross-linkers play a pivotal role in structural integrity. CAS 887406-37-3 (12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene) is a highly specialized, homobifunctional PEGylated lipid derivative. Unlike standard phospholipids, this molecule features a central heptaoxa (PEG-6) core flanked by two C11 alkyl chains terminating in unactivated alkenes. This unique architecture makes it an exceptional candidate for orthogonal click chemistry (thiol-ene reactions) and the stabilization of lipid nanoparticles (LNPs).

This guide synthesizes the physicochemical causality behind its behavior and provides field-proven, self-validating protocols for its implementation in the laboratory.

Molecular Architecture & Physicochemical Causality

To effectively formulate with CAS 887406-37-3, one must first understand the causality behind its physical state and solubility. The molecule has a molecular formula of C34H66O7 and a molecular weight of 586.89 g/mol . At room temperature, it exists as an oil rather than a crystalline solid.

The Causality of its Physical State: The oily nature of this compound is driven by the high rotational freedom of the seven ether oxygens within its PEG core. When combined with the terminal alkenes, which introduce structural "kinks" that disrupt dense van der Waals packing, the molecule cannot form a rigid crystalline lattice at standard temperature and pressure.

The Amphiphilic Paradox

CAS 887406-37-3 is a non-ionic amphiphile. However, its Hydrophilic-Lipophilic Balance (HLB) leans heavily lipophilic. The hydration sphere generated by the short PEG-6 core is insufficient to overcome the massive hydrophobic bulk of the 22 aliphatic carbons. Consequently, it is insoluble in water but highly soluble in halogenated and protic organic solvents .

SolubilityLogic A CAS 887406-37-3 Amphiphilic Structure B Terminal Alkyl Chains (Hydrophobic) A->B C Heptaoxa (PEG) Core (Hydrophilic) A->C D Soluble in Non-Polar/ Weakly Polar Solvents (DCM, Chloroform) B->D E Soluble in Protic Solvents (Methanol) C->E

Caption: Logical relationship between molecular architecture and solvent compatibility.

Experimental Workflows & Self-Validating Protocols

As a bench scientist, handling oily, amphiphilic cross-linkers requires precision to avoid concentration gradients or incomplete solvation. The following protocols are designed as self-validating systems to ensure experimental integrity.

Protocol A: Preparation of Standardized Stock Solutions

Because CAS 887406-37-3 lacks a charged headgroup, primary solvation must target the hydrophobic tails.

  • Gravimetric Aliquoting: Due to the compound's high viscosity, use positive displacement pipettes to transfer the oil into a pre-weighed amber glass vial.

  • Primary Solubilization: Add anhydrous Dichloromethane (DCM) or Chloroform to achieve a primary stock concentration of 50 mg/mL. Causality: Halogenated solvents rapidly solvate the C11 alkyl chains while maintaining the PEG core in an extended, non-collapsed conformation.

  • Vortex and Sonication: Vortex for 60 seconds, followed by mild bath sonication (room temperature) for 2 minutes.

  • Secondary Dilution (Optional): For downstream assays requiring protic environments, dilute the DCM stock into Methanol.

  • System Validation: Assess complete dissolution via Dynamic Light Scattering (DLS) or visual inspection against a black background. The solution must be optically clear; any opalescence indicates micellar scattering and incomplete solvation.

Protocol B: Thiol-Ene Crosslinking for Bioconjugation

The terminal 1,40-dienes are unactivated, providing excellent shelf stability compared to acrylates. They undergo highly efficient, step-growth radical addition with thiols under UV light.

  • Reagent Mixing: Combine CAS 887406-37-3 with a thiol-modified target (e.g., a thiolated peptide or lipid) at a 1:2 molar ratio (alkene:thiol) in a compatible solvent mixture (e.g., Methanol/DCM).

  • Initiator Addition: Add a photoinitiator (e.g., LAP or Irgacure 2959) at 1-2 wt%.

  • UV Irradiation: Expose the mixture to UV light (365 nm) for 10–15 minutes to initiate the radical-mediated click reaction, forming stable thioether bonds.

  • System Validation: Monitor the disappearance of the terminal alkene peak (~1640 cm⁻¹) via Fourier Transform Infrared Spectroscopy (FTIR), or use Ellman's reagent to confirm the quantitative consumption of free thiols.

FormulationWorkflow Step1 Gravimetric Aliquot Step2 Dissolution in Dichloromethane Step1->Step2 Step3 Addition of Thiol Target Step2->Step3 Step4 UV 365nm Irradiation Step3->Step4 Step5 FTIR/Ellman's Validation Step4->Step5

Caption: Step-by-step thiol-ene bioconjugation workflow using CAS 887406-37-3.

Quantitative Data Summary

To facilitate rapid reference during experimental design, the physicochemical specifications and solubility profile of CAS 887406-37-3 are summarized below.

Table 1: Physicochemical Specifications
ParameterSpecification
CAS Number 887406-37-3
IUPAC Name 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene
Molecular Formula C34H66O7
Molecular Weight 586.89 g/mol
Physical Form Oil (at 25°C, 1 atm)
Reactive Groups Terminal unactivated alkenes (x2)
Table 2: Solubility Profile & Solvent Selection Guide
SolventSolubilityMechanistic Rationale
Dichloromethane (DCM) HighHalogenated solvent rapidly solvates the extensive C11 alkyl chains.
Chloroform HighMatches the low dielectric constant required by the hydrophobic tails.
Ethyl Acetate ModerateSolvates the PEG core via hydrogen bond acceptance.
Methanol ModerateProtic solvent interacts favorably with the 7 ether oxygens in the core.
Water InsolubleHydrophobic bulk (22 carbons) overwhelms the PEG-6 hydration sphere.

References

Synthesis Mechanism and Application of 12,15,18,21,24,27,30-Heptaoxahentetraconta-1,40-diene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of bioconjugation, targeted protein degradation (e.g., PROTACs), and surface functionalization, homobifunctional crosslinkers play a foundational role. 12,15,18,21,24,27,30-Heptaoxahentetraconta-1,40-diene (frequently cataloged under the truncated spelling heptaoxahentraconta-1,40-diene) is a highly specialized, discrete polyethylene glycol (PEG) derivative[1]. Structurally, it consists of a central hexaethylene glycol core flanked by two hydrophobic undecenyl chains, terminating in reactive alkenes. This unique amphiphilic architecture provides an ideal spacer for maintaining aqueous solubility while offering terminal handles for orthogonal click chemistry (such as thiol-ene reactions or olefin cross-metathesis).

This whitepaper provides an in-depth, authoritative guide to the synthesis, mechanistic pathways, and self-validating experimental protocols required to yield this critical macromolecular building block.

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the target molecule's physical parameters to guide solvent selection and downstream purification logic. The quantitative data for the target compound is summarized below[1][2].

PropertySpecification
Chemical Name 12,15,18,21,24,27,30-Heptaoxahentetraconta-1,40-diene
CAS Registry Number 887406-37-3
Molecular Formula C34H66O7
Molecular Weight 586.88 g/mol
Structural Class Homobifunctional PEG-Aliphatic Diene
Solubility Profile Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol
Recommended Storage -20°C (Long-term stability to prevent alkene oxidation)

Mechanistic Principles of Synthesis

The synthesis of this diene relies on a classical Williamson Ether Synthesis , adapted for the double alkylation of a discrete PEG chain[3].

Causality of Reagent Selection:

  • The Base (Sodium Hydride, NaH): NaH is selected over weaker bases (like K₂CO₃) because it is a strong, non-nucleophilic base. It ensures quantitative deprotonation of the terminal hydroxyl groups of hexaethylene glycol. This drives the equilibrium entirely toward the alkoxide, preventing unreacted hydroxyls from competing in downstream steps and drastically simplifying purification.

  • The Solvent (Anhydrous THF): Tetrahydrofuran (THF) is utilized due to its aprotic nature and optimal dielectric constant. It effectively solvates the sodium cations, thereby generating a "naked," highly reactive alkoxide oxygen[3].

  • The Electrophile (11-Bromo-1-undecene): The primary bromide is highly susceptible to Bimolecular Nucleophilic Substitution (Sₙ2). The long aliphatic chain provides a hydrophobic spacer, while the terminal alkene remains completely inert under these strongly basic conditions.

SynthesisMechanism HEG Hexaethylene Glycol (Nucleophile Precursor) Deprotonation Deprotonation (0°C, Anhydrous THF) HEG->Deprotonation Base NaH (Strong Base) Base->Deprotonation Alkoxide Di-alkoxide Intermediate (Active Nucleophile) Deprotonation->Alkoxide - H2 (g) SN2 Bimolecular Substitution (SN2 Pathway) Alkoxide->SN2 Electrophile 11-Bromo-1-undecene (Electrophile) Electrophile->SN2 Target Target PEG Diene (CAS 887406-37-3) SN2->Target - NaBr (s)

Figure 1: Mechanistic workflow of the Williamson ether synthesis for the target PEG diene.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the di-alkylation of hexaethylene glycol. As an application scientist, you must treat every reaction as a self-validating system where physical observations confirm mechanistic progression[3].

Step 1: Preparation and Deprotonation
  • Apparatus Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert Argon gas. Causality: Water reacts violently with NaH, which would consume the reagent and lead to incomplete deprotonation.

  • Solubilization: Dissolve hexaethylene glycol (1.0 equivalent, e.g., 10 g, 35.4 mmol) in 100 mL of anhydrous THF. Cool the mixture to 0°C using an ice bath.

  • Base Addition: Slowly add 60% NaH in mineral oil (2.5 equivalents, 3.54 g, 88.5 mmol) in small portions.

    • Self-Validation Check: The evolution of hydrogen gas (bubbling) will be immediately visible. The reaction is deemed successfully deprotonated when gas evolution ceases and the solution becomes a clear, homogeneous light-yellow mixture (typically 30-45 minutes).

Step 2: Nucleophilic Substitution (Sₙ2)
  • Electrophile Addition: To the cold alkoxide solution, add 11-bromo-1-undecene (2.2 equivalents, 18.1 g, 77.9 mmol) dropwise via an addition funnel over 20 minutes. Causality: Dropwise addition prevents localized high concentrations that might favor unwanted side reactions.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and then heat to a gentle reflux (approx. 65°C) for 12 to 18 hours.

    • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). Furthermore, the precipitation of sodium bromide (NaBr) as a fine white solid serves as a direct visual confirmation of Sₙ2 progression.

Step 3: Quenching and Extraction
  • Quenching: Cool the reaction to 0°C and carefully add 10 mL of deionized water dropwise to destroy any unreacted NaH. Remove the THF solvent under reduced pressure using a rotary evaporator.

  • Phase Separation: Dissolve the resulting residue in Chloroform (CHCl₃) or Ethyl Acetate (150 mL) and wash three times with distilled water (3 x 50 mL)[3].

    • Causality: The organic layer retains the highly hydrophobic diene product and unreacted bromide, while the aqueous layer strips away the NaBr salts and any mono-alkylated or unreacted polar PEG chains. Dry the organic layer over anhydrous Na₂SO₄.

Step 4: Chromatographic Purification
  • Column Chromatography: Concentrate the dried organic layer under vacuum. Purify the crude syrup via silica-gel column chromatography.

  • Elution Gradient: Utilize a gradient of Hexane/Ethyl Acetate (moving from 80:20 to 50:50) to elute the non-polar unreacted 11-bromo-1-undecene first, followed by the target diene.

PurificationLogic Crude Crude Reaction Mixture Quench Quench with H2O (Destroy excess NaH) Crude->Quench Extraction Liquid-Liquid Extraction (CHCl3 / H2O) Quench->Extraction Organic Organic Phase (Product + Bromide) Extraction->Organic Aqueous Aqueous Phase (Salts + Unreacted PEG) Extraction->Aqueous Discard Chromatography Silica Gel Column (Hexane/EtOAc Gradient) Organic->Chromatography Pure Pure Diene Product Chromatography->Pure

Figure 2: Post-reaction workup and chromatographic purification logic.

Analytical Validation

To confirm the structural integrity of the synthesized 12,15,18,21,24,27,30-heptaoxahentetraconta-1,40-diene, the following analytical signatures should be validated:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic terminal alkene multiplet at δ 5.75–5.85 ppm (2H, -CH =CH₂), the terminal alkene doublet/multiplet at δ 4.90–5.00 ppm (4H, -CH=CH₂ ), and the massive PEG backbone multiplet at δ 3.55–3.70 ppm (24H, -O-CH₂ -CH₂ -O-).

  • Mass Spectrometry (MALDI-TOF or ESI-MS): The theoretical exact mass is 586.48. Expect to see the sodium adduct [M+Na]⁺ at m/z ~609.5.

References

  • ChemicalBook. "12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene - ChemicalBook".
  • USBio. "H2030-30 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene - usbio.net".
  • The Royal Society of Chemistry. "Nuclear Transport facilitated by the Interaction Between Nuclear Pores and Carbohydrates".

Sources

exploratory research on bifunctional PEG diene crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

Exploratory Research on Bifunctional PEG Diene Crosslinkers: A Technical Guide to Thiol-Ene Hydrogel Networks

As a Senior Application Scientist, I approach hydrogel formulation not as a simple mixing of reagents, but as a precise orchestration of polymer physics and reaction kinetics. Bifunctional poly(ethylene glycol) (PEG) diene crosslinkers—specifically PEG-diacrylate (PEGDA) and PEG-norbornene (PEGNB)—have fundamentally transformed how we design bioinert, highly tunable matrices for drug delivery and tissue engineering.

This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for engineering PEG-diene hydrogels using orthogonal thiol-ene click chemistry.

Mechanistic Foundations: Thiol-Ene Photopolymerization

The selection of a bifunctional PEG diene dictates the underlying polymerization mechanism, which in turn defines the network topology and the macroscopic properties of the hydrogel.

  • PEG-Diacrylate (PEGDA) and Mixed-Mode Networks: PEGDA contains acrylate groups at both ends of the polymer chain. While it can undergo free-radical homopolymerization to form chain-growth networks, reacting PEGDA with thiol crosslinkers initiates a radical-mediated thiol-acrylate mixed-mode reaction1[1]. Causality: Because acrylate homopolymerization is kinetically faster than the thiol-acrylate chain transfer, these networks require meticulous tuning of the thiol-to-acrylate ratio to prevent incomplete thiol conversion and the formation of heterogeneous, dense kinetic chains 1[1].

  • PEG-Norbornene (PEGNB) and Step-Growth Networks: In contrast, PEGNB participates in a highly efficient, bio-orthogonal thiol-norbornene photoclick reaction. Causality: This reaction does not consume oxygen and relies strictly on a step-growth mechanism, alternating between thiyl radical addition to the norbornene double bond and subsequent hydrogen abstraction from a new thiol2[2]. This yields a highly homogeneous network with a predictable mesh size, making it the superior choice for encapsulating fragile biologics.

G UV UV/Vis Light (365-405 nm) PI Photoinitiator (e.g., LAP) UV->PI Radical Free Radicals PI->Radical Cleavage Thiol Thiol Precursor (R-SH) Radical->Thiol Thiyl Thiyl Radical (R-S•) Thiol->Thiyl Hydrogen Abstraction Network Thioether Crosslinked Hydrogel Network Thiol->Network Diene Bifunctional PEG Diene (e.g., PEG-Norbornene) Thiyl->Diene Addition CarbonRad Carbon-Centered Radical Diene->CarbonRad CarbonRad->Thiol Chain Transfer CarbonRad->Network Termination

Fig 1. Reaction mechanism of thiol-ene step-growth photopolymerization for PEG-diene networks.

Formulation Strategy & Network Engineering

Designing a PEG-diene hydrogel requires manipulating three primary variables to achieve the desired release profile and mechanical integrity:

  • Molecular Weight (MW) & Crosslink Density: The MW of the PEG diene is the primary control knob for network density. Higher MW PEG dienes increase the molecular weight between crosslinks ( Mc​ ), creating larger pores that accelerate drug diffusion 3[3]. Conversely, decreasing the crosslink density by incorporating PEG dithiols can increase the free volume and elasticity of the network4[4].

  • Stoichiometric Balance: For step-growth thiol-ene systems, maintaining a strict 1:1 molar ratio of thiol to ene groups is mandatory. Causality: Off-stoichiometric ratios leave unreacted dangling ends. Unreacted thiols can prematurely clear heavy metals or bind to tissue cysteines, while unreacted enes can cause unintended side reactions in vivo.

  • Degradation Kinetics: Standard PEGNB hydrogels degrade slowly via the hydrolysis of ester bonds connecting the PEG backbone to the norbornene moiety5[5]. To accelerate this, researchers have synthesized PEG-norbornene-carboxylate (PEGNBCA) using carbic anhydride. By blending PEGNB and PEGNBCA, the hydrolytic degradation profile can be precisely tuned from under 2 days to over 3 months6[6].

Self-Validating Experimental Protocol

A robust protocol must verify its own success at each critical juncture. The following methodology for synthesizing a PEGNB/PEG-Dithiol hydrogel incorporates in situ rheology and biochemical assays to validate network fidelity.

Workflow Prep 1. Precursor Preparation (PEG-Diene, PEG-Dithiol, LAP) Mix 2. Stoichiometric Mixing (Thiol:Ene Ratio 1:1) Prep->Mix Cast 3. Mold Casting (Silicone/Glass) Mix->Cast Cure 4. Photopolymerization (365 nm, 10 mW/cm²) Cast->Cure Validate 5. Self-Validation (In Situ Rheology & Ellman's Assay) Cure->Validate App 6. Downstream Application (Drug Release / Cell Culture) Validate->App

Fig 2. Self-validating experimental workflow for synthesizing and verifying PEG-diene hydrogels.

Step 1: Precursor Preparation
  • Action: Dissolve bifunctional PEGNB (e.g., 5 kDa) and PEG-dithiol in 1X PBS (pH 7.4). Prepare a 10 wt% stock solution of the photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) in PBS.

  • Causality: PBS maintains physiological pH, preventing premature base-catalyzed Michael additions. LAP is selected over traditional initiators (like Irgacure) because it possesses high water solubility and strong molar absorptivity at 365–405 nm, allowing for rapid gelation with minimal UV toxicity to encapsulated cells or proteins.

Step 2: Stoichiometric Formulation
  • Action: Combine the PEGNB and PEG-dithiol solutions to achieve exactly a 1:1 molar ratio of norbornene to thiol groups. Add the LAP stock to achieve a final concentration of 0.05% (w/v).

  • Causality: Step-growth networks are highly sensitive to stoichiometry. A 1:1 ratio ensures maximum conversion, optimizing the mechanical strength (Storage Modulus, G') and preventing the leaching of unreacted monomers.

Step 3: Photopolymerization & In Situ Rheometric Validation
  • Action: Load 50 µL of the precursor solution onto a rheometer equipped with a UV-transparent quartz lower plate. Irradiate at 365 nm (10 mW/cm²) while applying a 1% oscillatory strain at 1 Hz.

  • Self-Validation: Real-time rheology continuously monitors the storage (G') and loss (G'') moduli. The exact gel point is validated when G' crosses over G''. The plateau of G' confirms that the polymerization has reached complete conversion 1[1].

Step 4: Post-Cure Conversion Analysis
  • Action: Swell the cured hydrogel in PBS for 24 hours. Perform an Ellman's assay (using DTNB reagent) on both the swelling buffer and a mechanically crushed sample of the gel.

  • Self-Validation: Ellman's reagent reacts with free thiols to produce a quantifiable yellow product (absorbance at 412 nm). A negative absorbance reading validates that >95% of the thiol groups were successfully consumed in the network, confirming stoichiometric fidelity.

Quantitative Data Summaries

To facilitate rapid decision-making in formulation design, the following tables summarize the mechanistic and degradation properties of PEG-diene systems.

Table 1: Comparative Properties of PEG Diene Crosslinkers

Crosslinker TypePolymerization MechanismNetwork TopologyGelation SpeedPrimary Application
PEG-Diacrylate (PEGDA) Chain-growth / Mixed-modeHeterogeneousVery Fast (<10s)Structural implants, rapid bioprinting
PEG-Norbornene (PEGNB) Step-growth (Thiol-Ene)Highly HomogeneousFast (10-30s)Cell encapsulation, controlled drug release

Table 2: Tunable Hydrolytic Degradation Profiles (PEGNB vs. PEGNBCA) (Data synthesized from modular degradation approaches6[5][6])

Formulation (10 wt% Total)CrosslinkerInitial Storage Modulus (G')Time to Complete Degradation (pH 7.4, 37°C)
10% PEGNB PEG-Dithiol~10 kPa> 150 days
10% PEGNBCA PEG-Dithiol~10 kPa< 5 days
5% PEGNB / 5% PEGNBCA PEG-Dithiol~10 kPa~ 45 days

References

  • Recent advances in bio-orthogonal and dynamic crosslinking of biomimetic hydrogels - PMC, nih.gov,[Link]

  • Photochemical Control of Network Topology in PEG Hydrogels - PMC - NIH, nih.gov,[Link]

  • Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery, resolvemass.ca,[Link]

  • Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release, rsc.org, [Link]

  • Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - RSC Publishing, rsc.org, [Link]

  • PEG Containing Thiol–Ene Network Membranes for CO2 Separation: Effect of Cross-Linking on Thermal, Mechanical, and Gas Transport Properties | Macromolecules, acs.org, [Link]

Sources

Physicochemical Characterization of 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

As modern drug delivery systems and advanced polymer sciences evolve, the demand for highly defined, bifunctional molecular architectures has surged. The compound 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene (CAS: 887406-37-3)[1] represents a specialized class of amphiphilic discrete PEG (dPEG) derivatives. Structurally, it consists of a central hydrophilic hexaethylene glycol (PEG6) core flanked by two hydrophobic undecenyl chains, terminating in highly reactive alpha,omega-dienes.

This precise molecular symmetry makes it an invaluable building block in proteomics research[2], acyclic diene metathesis (ADMET) polymerization[3], and the synthesis of advanced vitrimer electrolytes, where PEG-based linkers dictate viscoelastic properties and ion transport dynamics[4].

As a Senior Application Scientist, I approach the characterization of this molecule not as a routine checklist, but as a causality-driven, self-validating system. Every analytical technique deployed must directly answer a functional question: Does the structural integrity of the diene support its downstream crosslinking kinetics?

Structural Architecture & Physicochemical Profiling

The behavior of 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene in solution is governed by the thermodynamic balance between its lipophilic tails and its hygroscopic PEG core. Understanding these baseline parameters is critical before initiating any formulation or polymerization workflows.

Table 1: Physicochemical Parameters
ParameterValueAnalytical Method / Source
CAS Number 887406-37-3Chemical Registry[1]
Molecular Formula C34H66O7Elemental Analysis[2]
Molecular Weight 586.9 g/mol LC-HRMS (ESI-TOF)
Physical State Viscous LiquidVisual Inspection
Terminal Functionality Alpha, Omega-DienesQuantitative 1H NMR
Core Architecture Hexaethylene Glycol (PEG6)13C NMR

Causality-Driven Analytical Workflows

High-Resolution NMR Spectroscopy

The "Why": The primary degradation pathway for terminal dienes is the migration of the double bond to an internal position (isomerization) or oxidative cleavage. Standard NMR provides qualitative confirmation, but we require quantitative NMR (qNMR) to ensure absolute bifunctionality. The "How": By utilizing a carefully calibrated relaxation delay (D1 > 5 × T1), we ensure that the integration of the terminal alkene protons is stoichiometrically accurate relative to the PEG core. This proves the absence of mono-functional or truncated impurities, which would otherwise act as chain-terminators in step-growth polymerizations[3].

Table 2: Diagnostic 1H NMR Chemical Shifts (400 MHz, CDCl3)
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
5.75 - 5.85 Multiplet2HInternal alkene proton (-CH =CH2)
4.90 - 5.05 Multiplet4HTerminal alkene protons (=CH 2)
3.60 - 3.70 Singlet24HPEG core backbone (-O-CH 2CH 2-O-)
3.40 - 3.48 Triplet4HEther linkage (-CH 2-O-PEG)
2.00 - 2.10 Quartette4HAllylic protons (-CH 2-CH=CH2)
1.20 - 1.65 Multiplet28HAliphatic bulk (-(CH 2)7-)
Thermal Analysis (DSC/TGA)

The "Why": The amphiphilic nature of this molecule can lead to microphase separation between the hydrophobic tails and the hydrophilic core. The "How": Differential Scanning Calorimetry (DSC) is performed at a deliberately slow heating rate (5 °C/min). This prevents thermal lag, allowing us to resolve the subtle glass transition temperature (Tg) of the PEG core from the melting endotherms of the aliphatic tails. This data is critical when integrating the molecule into solid polymer electrolytes, where segmental dynamics govern performance[4].

Analytical & Experimental Workflows

G API 12,15,18,21,24,27,30- heptaoxahentraconta-1,40-diene (Amphiphilic Core) NMR Quantitative NMR (Inverse Gated 13C) API->NMR Structural Integrity HRMS LC-HRMS Profiling (ESI-TOF) API->HRMS Oligomeric Purity DSC Differential Scanning Calorimetry (DSC) API->DSC Phase Behavior Reactivity Reactivity Validation (Thiol-Ene / ADMET) API->Reactivity Terminal Alkene Assay LNP Lipid Nanoparticle (LNP) Integration NMR->LNP Validated Structure HRMS->LNP Polymer Vitrimer / Hydrogel Synthesis DSC->Polymer Thermal Transitions Reactivity->Polymer Crosslinking Kinetics

Workflow for the physicochemical characterization and application pipeline of the diene.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal controls to immediately flag experimental artifacts.

Protocol 1: LC-HRMS Oligomeric Purity Profiling

Objective: Confirm exact mass and quantify the absence of PEG-truncation impurities (e.g., PEG5 derivatives).

  • Sample Preparation: Dissolve 1.0 mg of the diene in 1.0 mL of LC-MS grade methanol.

  • System Suitability Spike (Self-Validation): Spike the sample with 10 µL of a 100 µg/mL deuterated internal standard (e.g., d4-PEG6-lipid). Causality: This validates ionization efficiency. If the internal standard signal drops, it indicates matrix suppression, not a low-purity sample.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (1.7 µm, 2.1 x 100 mm). Run a gradient of Mobile Phase A (H2O + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) from 50% B to 100% B over 10 minutes.

  • Mass Spectrometry: Operate the ESI-TOF in positive ion mode (Capillary: 3.0 kV, Desolvation: 350 °C). Extract the exact mass for [M+H]+ (m/z 587.488) and [M+Na]+ (m/z 609.470).

Protocol 2: Thiol-Ene Click Reactivity Assay

Objective: Functionally validate the reactivity of the terminal dienes prior to complex polymerization workflows.

  • Reaction Setup: In a 5 mL amber glass vial, combine 50 mg of the diene (0.085 mmol) with 2.2 equivalents of 1-octanethiol (0.187 mmol) in 1.0 mL of CDCl3.

  • Internal Standard Addition: Add exactly 10.0 µL of mesitylene. Causality: Mesitylene acts as an inert internal standard for qNMR, allowing us to calculate absolute mass balance.

  • Initiation: Add 1 mol% of DMPA (photoinitiator). Irradiate the vial with 365 nm UV light for 15 minutes at room temperature.

  • qNMR Validation: Acquire a 1H NMR spectrum using a 30-second relaxation delay. Calculate conversion by comparing the disappearance of the alkene protons (4.90–5.05 ppm) against the invariant aromatic protons of mesitylene (6.8 ppm). Self-Validation: The appearance of the new thioether alpha-protons (~2.5 ppm) must inversely mirror the disappearance of the alkene protons to confirm that no side-reactions (e.g., disulfide formation) occurred.

References

  • Source: chemicalbook.
  • Source: scbt.
  • Source: researchgate.
  • Source: acs.

Sources

The Strategic Role of Terminal Diene PEG Linkers in Advanced Organic Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyethylene glycol (PEG) has long served as the gold standard for imparting water solubility, stealth properties, and biocompatibility to synthetic molecules and therapeutics. However, the evolution of precision organic synthesis demands highly chemoselective, orthogonal, and catalyst-free conjugation strategies. Terminal diene PEG linkers—macromers functionalized with electron-rich dienes such as furan, fulvene, or cyclopentadiene—have emerged as transformative tools. By serving as highly reactive substrates for aqueous Diels-Alder [4+2] cycloadditions and radical-mediated thiol-ene "click" chemistry, these linkers enable the synthesis of complex bioconjugates, targeted drug delivery micelles, and highly tunable hydrogel networks without the cytotoxic liabilities of metal catalysts.

This whitepaper provides an in-depth mechanistic analysis, quantitative performance data, and self-validating experimental protocols for utilizing terminal diene PEG linkers in modern synthetic workflows.

Mechanistic Foundations: Why Terminal Dienes?

The utility of terminal diene PEGs is rooted in their ability to participate in two highly efficient, orthogonal reaction pathways: the Diels-Alder (DA) cycloaddition and the Thiol-Ene reaction.

The Aqueous Diels-Alder Advantage

The Diels-Alder reaction between a conjugated diene (on the PEG) and an electron-deficient dienophile (typically a maleimide on a target protein or surface) forms a stable cyclohexene derivative. While traditional DA reactions require high temperatures or Lewis acid catalysts, aqueous environments fundamentally alter the reaction kinetics [1]. The hydrophobic effect forces the non-polar diene and dienophile into a tightly packed transition state, accelerating the reaction rate by up to a factor of 104 compared to organic solvents[2].

Furthermore, the choice of the terminal diene dictates the reaction speed and reversibility:

  • Furan: Provides a stable adduct at physiological temperatures but undergoes retro-Diels-Alder cleavage at elevated temperatures (~90°C), making it ideal for self-healing materials or thermally responsive drug release[3].

  • Fulvene: An exceptionally electron-rich cyclic diene. The increased electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap with the maleimide. This results in ultra-rapid cross-linking, critical for cell-encapsulating hydrogels where prolonged pre-gelation times lead to cell sedimentation[4].

  • Cyclopentadiene: Locked in the highly reactive s-cis conformation, it reacts almost instantaneously with maleimides, though it requires careful handling to prevent spontaneous dimerization[2].

Thiol-Ene "Click" Photopolymerization

Beyond cycloadditions, terminal diene PEGs are premier substrates for thiol-ene reactions. When combined with multi-thiol cross-linkers under UV irradiation, the diene undergoes a radical-mediated step-growth polymerization[5]. Unlike chain-growth acrylate polymerizations, which often yield heterogeneous networks with high shrinkage, the thiol-ene step-growth mechanism produces highly uniform, homogeneous polymer networks with tunable free volume—a property heavily exploited in CO2 separation membranes[6].

DA_Pathway Diene Terminal Diene PEG (e.g., Furan, Fulvene) Environment Aqueous Media (Hydrophobic Acceleration) Diene->Environment Dienophile Dienophile Target (e.g., Maleimide-Protein) Dienophile->Environment Adduct Stable Cyclohexene Adduct (Bioconjugate) Environment->Adduct [4+2] Cycloaddition No Catalyst Required

Catalyst-free Diels-Alder bioconjugation pathway accelerated by the hydrophobic effect in water.

Applications in Organic Synthesis & Drug Delivery

Immuno-Polymeric Micelles and ADCs

In targeted drug delivery, preserving the binding affinity of targeting ligands (like antibodies) during conjugation is paramount. Traditional amine-coupling can lead to heterogeneous mixtures and loss of antibody function. By synthesizing amphiphilic block copolymers with a terminal furan-PEG corona, researchers can self-assemble drug-loaded micelles[3]. Subsequent introduction of a maleimide-modified anti-HER2 antibody results in a highly specific, chemoselective Diels-Alder conjugation at the micelle surface[7]. This mild, aqueous condition prevents antibody denaturation and ensures the targeting ligands are optimally oriented.

Tunable Hydrogels and Gas Separation Membranes

The structural integrity of PEG-based networks is heavily dependent on cross-link density. By utilizing a trithiol cross-linker and a PEG diene, and gradually modifying the system with a PEG dithiol (while strictly maintaining a 1:1 thiol:ene stoichiometry), scientists can precisely decrease the network cross-link density[5]. This stoichiometric control simultaneously increases the fractional free volume and PEG content, yielding highly stretchable membranes (up to 500% elongation at break) with exceptional CO2/N2 permeability-selectivity performance[8].

Quantitative Data: Diene Reactivity Profiles

To optimize synthetic workflows, the selection of the terminal diene must be matched to the kinetic requirements of the application. The following table summarizes the causal relationship between diene electronic structure and experimental outcomes.

Terminal Diene TypeHOMO Energy LevelRelative DA Reactivity (vs. Maleimide)Hydrogel Gelation Time (5% w/v)Primary Synthetic Application
Furan ModerateBaseline (1x)~45 - 60 minutesThermally reversible networks, standard bioconjugation[9].
Methylfuran HighFast (~5x)~15 - 20 minutesAccelerated bioconjugation, self-healing materials[4].
Fulvene Very HighUltra-Fast (~50x)< 2 minutesRapid cell encapsulation, preventing cell sedimentation[9].
Cyclopentadiene Extremely High (s-cis locked)InstantaneousSeconds (Often too fast for bulk mixing)Surface immobilization, microarray fabrication[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causal reasoning behind critical parameters (pH, stoichiometry, temperature) is explicitly detailed to ensure reproducibility and scientific integrity.

Protocol 1: Aqueous Diels-Alder Bioconjugation (PEG-Diene to Maleimide-Protein)

Objective: To covalently link a furan-terminated PEG to a maleimide-functionalized protein without loss of secondary structure.

  • Preparation of Reagents:

    • Dissolve the maleimide-functionalized protein in 100 mM Phosphate Buffer.

    • Causality Check (pH Control): Strictly adjust the buffer to pH 5.5 - 6.0 . At pH > 7.0, the maleimide ring undergoes rapid competitive hydrolysis to an unreactive maleamic acid, which permanently halts the Diels-Alder cycloaddition[1].

  • Stoichiometric Addition:

    • Add a 5-fold molar excess of the terminal Furan-PEG to the protein solution. The excess drives the reaction forward, compensating for the moderate kinetics of the furan diene.

  • Incubation:

    • Incubate the mixture at 37°C for 12–24 hours under gentle agitation.

    • Causality Check (Temperature): 37°C provides sufficient thermal energy to overcome the activation barrier of the furan-maleimide [4+2] cycloaddition without triggering protein denaturation or the retro-Diels-Alder pathway (which requires >90°C).

  • Purification:

    • Remove unreacted Furan-PEG via diafiltration using a molecular weight cut-off (MWCO) membrane appropriate for the protein size. Wash with 5 volumes of pure water[1].

Protocol 2: Synthesis of Homogeneous Thiol-Ene PEG Networks

Objective: To synthesize a defect-free, stretchable PEG membrane for gas separation or tissue engineering.

  • Monomer Formulation:

    • Combine a multi-arm PEG diene (e.g., PEG-diallyl ether) with a trithiol cross-linker (e.g., trimethylolpropane tris(3-mercaptopropionate)).

    • Causality Check (Stoichiometry): Calculate the exact molarity of reactive functional groups to maintain a strict 1:1 thiol:ene stoichiometry . Deviations from 1:1 leave unreacted "dangling ends" that act as plasticizers, severely degrading the mechanical modulus and tensile strength of the final network[5].

  • Initiator Addition:

    • Add 0.1 wt% of a photoinitiator (e.g., Irgacure 2959) dissolved in a minimal volume of ethanol.

  • Photopolymerization:

    • Cast the mixture into a mold and expose to UV light (365 nm, 10 mW/cm²) for 5 minutes.

    • Causality Check (Mechanism): The UV light cleaves the initiator, generating radicals that abstract hydrogen from the thiols. The resulting thiyl radicals attack the terminal PEG dienes in a highly efficient step-growth mechanism, preventing the oxygen inhibition typically seen in acrylate chain-growth polymerizations[6].

ThiolEne_Workflow PEG_Diene Terminal PEG Diene UV UV + Photoinitiator (Radical Generation) PEG_Diene->UV Thiol Multi-Thiol Crosslinker (Strict 1:1 Stoichiometry) Thiol->UV StepGrowth Step-Growth Propagation (Thioether Linkages) UV->StepGrowth Network Homogeneous Polymer Network (Tunable Free Volume) StepGrowth->Network

Thiol-ene photopolymerization workflow for generating homogeneous PEG networks.

Conclusion

Terminal diene PEG linkers represent a paradigm shift in bioconjugation and materials science. By moving away from cytotoxic copper catalysts and heterogeneous chain-growth polymerizations, researchers can leverage the intrinsic electronic properties of dienes (furan, fulvene, cyclopentadiene) to dictate reaction kinetics. Whether engineering ultra-fast gelling matrices for cell encapsulation or synthesizing precision immuno-micelles, the strategic application of diene-PEG chemistry ensures high fidelity, structural integrity, and absolute chemoselectivity.

References

  • Rapid Diels–Alder Cross-linking of Cell Encapsulating Hydrogels Source: Chemistry of Materials (ACS Publications) URL:[Link]

  • Chemoselective immobilization of biomolecules through aqueous Diels–Alder and PEG chemistry Source: Tetrahedron Letters (via PMC / NIH) URL:[Link]

  • PEG Containing Thiol–Ene Network Membranes for CO2 Separation: Effect of Cross-Linking on Thermal, Mechanical, and Gas Transport Properties Source: Macromolecules (ACS Publications) URL:[Link]

  • A Method for Bioconjugation of Carbohydrates Using Diels−Alder Cycloaddition Source: Organic Letters (ACS Publications) URL:[Link]

  • Preparation of heterodifunctionalized core-shell micelles via click chemistry Source: ResearchGate (Literature Review on Click Chemistry for Drug Delivery) URL:[Link]

Sources

safety data and handling guidelines for CAS 887406-37-3

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of CAS 887406-37-3 (Dabrafenib)

Introduction: Understanding the Compound

CAS No. 887406-37-3, known scientifically as Dabrafenib and by its development code GSK2118436, is a potent and selective ATP-competitive inhibitor of the BRAF kinase, particularly targeting the V600-mutant forms.[1][2] As an approved antineoplastic agent for treating metastatic melanoma and other cancers, its high biological activity necessitates a thorough understanding and implementation of stringent safety protocols in a research and development setting.[3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of Dabrafenib, grounded in established safety data and laboratory best practices. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to manage risk effectively.

Chemical Identity and Physicochemical Properties

A foundational aspect of safe handling is understanding the compound's basic properties. Dabrafenib is a complex organofluorine compound supplied as a solid.[3] Its poor aqueous solubility and high potency dictate the primary handling considerations, such as the need for containment during solid-phase manipulation and the use of organic solvents for reconstitution.

Table 1: Physicochemical and Identification Data for Dabrafenib

Parameter Value Source(s)
CAS Number 887406-37-3 [4]
Common Name Dabrafenib [1][5]
Synonyms GSK2118436, GSK2118436A [3][4][5]
Molecular Formula C23H20F3N5O2S2 [3][5]
Molecular Weight 519.56 g/mol [3][5]
Appearance White to off-white solid powder [1][5]
Solubility Soluble in DMSO (≥26 mg/mL), sparingly soluble in Ethanol (~1 mg/mL), insoluble in water. [4][5][6]
Storage Temp. -20°C for long-term storage. [1][5]

| Stability | Stable for at least one year from purchase as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months. |[5] |

Hazard Identification and Toxicological Profile

While some safety data sheets (SDS) may lack detailed acute toxicity data, a conservative approach is mandated by its status as a potent active pharmaceutical ingredient (API).[7] The available GHS (Globally Harmonized System) classifications point to significant health and environmental hazards that must be addressed through rigorous controls.[5]

Table 2: GHS Hazard Classification for Dabrafenib

Hazard Class Pictogram Signal Word Hazard Code & Statement Source
Reproductive Toxicity GHS08 (Health Hazard) Warning H361: Suspected of damaging fertility or the unborn child. [5]
Hazardous to the Aquatic Environment (Acute) GHS09 (Environment) Warning H400: Very toxic to aquatic life. [5]

| Hazardous to the Aquatic Environment (Chronic) | GHS09 (Environment) | Warning | H411: Toxic to aquatic life with long lasting effects. |[5] |

Toxicological Insights:

  • Primary Hazard: The primary risk in a laboratory setting stems from its potent biological activity as a kinase inhibitor.[3][4] Inadvertent exposure via inhalation, ingestion, or skin contact could lead to unintended pharmacological effects. Clinical data from patient studies, while not directly equivalent to occupational exposure, highlight potential systemic effects, including fatigue and pyrexia.[2]

  • Reproductive Hazard (H361): The classification as a suspected reproductive toxicant is of critical importance. All personnel of child-bearing potential must be fully informed of this risk, and work practices must be designed to eliminate any possibility of exposure.

  • Skin and Eye Irritation: While some sources state irritation potential is unknown, it is prudent to treat Dabrafenib as a potential moderate to severe skin and eye irritant, a common property for complex organic molecules supplied as fine powders.[7]

  • Combustion Hazards: Upon combustion, Dabrafenib may emit toxic fumes, including carbon monoxide and oxides of nitrogen and sulfur.[7]

Risk Assessment Workflow

Before any handling of Dabrafenib, a formal risk assessment must be conducted. This process is not merely a checklist but a logical workflow to ensure all hazards are identified and controlled. The following diagram illustrates a self-validating system for risk mitigation.

RiskAssessment cluster_plan Planning Phase cluster_control Control Implementation cluster_emergency Emergency Preparedness A Identify Task: Handling Dabrafenib (CAS 887406-37-3) B Review Hazards: - Potent API - H361 (Reproductive) - Irritant Potential - Powder Inhalation Risk A->B C Select Engineering Controls B->C D Fume Hood or Containment Ventilated Enclosure (CVE)? C->D E Weighing solid powder? Use CVE. D->E Yes F Handling solutions? Use certified chemical fume hood. D->F No G Select Personal Protective Equipment (PPE) E->G F->G H Standard PPE: - Lab Coat - Safety Glasses G->H I Task-Specific PPE: - Double Nitrile Gloves - Respiratory Protection (if needed) - Face Shield H->I J Verify Emergency Equipment I->J K Spill Kit Accessible? (API-specific) J->K L Safety Shower & Eyewash Tested and Unobstructed? J->L M Proceed with Experiment K->M L->M PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) D1 1. Lab Coat / Gown D2 2. Inner Gloves D1->D2 D3 3. Safety Glasses D2->D3 D4 4. Face Shield D3->D4 D5 5. Outer Gloves (over cuff) D4->D5 R1 1. Outer Gloves (turn inside out) R2 2. Face Shield R1->R2 R3 3. Lab Coat / Gown (turn inside out) R2->R3 R4 4. Safety Glasses R3->R4 R5 5. Inner Gloves (turn inside out) R4->R5 Wash Wash Hands Thoroughly R5->Wash

Caption: PPE Donning and Doffing Sequence.

Weighing and Reconstitution Protocol
  • Preparation: Decontaminate the work surface (CVE or fume hood) with 70% ethanol. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent).

  • Weighing: Tare the balance with the receiving vial. Carefully transfer the desired amount of Dabrafenib powder using a dedicated spatula. Avoid creating dust. Close the primary container immediately.

  • Reconstitution: In the hood, add the desired volume of solvent (e.g., DMSO) to the vial containing the powder. [4][5]Cap securely and vortex or sonicate until fully dissolved.

  • Cleanup: Wipe down all surfaces, including the exterior of the stock solution vial, with a cleaning solution (e.g., a validated surfactant-based cleaner) followed by 70% ethanol to decontaminate the area. Dispose of all contaminated disposables as hazardous chemical waste.

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing exposure and harm.

SpillResponse Spill Spill Occurs A Assess Situation: Is it a major or minor spill? Spill->A B Minor Spill (<100mg, contained in hood) A->B Minor C Major Spill (>100mg or outside hood) A->C Major D Alert personnel in the immediate area. Restrict access. B->D I Evacuate the area. Alert EH&S / Emergency Response. C->I E Don appropriate PPE (respirator, double gloves, gown). D->E F Cover with absorbent pads (for liquid) or wet paper towels (for solid, to prevent dust). E->F G Work from outside in, clean spill area with appropriate deactivating solution or soap and water. F->G H Place all contaminated materials in a sealed waste bag. G->H J Wipe area with 70% ethanol. H->J

Caption: Decision Tree for Spill Response.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

  • Rationale: Due to its environmental toxicity (H400/H411), Dabrafenib waste must not enter the sewer system or general waste streams. [5]* Protocol:

    • All solid waste (gloves, weigh paper, contaminated vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • All liquid waste (unused solutions, rinsates) must be collected in a labeled, sealed hazardous waste container compatible with the solvent used.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

References

  • Falchook, G.S., Long, G.V., et al. (2012). RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers. Cancer Discovery. [Link]

  • A Phase I Study to Investigate the Safety, Pharmacokinetics, and Pharmacodynamics of GSK2118436 in Subjects With Solid Tumors. ClinicalTrials.gov. [Link]

  • Infante, J.R., Falchook, G.S., et al. (2014). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). Clinical Cancer Research. [Link]

  • Long, G.V., et al. (2010). Phase I/II study of GSK2118436, a selective inhibitor of oncogenic mutant BRAF kinase, in patients with metastatic melanoma and other solid tumors. Journal of Clinical Oncology. [Link]

  • Dabrafenib. PubChem, National Institutes of Health. [Link]

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Methodological & Application

thiol-ene click chemistry protocols using 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Thiol-Ene Click Chemistry Utilizing the Long-Chain Crosslinker 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene

Authored by: A Senior Application Scientist

Introduction: Bridging Disciplines with Thiol-Ene Chemistry

The paradigm of "click chemistry," introduced by Sharpless and colleagues, has revolutionized the way chemists approach molecular synthesis, emphasizing reactions that are high-yielding, stereospecific, and generate minimal byproducts.[1] Among these powerful reactions, the radical-mediated thiol-ene reaction has emerged as a particularly versatile tool.[2] It offers an efficient and orthogonal method for forming robust carbon-sulfur bonds under mild conditions, often initiated by light or heat.[3][4] This unique combination of control and efficiency has propelled its adoption across diverse fields, from polymer science and materials chemistry to bioconjugation and drug development.[5][6][7]

This guide focuses on the practical application of thiol-ene chemistry with a specific, high-potential α,ω-diene: 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene (CAS 887406-37-3). This molecule features a long, flexible, and hydrophilic heptaoxa (polyethylene glycol-like) core, flanked by terminal alkene ("ene") groups.[8] This structure makes it an exceptional building block for creating biocompatible hydrogels, flexible polymer networks, and long-range linkers for conjugating sensitive biomolecules. We will explore detailed protocols for both photo- and thermally-initiated reactions, explain the causality behind experimental choices, and provide a framework for the successful application of this versatile reagent.

Core Principles: The Radical-Mediated Thiol-Ene Reaction

The radical-mediated thiol-ene reaction is a free-radical chain process that facilitates the anti-Markovnikov addition of a thiol to an alkene.[3] The mechanism is elegant in its simplicity and efficiency, consisting of three primary stages: initiation, propagation, and termination.

  • Initiation: A radical initiator, upon exposure to UV light or heat, generates an initial radical species. This radical then abstracts a hydrogen atom from a thiol (R-SH), producing a highly reactive thiyl radical (RS•).[3] The low bond dissociation energy of the S-H bond (approx. 87 kcal/mol) makes this step particularly favorable.[9]

  • Propagation: This is a two-step cycle. The newly formed thiyl radical adds across an alkene, forming a carbon-centered radical. This radical then promptly abstracts a hydrogen from another thiol molecule in a chain-transfer step, yielding the final thioether product and regenerating a thiyl radical, which continues the cycle.[3][10]

  • Termination: The chain reaction ceases when two radicals combine.

This step-growth mechanism is a key advantage, leading to the formation of highly uniform and homogeneous polymer networks.[11]

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle I Initiator I_rad I• I->I_rad hv or Δ RS_rad_init RS• I_rad->RS_rad_init + R-SH - I-H RSH_init R-SH RS_rad_prop RS• RS_rad_init->RS_rad_prop C_rad Carbon Radical RS_rad_prop->C_rad + Alkene (Propagation) Ene Alkene C_rad->RS_rad_prop Regenerates RS• Product Thioether Product C_rad->Product + R-SH - RS• (Chain Transfer) RSH_prop R-SH

Figure 1: Radical-mediated thiol-ene reaction mechanism.

Application Protocol 1: Photo-initiated Synthesis of a Hydrogel Network

This protocol details the formation of a hydrogel, a common application for long-chain, hydrophilic dienes, ideal for drug encapsulation or as a scaffold in tissue engineering. The rapid, room-temperature nature of photo-initiation provides excellent spatial and temporal control.[2]

Objective: To synthesize a cross-linked hydrogel using 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene, a tetrathiol, and a water-soluble photoinitiator for in-situ gelation.

Materials & Reagents
ReagentPurposeSupplier Example
12,15,18,21,24,27,30-heptaoxahentraconta-1,40-dieneDi-ene MonomerChemicalBook, etc.[8]
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Tetra-thiol CrosslinkerSigma-Aldrich
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)Water-soluble PhotoinitiatorSigma-Aldrich
Phosphate-Buffered Saline (PBS), pH 7.4Biocompatible SolventVWR, Thermo Fisher
UV Curing System (365 nm)Radical Initiation SourceThorlabs, OmniCure
Experimental Workflow
Figure 2: Workflow for photo-initiated hydrogel synthesis.
Step-by-Step Methodology
  • Precursor Preparation:

    • Prepare a 10% (w/v) stock solution of the diene in sterile PBS (pH 7.4). Gentle warming may be required for full dissolution.

    • Prepare a 0.5% (w/v) stock solution of the LAP photoinitiator in sterile PBS. Protect this solution from light.

  • Stoichiometric Calculation & Mixing:

    • Expertise: The goal is a 1:1 stoichiometric ratio of thiol to ene functional groups. This ensures high conversion and creates a well-defined network structure.

    • Calculation:

      • MW of Diene = 502.68 g/mol (2 ene groups/molecule)

      • MW of PETMP = 488.66 g/mol (4 thiol groups/molecule)

      • For every 1 gram of Diene, you need (1 g / 502.68 g/mol) * 2 ene eq. = 0.00398 ene eq.

      • Required PETMP eq. = 0.00398 thiol eq.

      • Required mass of PETMP = (0.00398 thiol eq. / 4 thiol eq./mol) * 488.66 g/mol = 0.486 g

    • To 1 mL of the 10% diene solution (100 mg), add 48.6 mg of PETMP.

    • Add the LAP initiator solution to a final concentration of 0.1% (w/v). For example, add 200 µL of the 0.5% LAP stock to ~800 µL of the monomer mix.

  • Initiation and Curing:

    • Trustworthiness: Ensure a homogeneous precursor solution by vortexing thoroughly. A brief centrifugation will remove any introduced air bubbles that could cause defects in the gel.

    • Pipette the solution into a suitable mold (e.g., a PDMS gasket on a glass slide).

    • Irradiate the sample with a 365 nm UV source. Typical conditions are 5-10 mW/cm² for 60-300 seconds.[12][13] Gelation should be visually apparent within minutes.

  • Post-Curing and Analysis:

    • Carefully remove the resulting hydrogel from the mold.

    • Place it in fresh PBS to swell and to leach out any unreacted monomers or initiator.

    • Confirm reaction completion via FTIR by monitoring the disappearance of the thiol S-H peak (around 2570 cm⁻¹).[14] Characterize mechanical properties using a rheometer.

Application Protocol 2: Thermally-Initiated Bulk Polymerization

This protocol is suited for creating bulk polymeric materials where photo-initiation may be impractical due to sample thickness or opacity. Thermal initiators provide a reliable alternative for generating radicals.

Objective: To synthesize a cross-linked polymer network via bulk thermal polymerization in an organic solvent.

Materials & Reagents
ReagentPurposeSupplier Example
12,15,18,21,24,27,30-heptaoxahentraconta-1,40-dieneDi-ene MonomerChemicalBook, etc.[8]
2,2′-(Ethylenedioxy)diethanethiolDi-thiol MonomerSigma-Aldrich[15]
Azobisisobutyronitrile (AIBN)Thermal InitiatorSigma-Aldrich[5]
Toluene, AnhydrousSolventSigma-Aldrich
Experimental Workflow
Figure 3: Workflow for thermally-initiated bulk polymerization.
Step-by-Step Methodology
  • Reagent Preparation:

    • In a Schlenk flask equipped with a magnetic stir bar, combine the diene (e.g., 1.0 g, 1.99 mmol), the dithiol (0.363 g, 1.99 mmol for a 1:1 functional group ratio), and AIBN (1-2 wt% of total monomer mass, e.g., ~20 mg).

    • Add sufficient anhydrous toluene to achieve a desired monomer concentration (e.g., 20% w/v).

  • Degassing:

    • Expertise: Unlike photo-initiated systems which can often overcome oxygen inhibition due to high radical flux, thermally-initiated reactions are more sensitive.[11] Removing dissolved oxygen is critical to prevent radical quenching and ensure efficient polymerization.

    • Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly degas the solution. Backfill the flask with an inert gas like Nitrogen or Argon.

  • Reaction:

    • Immerse the flask in a preheated oil bath set to 70-80°C. AIBN decomposes efficiently in this temperature range to initiate the reaction.[5]

    • Stir the reaction mixture under a positive pressure of inert gas for the desired time (typically 2-24 hours, depending on concentration and desired conversion).

  • Monitoring and Termination:

    • Trustworthiness: Reaction progress can be reliably monitored by taking small aliquots (under inert atmosphere) and analyzing them via ¹H NMR (observing the disappearance of alkene protons) or Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

    • To stop the reaction, remove the flask from the oil bath and cool it to room temperature.

  • Purification and Analysis:

    • Pour the viscous polymer solution into a large volume of a non-solvent, such as cold methanol, while stirring vigorously. The polymer will precipitate as a solid.

    • Collect the polymer by filtration, wash with fresh cold methanol, and dry under vacuum to a constant weight.

    • Characterize the final polymer using GPC (for molecular weight and dispersity), NMR (for structure confirmation), and Differential Scanning Calorimetry (DSC) (for thermal properties like glass transition temperature).

Quantitative Data and Characterization Summary

The following tables provide a comparative overview of the protocols and key analytical techniques.

Table 1: Protocol Parameter Comparison

ParameterProtocol 1: Photo-initiatedProtocol 2: Thermally-initiated
Initiator LAP (0.1% w/v)AIBN (1-2 wt%)
Initiation 365 nm UV Light (5-10 mW/cm²)Heat (70-80 °C)
Solvent PBS (aqueous)Toluene (organic)
Temperature Room Temperature70-80 °C
Reaction Time 1-5 minutes2-24 hours
Atmosphere Ambient (less oxygen sensitive)Inert (N₂ or Ar required)
Typical Product Cross-linked HydrogelCross-linked/Linear Polymer

Table 2: Key Characterization Techniques

TechniqueInformation ProvidedRelevance
FTIR Monitors disappearance of functional groups (S-H at ~2570 cm⁻¹, C=C at ~1640 cm⁻¹)Confirms reaction progress and completion.[14]
¹H NMR Quantifies disappearance of alkene protons (~5.8 ppm) and appearance of thioether protonsProvides detailed structural confirmation and conversion data.[16]
Rheology Measures mechanical properties (storage/loss modulus, viscosity) of hydrogelsCrucial for understanding the physical integrity and suitability of the final material.[13]
GPC/SEC Determines molecular weight and polydispersity of soluble polymersEssential for characterizing polymers from Protocol 2.
DSC Measures thermal transitions (e.g., glass transition temperature, Tg)Provides insight into the thermal properties of the bulk polymer.[11]

References

  • Title: Applications of Thiol-Ene Chemistry for Peptide Science Source: Frontiers in Chemistry URL: [Link]

  • Title: Thiol-ene reaction Source: Wikipedia URL: [Link]

  • Title: Thiol-ene reaction – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Thiol–ene click hydrogels for therapeutic delivery Source: RSC Publishing URL: [Link]

  • Title: “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths Source: PubMed Central URL: [Link]

  • Title: Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions Source: MDPI URL: [Link]

  • Title: The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds Source: MDPI URL: [Link]

  • Title: Preparation of click thiol-ene/thiol-epoxy thermosets by controlled photo/thermal dual curing sequence Source: RSC Publishing URL: [Link]

  • Title: Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses Source: RSC Publishing URL: [Link]

  • Title: Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality Source: Journal of the American Chemical Society URL: [Link]

  • Title: Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update Source: ResearchGate URL: [Link]

  • Title: Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems Source: MDPI URL: [Link]

  • Title: Synthesis and Physical Properties of Thiol–Ene Networks Utilizing Plant-Derived Phenolic Acids Source: ACS Publications URL: [Link]

  • Title: Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties Source: PubMed Central URL: [Link]

  • Title: Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels Source: RSC Publishing URL: [Link]

  • Title: Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles Source: PubMed Central URL: [Link]

  • Title: Synthesis and Characterization of Thiol‐Ene Networks Derived from Levoglucosenone Source: RMIT Research Repository URL: [Link]

  • Title: (4Z)-hepta-1,4-dien-3-one Source: PubChem URL: [Link]

  • Title: Thiol-ene click chemistry Source: PubMed URL: [Link]

  • Title: Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior Source: ACS Publications URL: [Link]

  • Title: Dienes as building block in Organic Synthesis Source: IRIS-AperTO URL: [Link]

  • Title: Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity Source: ACS Publications URL: [Link]

  • Title: Thiol-Ene 'Click Chemistry': Discovery to Applications Source: ResearchGate URL: [Link]

  • Title: 1,3-Diene synthesis by olefination Source: Organic Chemistry Portal URL: [Link]

  • Title: Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy Source: PubMed Central URL: [Link]

  • Title: Diene Source: Wikipedia URL: [Link]

Sources

Application Note: Engineering Amphiphilic Thiol-Ene Hydrogels Using 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Professionals Application: Synthesis of mechanically tough, dual-network hydrogels for hydrophobic drug encapsulation and tissue engineering.

Chemical Rationale & Mechanistic Causality

The radical-mediated thiol-ene "click" reaction has become a cornerstone of biomaterials engineering due to its rapid kinetics, high thermodynamic driving force, and bioorthogonality[1]. Unlike traditional chain-growth polymerizations (e.g., acrylates), thiol-ene click chemistry proceeds via a step-growth mechanism. This delays the gel point and minimizes structural defects, resulting in highly homogeneous, predictable network architectures[2].

The crosslinker 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene (CAS 887406-37-3) is a structurally unique α,ω -diene[3]. Its molecular architecture ( C34​H66​O7​ ) consists of a central hydrophilic hexaethylene glycol core (the "heptaoxa" segment) flanked by two highly hydrophobic undec-10-enyl aliphatic chains.

The Causality of Experimental Choice: Standard PEG-dienes produce purely hydrophilic networks that often suffer from mechanical brittleness and poor loading capacity for hydrophobic drugs. By substituting a standard diene with this specific amphiphilic diene, researchers can engineer a dual-stage gelation mechanism :

  • Physical Pre-organization: In an aqueous precursor solution, the hydrophobic C11​ chains self-assemble into micellar cores to minimize water contact, creating physical crosslinking nodes.

  • Covalent Crosslinking: Upon UV irradiation, the terminal alkenes undergo rapid thiol-ene click reactions with multifunctional thiols (e.g., 4-arm PEG-thiol)[4].

This combination of physical micellar association and covalent thioether bonding yields a mechanically toughened network capable of sequestering hydrophobic small-molecule drugs within its micellar nodes while maintaining high water content in the PEG domains[5].

ThiolEneMechanism PI Photoinitiator (LAP) Radical Primary Radical (R•) PI->Radical Cleavage UV UV Light (365 nm) UV->PI Thiol Multifunctional Thiol (e.g., 4-arm PEG-SH) Radical->Thiol H-Abstraction Thiyl Thiyl Radical (S•) Thiol->Thiyl Diene Amphiphilic Diene (Heptaoxahentraconta-1,40-diene) Thiyl->Diene Addition to C=C CarbonRad Carbon-centered Radical Diene->CarbonRad CarbonRad->Thiol Chain Transfer (H-Abstraction) Crosslink Thioether Crosslink (Hydrogel Network) CarbonRad->Crosslink Termination Crosslink->Thiyl Regenerates S•

Figure 1: Step-growth mechanism of the radical-mediated thiol-ene photopolymerization.

Self-Validating Experimental Protocol

This protocol describes the synthesis of a 5 wt% hydrogel using 4-arm PEG-thiol (10 kDa) and heptaoxahentraconta-1,40-diene at a 1:1 thiol-to-ene molar ratio.

Materials & Reagents
  • Thiol Precursor: 4-arm PEG-thiol (MW 10,000 Da)

  • Diene Crosslinker: 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene (CAS 887406-37-3)

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)

  • Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Workflow

Step 1: Precursor Solution Preparation

  • Dissolve 4-arm PEG-thiol in 1X PBS to a concentration of 10% (w/v).

  • In a separate vial, emulsify the heptaoxahentraconta-1,40-diene in 1X PBS (10% w/v) using bath sonication for 15 minutes. Expert Insight: The amphiphilic nature of the diene requires sonication to ensure uniform micelle formation and prevent macroscopic phase separation.

  • Mix the two solutions to achieve a final polymer concentration of 5% (w/v) and a precise 1:1 molar ratio of thiol groups to alkene groups.

Step 2: Photoinitiator Addition

  • Add LAP photoinitiator to the precursor mixture to achieve a final concentration of 0.05% (w/v).

  • Gently vortex and briefly centrifuge (2000 x g, 1 min) to remove microbubbles. Expert Insight: While thiol-ene chemistry is highly oxygen-tolerant, trapped air bubbles will act as stress concentrators, artificially lowering the measured rheological modulus.

Step 3: Photopolymerization

  • Pipette 100 µL of the precursor solution into a cylindrical silicone mold (8 mm diameter x 2 mm height).

  • Irradiate with UV light (365 nm, 10 mW/cm²) for 60 seconds.

Step 4: Network Washing and Validation

  • Carefully demold the hydrogels and transfer them to a 24-well plate containing 2 mL of 1X PBS per well.

  • Incubate at 37°C for 24 hours to remove unreacted monomers and reach equilibrium swelling.

ProtocolWorkflow Prep 1. Precursor Prep Mix Thiol & Diene in PBS Buffer Micelle 2. Self-Assembly Hydrophobic C11 Tails Form Micelles Prep->Micelle UV 3. UV Irradiation 365 nm, 10 mW/cm² (LAP Initiator) Micelle->UV Gel 4. Gelation Covalent Thioether Network Formation UV->Gel Validate 5. Validation Rheology (G'/G'') & Swelling Ratio Gel->Validate

Figure 2: Experimental workflow from precursor mixing to hydrogel validation.

Data Presentation & Quality Control Metrics

To ensure the protocol is a self-validating system, the synthesized hydrogels must be characterized using oscillatory shear rheology and gravimetric swelling analysis. A successful synthesis will match the quantitative benchmarks outlined below.

Table 1: Expected Physicochemical Properties of the Amphiphilic Hydrogel

ParameterAnalytical MethodExpected ValueCausality / Significance
Gelation Time ( tgel​ ) Time-sweep Rheology (Crossover of G' and G'')< 15 secondsRapid step-growth kinetics of unhindered terminal alkenes.
Storage Modulus ( G′ ) Frequency-sweep Rheology (1 Hz, 1% strain)8.5 - 12.0 kPaDual-network effect (covalent bonds + hydrophobic micellar nodes) enhances stiffness.
Loss Modulus ( G′′ ) Frequency-sweep Rheology (1 Hz, 1% strain)0.2 - 0.5 kPaLow G'' indicates a highly elastic, well-crosslinked network with minimal viscous dissipation.
Equilibrium Swelling Ratio ( Q ) Gravimetric Analysis ( Wwet​/Wdry​ )18 - 22The hydrophobic C11​ chains restrict extreme swelling compared to pure PEG hydrogels.
Gel Fraction Gravimetric Analysis ( Wdry​/Wtheoretical​ )> 95%High conversion efficiency typical of orthogonal thiol-ene click reactions.

References

  • Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality Journal of the American Chemical Society URL:[Link]

  • Thiol–ene click hydrogels for therapeutic delivery Advanced Drug Delivery Reviews (via PMC) URL:[Link]

  • A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery Biomaterials Science (RSC Publishing) URL:[Link]

  • Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different -Ene Moieties through a Green Chemistry Polymers (MDPI) URL:[Link]

Sources

Application Notes & Protocols: Utilizing Maleimide-Based Linkers in the Synthesis of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Cysteine-Directed Conjugation

Forward: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of maleimide-based linkers in the construction of antibody-drug conjugates (ADCs). The provided CAS number 887406-37-3 does not correspond to a known ADC linker in publicly available scientific literature; it is commonly associated with an agricultural chemical. Therefore, this guide focuses on the widely established and validated principles of using thiol-reactive maleimide-containing linkers for site-specific conjugation to cysteine residues on monoclonal antibodies (mAbs). The protocols and scientific rationale presented herein are foundational to the field and applicable to a broad range of maleimide-functionalized linker-payload complexes.

| Principle and Mechanism: The Cornerstone of Modern ADCs

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic payload.[1][2] The linker is a critical component that covalently attaches the payload to the antibody, influencing the ADC's stability, pharmacokinetics, and efficacy.[3][4]

Maleimide-based linkers have become a cornerstone technology in ADC development, with a majority of FDA-approved ADCs utilizing this chemistry.[][6] Their prevalence is due to the highly efficient and selective reaction between the maleimide group and the thiol (sulfhydryl) group of a cysteine residue on the antibody.[6]

The Core Chemistry: Michael Addition

The conjugation process hinges on a Michael addition reaction. This occurs when the nucleophilic thiol group of a cysteine attacks one of the electron-deficient carbons of the maleimide's double bond, resulting in the formation of a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[][6]

A critical factor governing this reaction is pH. The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[] Within this physiological window, the reaction is highly chemoselective for thiols, reacting approximately 1,000 times faster with thiols than with the amine groups of lysine residues.[6] At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which deactivates it, and the potential for off-target reactions with amines increases.[6]

G cluster_Antibody Antibody Surface cluster_LinkerPayload Linker-Payload Complex cluster_ADC Stable ADC Ab_Cys_SH Reduced Cysteine -SH (Thiol) Thioether_Bond Stable Thioether Bond (Thiosuccinimide Linkage) Ab_Cys_SH->Thioether_Bond Michael Addition (pH 6.5-7.5) Maleimide_Linker Maleimide Group on Linker-Payload Maleimide_Linker->Thioether_Bond

Caption: Mechanism of Thiol-Maleimide Conjugation.

Linker Stability Considerations: While the thioether bond is generally stable, it can undergo a retro-Michael reaction, leading to premature payload release.[3][7] This can reduce therapeutic efficacy and increase off-target toxicity.[7] A common strategy to mitigate this is to encourage the hydrolysis of the thiosuccinimide ring post-conjugation, which renders the linkage resistant to cleavage.[7] This can be influenced by the specific structure of the maleimide linker itself.[7]

| Experimental Workflow Overview

The generation of a cysteine-linked ADC is a multi-step process that requires careful control at each stage to ensure a homogenous and effective final product. The process involves generating reactive thiol groups on the antibody, conjugating the maleimide-linker-payload, and purifying the final ADC.

ADC_Workflow start Start: Monoclonal Antibody (mAb) reduction Step 1: Partial Reduction (e.g., TCEP) start->reduction Generate free thiols from interchain disulfides buffer_exchange1 Step 2: Buffer Exchange (Removal of Reducing Agent) reduction->buffer_exchange1 Crucial to prevent linker deactivation conjugation Step 3: Conjugation (Addition of Maleimide-Linker-Payload) buffer_exchange1->conjugation React mAb-SH with maleimide-payload purification Step 4: Purification (Removal of Unreacted Species) conjugation->purification Isolate the ADC characterization Step 5: Characterization & QC purification->characterization Assess DAR, purity, aggregation end Final ADC Product characterization->end

Caption: General workflow for cysteine-directed ADC synthesis.

| Detailed Protocols

These protocols provide a general framework. Optimization is essential for each specific antibody, linker, and payload combination.

| Materials and Reagents
  • Antibody: Purified monoclonal antibody (e.g., IgG1) at a concentration of 5-20 mg/mL in a suitable buffer (e.g., PBS, Histidine buffer), free of amine-containing substances like Tris.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock solution in water.

  • Maleimide-Linker-Payload: Pre-synthesized complex, dissolved in a water-miscible organic solvent like Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA) at a concentration of 10-20 mM.

  • Buffers:

    • Reduction Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4. The EDTA is critical to chelate trace metals that can catalyze re-oxidation of thiols.

    • Conjugation Buffer: Same as Reduction Buffer.

    • Quenching Solution (Optional): 100 mM N-ethylmaleimide or L-cysteine in water.

  • Purification:

    • Buffer Exchange: Desalting columns (e.g., Sephadex G-25) or centrifugal concentrators (30 kDa MWCO).[8]

    • Final Purification: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system.

| Protocol 1: Antibody Disulfide Bond Reduction

This protocol aims to partially reduce the interchain disulfide bonds of the antibody to generate a controlled number of reactive thiol groups. The number of thiols generated will directly influence the final drug-to-antibody ratio (DAR).

  • Preparation: Bring the antibody solution to the desired starting concentration (e.g., 10 mg/mL) in pre-chilled Reduction Buffer.

  • Molar Ratio Calculation: Determine the molar equivalents of TCEP needed. A common starting point is a 2.5 to 5-fold molar excess of TCEP per mole of antibody to target the interchain disulfides. This must be optimized empirically.

  • Reduction Reaction: Add the calculated volume of TCEP stock solution to the antibody solution.

  • Incubation: Incubate the reaction at 30-37°C for 1-2 hours with gentle mixing.[8] The precise time and temperature are critical parameters to control the extent of reduction.

  • Removal of Reducing Agent: Immediately following incubation, it is critical to remove the excess TCEP. This prevents the reducing agent from reacting with and deactivating the maleimide-linker.[9] Use a pre-equilibrated desalting column or perform buffer exchange with centrifugal concentrators into the Conjugation Buffer.

| Protocol 2: Conjugation of Maleimide-Linker-Payload
  • Molar Ratio Calculation: Determine the required amount of the maleimide-linker-payload. A typical starting point is a 5 to 20-fold molar excess of the linker-payload over the moles of antibody.[9]

  • Conjugation Reaction: Add the maleimide-linker-payload solution (in DMSO/DMA) dropwise to the reduced antibody solution while gently stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to prevent antibody denaturation.[9]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9] The reaction should be protected from light if the payload is light-sensitive.

  • Quenching (Optional): To cap any unreacted thiol groups on the antibody and remove excess maleimide linker, add a quenching agent like L-cysteine or N-ethylmaleimide in a 2 to 5-fold molar excess over the initial amount of maleimide linker. Incubate for an additional 15-30 minutes.[]

| Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted linker-payload, residual organic solvent, and any aggregated protein.

  • Initial Cleanup: Perform a buffer exchange using a desalting column or centrifugal concentrators into a final formulation buffer (e.g., PBS, or a formulation-specific buffer like histidine/sucrose).

  • High-Resolution Purification: For a highly pure and characterized product, utilize a preparative SEC column to separate the monomeric ADC from aggregates and any remaining small molecules. HIC can also be used for purification if the drug-loaded species have sufficiently different hydrophobicity from the unconjugated antibody.

| Characterization and Quality Control

Thorough analytical characterization is required by regulatory agencies and is crucial for ensuring the safety, efficacy, and consistency of the ADC.[11][12][13]

| Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to each antibody.[14]

  • Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for analyzing cysteine-linked ADCs.[15][16][17] It separates species based on hydrophobicity. Since the payload is typically hydrophobic, species with different numbers of drugs (DAR 0, 2, 4, 6, 8) will elute at different retention times.[15][18] The average DAR is calculated from the relative peak areas.

Peak Species Retention Time (min) Relative Area (%)
1Unconjugated mAb (DAR=0)8.510.2
2ADC (DAR=2)12.135.5
3ADC (DAR=4)15.348.3
4ADC (DAR=6)17.86.0
Calculated Average DAR 3.9

Table 1: Representative HIC data for a cysteine-linked ADC.

  • Mass Spectrometry (MS): Native SEC-MS or LC-MS can provide the precise mass of the intact ADC, allowing for direct confirmation of the drug load distribution and average DAR.[19][20][21][22] This is an orthogonal technique to HIC and is highly valuable for characterization.[20][21]

| Purity and Aggregation
  • Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying the purity of the ADC and measuring the percentage of high molecular weight species (aggregates) and fragments.[2][23] A stable ADC formulation should have a high percentage of monomer and minimal aggregation.

Sample Monomer (%) Aggregate (%) Fragment (%)
ADC Batch 00198.51.20.3
ADC Batch 00299.10.80.1

Table 2: Representative SEC data for ADC purity analysis.

| Free Drug Analysis
  • Reversed-Phase HPLC (RP-HPLC): This technique is used to quantify the amount of unconjugated (free) linker-payload in the final ADC product. This is a critical safety assessment, as free drug can cause systemic toxicity.

| Troubleshooting and Best Practices

  • Low DAR:

    • Cause: Inefficient reduction or premature re-oxidation of thiols.

    • Solution: Increase TCEP concentration or incubation time. Ensure all buffers are degassed and contain EDTA. Work quickly after the reduction step.

  • High DAR / Aggregation:

    • Cause: Over-reduction of the antibody, exposing buried cysteines and leading to unfolding and aggregation.

    • Solution: Decrease TCEP concentration, reduction time, or temperature. Optimize the solvent concentration during conjugation.

  • Precipitation during Conjugation:

    • Cause: The linker-payload is not sufficiently soluble, or the organic solvent concentration is too high, causing the antibody to denature.

    • Solution: Decrease the final organic solvent concentration. Add the linker-payload solution more slowly. Ensure the antibody concentration is optimal.

  • Inconsistent Results:

    • Cause: Variability in reaction timing, temperature, or reagent quality.

    • Solution: Adhere strictly to a validated protocol. Use fresh, high-quality reagents. Ensure consistent mixing and temperature control.[4][11]

| References

  • Mass Spectrometry as a tool for the Bioanalysis of Antibody-Drug Conjugates (ADCs). (n.d.). SGS. Retrieved March 17, 2026, from [Link]

  • Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. (n.d.). Waters. Retrieved March 17, 2026, from [Link]

  • Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. (n.d.). Agilent. Retrieved March 17, 2026, from [Link]

  • SEC-MS: a “powerful tool” for ADC analysis, find researchers. (2021, October 27). European Pharmaceutical Review. Retrieved March 17, 2026, from [Link]

  • Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. (n.d.). Waters. Retrieved March 17, 2026, from [Link]

  • In-depth characterization of monoclonal antibodies and antibody-drug conjugates using native and middle-down mass spectrometry. (n.d.). SCIEX. Retrieved March 17, 2026, from [Link]

  • Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. (n.d.). Agilent. Retrieved March 17, 2026, from [Link]

  • An Overview of Liquid Chromatography–Mass Spectrometry (LC–MS) Methods for the Quantification of Antibody‐Drug Conjugates. (2026, January 7). Clinical and Translational Science. Retrieved March 17, 2026, from [Link]

  • Evaluation of SEC Columns for Analysis of ADC Aggregates and Fragments. (2021, May 11). Agilent. Retrieved March 17, 2026, from [Link]

  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025, December 4). SigutLabs. Retrieved March 17, 2026, from [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). Acta Pharmaceutica Sinica B. Retrieved March 17, 2026, from [Link]

  • Antibody Drug Conjugate (ADC) Analysis with SEC–MALS. (2026, March 10). LCGC International. Retrieved March 17, 2026, from [Link]

  • Best practices for manufacturing Antibody Drug Conjugates (ADCs). (2025, February 26). Parexel. Retrieved March 17, 2026, from [Link]

  • Antibody-Drug Conjugates (ADCs): Navigating Four Pillars of Safety, Development, Supply Chain and Manufacturing Excellence. (n.d.). SCIRP. Retrieved March 17, 2026, from [Link]

  • HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. (n.d.). CellMosaic. Retrieved March 17, 2026, from [Link]

  • ADC manufacturing: Process, Challenges & Solutions. (2024, May 5). Single Use Support. Retrieved March 17, 2026, from [Link]

  • Mastering complexity in ADC manufacturing. (n.d.). Axplora. Retrieved March 17, 2026, from [Link]

  • Optimising analytical strategies for ADC development. (2025, May 8). Drug Target Review. Retrieved March 17, 2026, from [Link]

  • ADC Analysis by Hydrophobic Interaction Chromatography. (2025, August 6). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). mAbs. Retrieved March 17, 2026, from [Link]

  • Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry. (2024, November 18). ACS Omega. Retrieved March 17, 2026, from [Link]

  • Antibody Conjugation User Manual. (n.d.). Interchim. Retrieved March 17, 2026, from [Link]

  • Perspectives and Characterization on Antibody–Drug Conjugates. (2018, June 1). LCGC International. Retrieved March 17, 2026, from [Link]

Sources

Application Note: Advanced Surface Functionalization via Aqueous Diels-Alder Click Chemistry Using Terminal Diene-PEG

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Applications: Biosensor development, targeted drug delivery vehicles, and non-fouling bioactive surface engineering.

Introduction and Mechanistic Principles

The precise spatial arrangement of biomolecules on solid substrates is a critical parameter in the development of biosensors, microarrays, and targeted nanoparticle delivery systems. Traditional bioconjugation techniques (e.g., amine-NHS ester or thiol-maleimide coupling) often suffer from cross-reactivity, hydrolytic instability, or the need for toxic metal catalysts.

To overcome these limitations, aqueous Diels-Alder (DA) [4+2] cycloaddition has emerged as a premier bioorthogonal strategy. By utilizing Polyethylene Glycol (PEG) molecules functionalized with terminal dienes (such as furan or cyclopentadiene) to modify maleimide-activated surfaces, researchers can achieve highly chemoselective immobilization under mild, catalyst-free conditions [[1]]().

The Causality of Experimental Design (The "Why")
  • Aqueous Acceleration: The Diels-Alder reaction is notoriously slow in organic solvents. However, conducting the reaction in an aqueous buffer accelerates the kinetics by a factor of up to 10,000. This is driven by the hydrophobic effect, which forces the non-polar diene and dienophile into a tightly packed transition state, while hydrogen bonding further stabilizes the complex 23.

  • The Role of the PEG Spacer: Utilizing a linear PEG spacer (e.g., PEG4 to PEG2000) serves a dual purpose. First, it imparts a "stealth" property to the surface, drastically reducing non-specific protein adsorption (fouling). Second, it acts as a flexible tether, reducing steric hindrance and preserving the native 3D conformation of the immobilized biological ligand 2.

  • pH Constraints: Maleimide (the dienophile) is highly susceptible to ring-opening hydrolysis at basic pH, which permanently destroys its reactivity. Therefore, the coupling buffer must be maintained at a slightly acidic to neutral pH (5.5–7.0) to ensure the maleimide ring remains intact during the extended incubation required for cycloaddition [[4]]().

Quantitative Comparison: Furan vs. Cyclopentadiene

The choice of terminal diene dictates the thermodynamic and kinetic parameters of your functionalization workflow.

ParameterCyclopentadiene-PEGFuran-PEGProtocol Impact & Causality
Reactivity ( ) Extremely HighModerateCyclopentadiene reacts rapidly at room temperature (RT) due to its fixed s-cis conformation, which is exceptionally reactive toward maleimide 2.
Reaction Conditions 25°C for 2–4 hours37°C for 12–24 hoursFuran requires elevated temperatures or extended times to shift the dynamic s-trans / s-cis equilibrium toward the reactive s-cis state [[5]]().
Thermal Reversibility Irreversible under 150°CReversible at >90°CFuran-maleimide adducts undergo retro-Diels-Alder reactions at high heat, allowing for smart materials or surface regeneration 5.
Storage Stability Poor (Dimerizes easily)ExcellentCyclopentadiene-PEGs must be stored at -80°C to prevent spontaneous self-dimerization, whereas Furan-PEGs are bench-stable.

Workflow Visualization

Workflow Substrate 1. Bare Substrate (e.g., Glass/Gold) Activation 2. Maleimide Activation (Silanization + SMCC) Substrate->Activation Surface Prep Reaction 4. Aqueous Diels-Alder (pH 5.5, 25-37°C) Activation->Reaction Dienophile DienePEG 3. Terminal Diene-PEG (Furan/Cyclopentadiene) DienePEG->Reaction Diene Final 5. PEG-Functionalized Bioactive Surface Reaction->Final [4+2] Cycloaddition

Workflow of surface functionalization via aqueous Diels-Alder click chemistry.

Self-Validating Experimental Protocol

This protocol details the functionalization of a glass surface with a Biotin-PEG-Diene molecule. The methodology incorporates built-in Quality Control (QC) checkpoints to ensure a self-validating system, preventing downstream failures caused by upstream chemical inefficiencies.

Phase 1: Surface Activation (Maleimide Functionalization)
  • Substrate Cleaning: Submerge glass slides in Piranha solution (3:1 : ) for 30 minutes to generate reactive surface hydroxyls. (Caution: Piranha is highly corrosive and reactive). Rinse extensively with ultra-pure water and dry under a stream.

  • Amination: Incubate the slides in a 2% (v/v) solution of 3-aminopropyltriethoxysilane (APTES) in anhydrous ethanol for 2 hours at room temperature. Wash with ethanol and cure at 110°C for 30 minutes.

  • Maleimide Coupling: Dissolve 2 mg/mL of Sulfo-SMCC (a heterobifunctional crosslinker) in PBS (pH 7.2). Submerge the aminated slides in this solution for 2 hours at room temperature.

  • Phase 1 Validation (QC):

    • Mechanism: Measure the water contact angle.

    • Expected Result: The angle should increase from ~40° (amine surface) to ~60-65° (maleimide surface) due to the introduction of the hydrophobic cyclic hydrocarbon ring.

Phase 2: Aqueous Diels-Alder PEGylation
  • Buffer Preparation: Prepare a 10 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer and adjust the pH strictly to 5.5.

    • Causality: Maintaining pH 5.5 prevents the maleimide ring from undergoing premature hydrolytic degradation into unreactive maleamic acid 4.

  • Conjugate Solubilization: Dissolve the terminal Diene-PEG-Biotin (e.g., Cyclopentadiene-PEG4-Biotin) in the MES buffer to a final concentration of 1 mM.

  • Cycloaddition Incubation: Submerge the maleimide-activated slides into the Diene-PEG solution.

    • For Cyclopentadiene-PEG: Incubate at 25°C for 4 hours.

    • For Furan-PEG: Incubate at 37°C for 12–18 hours.

  • Stringent Washing: Remove the slides and wash sequentially with DI water, 0.1% Tween-20 in PBS, and again with DI water to remove any physisorbed (non-covalently bound) PEG molecules.

  • Phase 2 Validation (QC):

    • Mechanism: Measure the water contact angle.

    • Expected Result: The angle should drop significantly to ~35-40°, confirming the presence of the highly hydrophilic PEG monolayer.

Phase 3: Functional Validation & Bioactivity Assay

To prove that the protocol was successful, you must validate both the specific binding of the terminal ligand and the stealth properties of the PEG layer 2.

  • Fluorescent Probing: Incubate the PEGylated slide (and a control slide containing only maleimide, skipping Phase 2) with 10 µg/mL FITC-labeled Streptavidin in PBS for 1 hour.

  • Washing: Wash both slides vigorously with PBS containing 0.1% Tween-20.

  • Phase 3 Validation (QC):

    • Mechanism: Confocal Fluorescence Microscopy.

    • Expected Result: The PEGylated slide will show uniform, high-intensity fluorescence (confirming the bioactivity of the Biotin-PEG). The control slide will show near-zero fluorescence, proving that without the specific ligand, the surface does not non-specifically bind the Streptavidin protein.

References

  • Chemoselective immobilization of biomolecules through aqueous Diels–Alder and PEG chemistry. NIH / PMC. 2

  • Click-functionalized hydrogel design for mechanobiology investigations. NIH / PMC. 5

  • Cycloaddition reactions in aqueous systems: A two-decade trend endeavor. Academie des Sciences. 3

  • Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications. MDPI. 1

  • Hyaluronic Acid Click Hydrogels Emulate the Extracellular Matrix. ACS Publications. 4

Sources

polymerization protocols for 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Polymerization of 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the polymerization of 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene. As a long-chain α,ω-diene featuring a poly(ethylene glycol) (PEG)-like backbone, this monomer is a versatile building block for advanced polymeric materials, particularly for applications in biomaterials, drug delivery systems, and soft robotics where biocompatibility and precisely engineered properties are paramount.

While specific literature on the polymerization of this exact molecule is sparse, its chemical structure—comprising terminal olefins and a functionalized polyether core—lends itself to well-established, robust polymerization methodologies. This guide synthesizes field-proven insights and established chemical principles to provide reliable protocols for researchers, scientists, and drug development professionals.

Strategic Overview: Selecting the Right Polymerization Pathway

The molecular architecture of 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene dictates the most viable polymerization strategies. Its defining features are:

  • Terminal Dienes (α,ω-dienes): The presence of double bonds at both ends of the long chain makes it an ideal candidate for step-growth polymerization via olefin metathesis.

  • Polyether Backbone: The seven ether linkages impart flexibility and hydrophilicity, similar to PEG. The chosen catalyst system must exhibit high tolerance to these Lewis basic oxygen atoms to prevent deactivation.[1][2]

Based on these features, two primary polymerization routes are recommended, each yielding polymers with distinct architectures and properties:

  • Acyclic Diene Metathesis (ADMET) Polymerization: This is the premier method for producing high molecular weight, linear, unsaturated polyethers from this monomer. It offers exceptional control over the polymer structure.

  • Thiol-Ene Radical Polymerization: A highly efficient and bio-orthogonal click chemistry approach for creating crosslinked polymer networks or for chain extension, ideal for hydrogel formation.

This guide will focus primarily on ADMET for creating linear polymers and provide a protocol for the thiol-ene reaction as a method for network formation. It is important to distinguish these methods from Ring-Opening Metathesis Polymerization (ROMP), which is unsuitable as it requires a strained cyclic olefin monomer.[3][4]

Acyclic Diene Metathesis (ADMET) Polymerization: Crafting Linear Polyethers

ADMET is a step-growth condensation polymerization that proceeds through the iterative metathesis of terminal dienes.[5][6] The reaction is driven to completion by the removal of a volatile byproduct, ethylene gas. Modern ruthenium-based catalysts are renowned for their remarkable functional group tolerance, making them perfectly suited for polymerizing monomers with ether linkages.[7]

The Underlying Chemistry: Why ADMET Works

The mechanism relies on a metal-carbene complex (the catalyst) that reacts with a terminal olefin to form a metallacyclobutane intermediate. This intermediate then cleaves to release a new metal-carbene and a new olefin. In the context of an α,ω-diene, this process links two monomer units together, releasing one molecule of ethylene.

The causality behind the experimental conditions is rooted in Le Chatelier's principle. Because the reaction is an equilibrium, the continuous removal of ethylene via a dynamic vacuum is absolutely critical to shift the equilibrium towards the formation of high molecular weight polymer.[8]

ADMET_Mechanism Monomer1 R-CH=CH₂ (Monomer) Intermediate1 Metallacyclobutane Intermediate Monomer1->Intermediate1 Catalyst [Ru]=CH-R' (Catalyst) Catalyst->Intermediate1 PolymerChain R-CH=[Ru] Intermediate1->PolymerChain Releases R'-CH=CH₂ Intermediate2 Metallacyclobutane Intermediate PolymerChain->Intermediate2 Monomer2 H₂C=CH-R (Monomer) Monomer2->Intermediate2 Intermediate2->Catalyst Regenerates Dimer R-CH=CH-R (Polymer) Intermediate2->Dimer Ethylene H₂C=CH₂ (Ethylene Gas) Vacuum Applied Vacuum (Drives Reaction) Dimer->Vacuum Equilibrium Shift Ethylene->Vacuum Removed

Caption: The catalytic cycle of ADMET polymerization.

Experimental Protocol: ADMET Polymerization

This protocol is designed to be a self-validating system. Successful polymerization, indicated by a noticeable increase in viscosity, confirms the purity of the monomer and the activity of the catalyst under the prescribed conditions.

Materials:

  • 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene (Monomer)

  • Hoveyda-Grubbs 2nd Generation Catalyst (or Grubbs 2nd/3rd Generation)[7]

  • Anhydrous, degassed toluene or 1,2-dichlorobenzene

  • Ethyl vinyl ether (quenching agent)

  • Anhydrous methanol (for precipitation)

  • High-purity Argon or Nitrogen gas

Equipment:

  • Schlenk flask or similar reaction vessel with a high-vacuum stopcock

  • Schlenk line for inert atmosphere and dynamic vacuum (<100 mTorr)

  • Magnetic stirrer and hot plate with temperature control

  • Cannula for solvent transfer

Step-by-Step Methodology:

  • Monomer Preparation: The monomer must be rigorously purified and dried to remove any potential catalyst poisons. A common method is to dissolve the monomer in a dry solvent, pass it through a column of activated alumina, and then remove the solvent under vacuum. Store the purified monomer under an inert atmosphere.

  • Reaction Setup: Assemble the reaction flask, ensuring all glassware is oven-dried and cooled under an inert atmosphere. Add the purified monomer to the flask (e.g., 1.0 g).

  • Solvent Addition: If not performing a bulk polymerization, add anhydrous, degassed solvent via cannula (e.g., 2-4 mL of toluene to create a ~2 M solution). Stir the mixture at room temperature to ensure complete dissolution.

  • Degassing: Subject the monomer solution to several freeze-pump-thaw cycles to remove all dissolved oxygen, which can degrade the catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add the catalyst. The catalyst loading is a critical parameter that balances reaction rate and cost. A typical range is 0.1-0.5 mol%.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (typically 60-80 °C).

    • Once the temperature stabilizes, slowly open the flask to the dynamic vacuum. Vigorous bubbling should be observed as ethylene evolves.

    • As the reaction proceeds, the viscosity of the solution will increase significantly. The reaction may need to be run for several hours (4-24 h) to achieve high molecular weight.

  • Termination: Cool the reaction to room temperature and break the vacuum with inert gas. Quench the polymerization by adding a small amount of ethyl vinyl ether (~100-fold molar excess relative to the catalyst) and stirring for 30 minutes. This deactivates the ruthenium catalyst.

  • Isolation and Purification: Dilute the viscous polymer solution with a small amount of dichloromethane or toluene. Precipitate the polymer by slowly pouring the solution into a large volume of cold, stirring methanol. The polymer will crash out as a solid or viscous oil.

  • Drying: Decant the methanol and wash the polymer several more times. Dry the isolated polymer under high vacuum to a constant weight.

Quantitative Data and Expected Outcomes

The properties of the final polymer are highly dependent on the reaction conditions.

ParameterTypical RangeRationale & Impact
Catalyst Hoveyda-Grubbs IIHigh activity, stability, and tolerance to ether groups.
Catalyst Loading 0.1 - 0.5 mol%Lower loading is cost-effective but may require longer reaction times. Higher loading can lead to faster polymerization but may be harder to remove from the final product.
Temperature 60 - 80 °CBalances reaction rate with potential catalyst degradation. Higher temperatures facilitate ethylene removal.
Vacuum Level < 100 mTorrCrucial. Efficiently removes ethylene to drive the reaction towards high molecular weight polymer.[8]
Reaction Time 4 - 24 hoursTime required to reach high conversion and high molecular weight. Monitored by viscosity increase.
Expected Mn 15 - 50 kDaDependent on reaction time, vacuum efficiency, and monomer purity.
Expected PDI (Mw/Mn) ~2.0Typical for step-growth polymerizations like ADMET.[8]

Thiol-Ene Radical Polymerization: Forging Crosslinked Networks

For applications requiring hydrogels or elastomers, creating a crosslinked network is essential. The terminal alkenes of the monomer are perfect substrates for thiol-ene "click" chemistry. This reaction proceeds via a radical-mediated mechanism, is highly efficient, can be initiated by light (photopolymerization), and is bio-orthogonal, making it ideal for biomedical applications.

The Chemistry of Connection

In the presence of a radical initiator, a thiol (R-SH) adds across a double bond. For network formation, a multifunctional thiol (containing at least three thiol groups) is reacted with the difunctional diene monomer. This rapidly and efficiently creates a crosslinked polymer network.

ThiolEne_Workflow cluster_prep Pre-polymer Solution Preparation cluster_polymerization Curing/Polymerization cluster_post Post-Processing Monomer Diene Monomer Mix Vortex to Mix Monomer->Mix Thiol Multifunctional Thiol (e.g., TMPTMP) Thiol->Mix Initiator Photoinitiator (e.g., LAP) Initiator->Mix Solvent Solvent (optional) (e.g., PBS) Solvent->Mix Mold Pipette into Mold Mix->Mold UV Expose to UV Light (e.g., 365 nm) Mold->UV Network Crosslinked Polymer Network (Hydrogel) UV->Network Wash Wash to Remove Unreacted Species Network->Wash Final Final Product Wash->Final

Caption: Workflow for hydrogel synthesis via Thiol-Ene photopolymerization.

Experimental Protocol: Thiol-Ene Photopolymerization

Materials:

  • 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene (Diene Monomer)

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) or Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (Multifunctional Thiol)

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959 (Photoinitiator)[9]

  • Phosphate-buffered saline (PBS) or other suitable solvent

Step-by-Step Methodology:

  • Stoichiometry: The key to a successful thiol-ene reaction is a 1:1 stoichiometry of thiol functional groups to ene (alkene) functional groups. Since the monomer is a di-ene and a crosslinker like TMPTMP is a tri-thiol, you would mix them in a 3:2 molar ratio (Monomer:TMPTMP).

  • Initiator Solution: Prepare a stock solution of the photoinitiator in your chosen solvent (e.g., 0.1-0.5% w/v LAP in PBS). LAP is often preferred for cytocompatibility.

  • Pre-polymer Formulation: In a vial protected from light, add the diene monomer and the multifunctional thiol in the correct stoichiometric ratio. Add the photoinitiator solution and vortex thoroughly to create a homogeneous pre-polymer solution.

  • Curing: Pipette the pre-polymer solution into a mold of the desired shape (e.g., between two glass slides with a spacer).

  • UV Exposure: Expose the mold to UV light (e.g., 365 nm) for a specified time (typically 1-10 minutes, depending on initiator concentration and light intensity). Polymerization will occur rapidly.

  • Purification: Carefully remove the resulting crosslinked polymer (hydrogel) from the mold and place it in a large volume of solvent (e.g., PBS) to swell and to leach out any unreacted components. Wash for 24-48 hours, changing the solvent periodically.

Polymer Characterization

Validating the outcome of the polymerization is a critical final step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For ADMET polymers, ¹H NMR is used to confirm polymerization by observing the disappearance of the terminal vinyl protons (~4.9-5.8 ppm) and the appearance of a new internal (trans) olefinic proton signal (~5.4 ppm).[6]

  • Gel Permeation Chromatography (GPC): This technique is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the linear ADMET polymer.

  • Differential Scanning Calorimetry (DSC): DSC analysis will reveal the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), which are critical for understanding its physical state and mechanical properties.[2][10]

  • Rheology: For crosslinked networks from thiol-ene reactions, oscillatory rheology is used to measure the storage (G') and loss (G'') moduli, which define the mechanical stiffness and viscoelastic properties of the material.

References

  • Bielinski, M., et al. (2015). Stereocontrolled Acyclic Diene Metathesis Polymerization. ChemRxiv. [Link]

  • Mutlu, H., et al. (2011). Acyclic Diene Metathesis (ADMET) as Powerful Tool for Functional Polymers with Versatile Architectures. ResearchGate. [Link]

  • Wikipedia. (2023). Grubbs catalyst. [Link]

  • Bielinski, M., et al. (2015). Stereocontrolled Acyclic Diene Metathesis Polymerization. ChemRxiv. [Link]

  • Bielawski, C. W., & Grubbs, R. H. (2007).
  • Buchmeiser, M. R. (2008). Acyclic Diene Metathesis Polymerization of Divinylarenes and Divinylferrocenes with Grubbs-Type Olefin Metathesis Catalysts. Organometallics - ACS Publications. [Link]

  • Liao, Y., et al. (2010). Efficient Synthesis of Long-Chain Highly Branched Polymers via One-Pot Tandem Ring-Opening Metathesis Polymerization and Acyclic Diene Metathesis Polymerization. Macromolecules - ACS Publications. [Link]

  • Alam, M. M., & Imae, T. (2012). ADMET Polymerization: Greener Method for Synthesis of End-Functionalized Poly(Arylene Vinylene)s. SCIRP. [Link]

  • Zhang, M., et al. (2021). Functionalization and metathesis polymerization induced self-assembly of an alternating copolymer into giant vesicles. PMC. [Link]

  • Tang, M. D., & Cunningham, M. F. (2021). Review: Reversible Deactivation Radical Polymerization of Bio-based Dienes. eScholarship@McGill. [Link]

  • Hobich, J., et al. (2021). Acyclic Diene Metathesis (ADMET) Polymerization of 2,2,6,6-Tetramethylpiperidine-1-sulfanyl (TEMPS) Containing Monomer.
  • Toncelli, C., et al. (2023). Biobased Polyethers via Acyclic Diene Metathesis Polymerization of α,ω-Diene Furanics. Macromolecules - ACS Publications. [Link]

  • Toncelli, C., et al. (2023). Biobased Polyethers via Acyclic Diene Metathesis Polymerization of α,ω-Diene Furanics. Macromolecules - ACS Publications. [Link]

  • Keitz, B. K., et al. (2012). cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes. PMC - NIH. [Link]

  • Lin, C-H., et al. (2024). Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties. PMC. [Link]

  • Sanford, M. S. (2012).
  • Mathers, R. T., et al. (2006). Overview of Ring‐Opening Metathesis Polymerizations (ROMP) and Acyclic Diene Metathesis (ADMET) Polymerizations with Selected Ruthenium and Molybdenum Complexes. ResearchGate. [Link]

  • Gilli, E., & Gandon, V. (2019). Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. MDPI. [Link]

  • Neilson, A. R., & Rivard, E. (2016). Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). NSF PAR. [Link]

  • Chemistry LibreTexts. (2024). 14.6: Diene Polymers- Natural and Synthetic Rubbers. [Link]

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Application Notes and Protocols for Bioconjugation Using Heptaoxahentraconta-1,40-diene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Leveraging a Long-Chain, Bifunctional Linker for Advanced Bioconjugates

Heptaoxahentraconta-1,40-diene is a long-chain, bifunctional linker molecule characterized by terminal alkene groups and a central hydrophilic polyethylene glycol (PEG) core. This unique structure offers significant advantages in the field of bioconjugation, particularly for researchers, scientists, and drug development professionals. The extended PEG chain can enhance the solubility and stability of the resulting bioconjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles. The terminal diene functionality allows for covalent linkage to a variety of biomolecules through robust and efficient chemical reactions.

This guide provides detailed, step-by-step protocols for two primary methods of bioconjugation using heptaoxahentraconta-1,40-diene: Olefin Metathesis and Thiol-Ene Click Chemistry . These methodologies offer distinct advantages and can be selected based on the specific biomolecule, desired reaction conditions, and available resources.

Chemical Properties of Heptaoxahentraconta-1,40-diene

PropertyValueSource
Chemical Formula C34H66O7[1]
CAS Number 887406-37-3[1]
Structure CH2=CH-(CH2)9-O-(CH2CH2O)7-(CH2)9-CH=CH2N/A
Key Functional Groups Two terminal alkene groupsN/A
Core Structure Heptaethylene glycol (PEG-like)N/A

PART 1: Olefin Metathesis Bioconjugation

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts.[2][3] In the context of bioconjugation, aqueous cross-metathesis allows for the direct coupling of the terminal alkenes of heptaoxahentraconta-1,40-diene with an alkene-modified biomolecule.[4]

Causality Behind Experimental Choices:

The choice of a water-soluble, second-generation Hoveyda-Grubbs catalyst is crucial for performing this reaction under biocompatible conditions.[5] These catalysts exhibit enhanced stability and activity in aqueous environments.[6] The reaction is typically performed in a buffered aqueous solution to maintain the integrity of the biomolecule. The addition of a co-solvent like dimethoxyethane (DME) or acetone may be necessary to improve the solubility of the catalyst and substrates.[6]

Experimental Workflow: Olefin Metathesis

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Biomolecule Solution (e.g., Alkene-modified protein in PBS) D Combine Biomolecule and Linker Solutions A->D B Prepare Linker Solution (Heptaoxahentraconta-1,40-diene in DME/water) B->D C Prepare Catalyst Solution (Hoveyda-Grubbs II in DME/water) E Add Catalyst Solution to Initiate Reaction D->E F Incubate at Room Temperature (e.g., 2-12 hours with gentle mixing) E->F G Quench Reaction & Remove Catalyst (e.g., Add scavenger resin) F->G H Purify Bioconjugate (e.g., Size-Exclusion Chromatography) G->H I Characterize Product (MALDI-TOF MS, SDS-PAGE, SEC) H->I

Caption: Workflow for Olefin Metathesis Bioconjugation.

Protocol: Olefin Metathesis with a Protein

Materials:

  • Alkene-modified protein (e.g., containing an unnatural amino acid with a terminal alkene)

  • Heptaoxahentraconta-1,40-diene

  • Hoveyda-Grubbs second-generation catalyst

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1,2-Dimethoxyethane (DME) or Acetone

  • Ruthenium scavenger resin (e.g., silica-bound thiol)

  • Size-exclusion chromatography (SEC) column

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Solutions:

    • Dissolve the alkene-modified protein in degassed PBS buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of heptaoxahentraconta-1,40-diene (10-50 molar excess relative to the protein) in a 2:1 mixture of degassed DME and water.

    • Immediately before use, prepare a stock solution of the Hoveyda-Grubbs second-generation catalyst (1-5 mol% relative to the protein) in degassed DME.

  • Reaction Setup:

    • In a reaction vessel, combine the protein solution and the heptaoxahentraconta-1,40-diene solution.

    • Gently purge the headspace of the vessel with nitrogen or argon for 5-10 minutes.

    • Initiate the reaction by adding the catalyst solution to the protein-linker mixture.

  • Incubation:

    • Allow the reaction to proceed at room temperature with gentle stirring for 2-12 hours. Reaction progress can be monitored by taking aliquots and analyzing via SDS-PAGE or LC-MS.

  • Quenching and Catalyst Removal:

    • To quench the reaction, add a ruthenium scavenger resin and stir for 1-2 hours.

    • Remove the resin by centrifugation or filtration.

  • Purification:

    • Purify the bioconjugate from excess linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with an appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the product using MALDI-TOF mass spectrometry.

    • Assess the purity and aggregation state of the bioconjugate by SEC-HPLC.

    • Visualize the increase in molecular weight on an SDS-PAGE gel.

PART 2: Thiol-Ene Click Chemistry Bioconjugation

Thiol-ene click chemistry is a highly efficient and bio-orthogonal reaction that proceeds via the radical-mediated addition of a thiol to an alkene.[7] This reaction can be initiated by light (photo-initiation) or heat (thermal initiation) in the presence of a suitable radical initiator.[8] For bioconjugation, photo-initiated reactions are preferred as they can be performed at physiological temperatures.[9]

Causality Behind Experimental Choices:

The use of a water-soluble photoinitiator, such as LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or Irgacure 2959, is essential for initiating the reaction in an aqueous environment without damaging the biomolecule.[9][10] The reaction is typically performed under UV irradiation at a wavelength that is optimal for the chosen photoinitiator (e.g., 365 nm for LAP). This method is highly specific for the reaction between thiols and alkenes, making it an excellent choice for complex biological samples.

Experimental Workflow: Thiol-Ene Click Chemistry

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Biomolecule Solution (e.g., Cysteine-containing peptide in PBS) D Combine Biomolecule, Linker, and Photoinitiator A->D B Prepare Linker Solution (Heptaoxahentraconta-1,40-diene in PBS) B->D C Prepare Photoinitiator Solution (e.g., LAP in PBS) C->D E Irradiate with UV Light (e.g., 365 nm) (5-30 minutes) D->E F Purify Bioconjugate (e.g., Dialysis or SEC) E->F G Characterize Product (MALDI-TOF MS, RP-HPLC) F->G

Caption: Workflow for Thiol-Ene Bioconjugation.

Protocol: Thiol-Ene Click Chemistry with a Peptide

Materials:

  • Thiol-containing biomolecule (e.g., a peptide with a cysteine residue)

  • Heptaoxahentraconta-1,40-diene

  • Water-soluble photoinitiator (e.g., LAP or Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (e.g., 365 nm)

  • Dialysis tubing or SEC column

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Preparation of Solutions:

    • Dissolve the thiol-containing peptide in degassed PBS buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of heptaoxahentraconta-1,40-diene (1.5-5 molar excess relative to the peptide) in PBS.

    • Prepare a stock solution of the photoinitiator (e.g., 0.1-1 mM final concentration) in PBS. Protect from light.

  • Reaction Setup:

    • In a UV-transparent reaction vessel (e.g., a quartz cuvette or a specific plate), combine the peptide solution, the heptaoxahentraconta-1,40-diene solution, and the photoinitiator solution.

  • Photo-initiation:

    • Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) for 5-30 minutes at room temperature. The optimal irradiation time should be determined empirically.

  • Purification:

    • Purify the bioconjugate from excess linker and photoinitiator byproducts using dialysis against PBS or size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and determine the molecular weight of the product using MALDI-TOF mass spectrometry.

    • Assess the purity of the bioconjugate by RP-HPLC.

Characterization of Bioconjugates

TechniquePurposeExpected Outcome
MALDI-TOF MS To confirm the covalent attachment of the linker and determine the final molecular weight of the bioconjugate.A mass shift corresponding to the molecular weight of the heptaoxahentraconta-1,40-diene linker attached to the biomolecule.
SDS-PAGE To visually assess the increase in molecular weight of a protein bioconjugate.A band shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein.
SEC-HPLC To determine the purity of the bioconjugate and assess for any aggregation.A single, sharp peak for the purified bioconjugate, with a retention time corresponding to its size.
RP-HPLC To assess the purity of peptide bioconjugates.A shift in the retention time of the conjugated peptide compared to the unconjugated peptide.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or aerosols. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local regulations.

For detailed safety information on related compounds, refer to the Safety Data Sheets for polyethylene glycols.

References

  • Lin, Y. A., et al. (2010). Olefin Cross-Metathesis on Proteins: Investigation of Allylic Chalcogen Effects and Guiding Principles in Metathesis Partner Selection. Journal of the American Chemical Society. Available at: [Link]

  • Rabadán González, I., et al. (2024). A thiol-ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gillespie, A. M., et al. (2015). Characterization of the PEGylated Functional Upstream Domain Peptide (PEG-FUD): a Potent Fibronectin Assembly Inhibitor with Potential as an Anti-Fibrotic Therapeutic. Journal of Biological Chemistry. Available at: [Link]

  • Waskow, M. A., et al. (2020). Modification of Proteins Using Olefin Metathesis. Accounts of Chemical Research. Available at: [Link]

  • JenKem Technology. (2021). Polyethylene glycol derivatives, Alkene-PEG-Alkene, MW 1k - SAFETY DATA SHEET. Available at: [Link]

  • Fairbanks, B. D., et al. (2011). Thiol-Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. Biomacromolecules. Available at: [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Available at: [Link]

  • Walsh, G. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Journal of Bioprocessing & Biotechniques. Available at: [Link]

  • Preprints.org. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Heptadecane. Available at: [Link]

  • Anseth, K. S., et al. (2017). Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties. Polymers. Available at: [Link]

  • Wikipedia. (n.d.). Olefin metathesis. Available at: [Link]

  • Beilstein Journals. (2019). Aqueous olefin metathesis: recent developments and applications. Available at: [Link]

  • Hong, S. H., et al. (2007). Olefin Metathesis in Homogeneous Aqueous Media Catalyzed by Conventional Ruthenium Catalysts. Organic Letters. Available at: [Link]

  • ResearchGate. (2020). Examples of bioorthogonal reactions useful for bioconjugation and... Available at: [Link]

  • ResearchGate. (2020). Visible light thiol-ene bioconjugation. Use of an organic... Available at: [Link]

  • ACS Publications. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • SciSpace. (2018). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups. Available at: [Link]

  • MDPI. (2021). Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,16-Heptadiene, 2,4,6,8,10,12,14-octamethyl. Available at: [Link]

  • PDF. (2022). A Bio-orthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Available at: [Link]

  • ACS Publications. (2024). Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. Bioconjugate Chemistry. Available at: [Link]

  • MDPI. (2024). Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces. Available at: [Link]

  • Longdom Publishing. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-Diene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene (CAS 887406-37-3)[1].

Due to its unique molecular architecture—a central hydrophilic heptaoxa (PEG-like) core flanked by two highly hydrophobic undecenyl chains—this compound is a classic bolaamphiphile. Its extremely low Hydrophilic-Lipophilic Balance (HLB) causes rapid hydrophobic collapse in aqueous media, leading to the formation of insoluble aggregates rather than spontaneous dissolution[2]. This guide provides field-proven, self-validating methodologies to overcome these thermodynamic barriers.

Solubilization Decision Matrix

Workflow Start 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene (Aqueous Insoluble) Decision Target Downstream Application? Start->Decision Bio Biological Assays (Cells / In Vivo) Decision->Bio Chem Chemical Synthesis (Crosslinking / Click) Decision->Chem Micelle Protocol A: Micellar Solubilization (Nonionic Surfactant) Bio->Micelle High Concentration CD Protocol B: Cyclodextrin Inclusion (HP-β-CD) Bio->CD Zero Surfactant Needed Solvent Co-solvent Method (DMSO / EtOH) Chem->Solvent Diene Accessibility

Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

Frequently Asked Questions (FAQs)

Q: Why does this compound form cloudy suspensions or precipitate instantly in standard PBS? A: The compound is a bolaamphiphile. While the central heptaoxa core is hydrophilic, it is too short to overcome the massive hydrophobic penalty of the 22 carbon atoms in the terminal undecenyl chains. In high ionic strength buffers like PBS, the hydrophobic effect drives the tails to self-assemble into complex, insoluble multilayered structures to minimize water contact[2].

Q: Can I use heat or sonication alone to force it into solution? A: No. While kinetic energy temporarily disrupts aggregates, the system will rapidly re-precipitate upon cooling (thermodynamic instability). Furthermore, heating above 60°C in the presence of atmospheric oxygen risks auto-oxidation or premature crosslinking of the terminal 1,40-diene groups.

Q: Are ionic surfactants like SDS recommended for solubilization? A: We strongly advise against ionic surfactants for this specific molecule. Nonionic surfactants (e.g., Tween 80, Triton X-100) are far superior because they provide a constant solubilization capacity for highly hydrophobic chains and exhibit significantly lower cytotoxicity for downstream biological applications[3].

Troubleshooting Guide

Issue 1: Macroscopic phase separation (oiling out) during aqueous dilution.

  • Causality: The concentration of the compound exceeds its critical aggregation concentration, but the system lacks a carrier to shield the hydrophobic tails.

  • Solution: Implement micellar solubilization (Protocol A). Nonionic surfactants will encapsulate the hydrophobic API within their cores, effectively shielding the undecenyl tails from the aqueous medium[4].

Issue 2: Loss of diene reactivity in downstream thiol-ene click chemistry assays.

  • Causality: Excessive surfactant or cyclodextrin encapsulation is causing severe steric hindrance, physically blocking the terminal double bonds from reacting with target thiols.

  • Solution: Shift to a volatile co-solvent method (e.g., 10% absolute ethanol) or optimize the host-guest stoichiometry in Protocol B. Using γ -cyclodextrin instead of HP- β -CD can also provide a looser fit, maintaining diene accessibility while improving solubility.

Mechanistic Pathways

Mechanism cluster_0 Micellar Encapsulation cluster_1 Inclusion Complexation Bola Bolaamphiphile (Exposed Hydrophobic Tails) Surf Tween 80 Monomers (> CMC) Bola->Surf Protocol A CD HP-β-CD (Hydrophobic Cavity) Bola->CD Protocol B Micelle Mixed Micelle (Tails in Hydrophobic Core) Surf->Micelle Self-Assembly Complex Host-Guest Complex (Shielded Tails) CD->Complex 1:2 Stoichiometry

Mechanistic pathways for shielding hydrophobic undecenyl tails from the aqueous environment.

Validated Solubilization Protocols
Protocol A: Nonionic Micellar Solubilization (Tween 80)

Best for: High-concentration dosing in cell-based assays or in vivo studies.

Causality: Tween 80 lowers the interfacial tension. Above its critical micelle concentration (CMC), it spontaneously forms mixed micelles that sequester the highly hydrophobic C11 tails into their core, leaving the PEG-like corona interacting with water[4].

  • Preparation: Weigh 10 mg of 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene into a glass vial.

  • Surfactant Addition: Add 50 mg of Tween 80 directly to the compound (1:5 w/w ratio).

  • Homogenization: Vortex vigorously for 2 minutes until a homogenous, viscous paste forms. Do not add water yet.

  • Aqueous Hydration: Dropwise, add 1 mL of pre-warmed (37°C) PBS or sterile water while continuously vortexing.

  • Equilibration: Sonicate the mixture in a bath sonicator for 10 minutes at room temperature.

  • Self-Validation Check: Measure the absorbance of the final solution at 600 nm. An OD600​<0.05 confirms the absence of sub-visible aggregates, proving the system is thermodynamically stable.

Protocol B: Cyclodextrin Inclusion Complexation (HP- β -CD)

Best for: Applications requiring zero surfactant background and high biocompatibility.

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) possesses a hydrophobic inner cavity that accommodates the lipophilic undecenyl chains via non-covalent inclusion. Because the molecule has two hydrophobic tails, a 1:2 (Guest:Host) molar ratio is required to shield both ends[5].

  • Host Solution: Prepare a 20% (w/v) solution of HP- β -CD in molecular biology grade water.

  • Solvent Dissolution: Dissolve 5 mg of the diene compound in 100 µL of absolute ethanol (creates a concentrated organic stock).

  • Complexation: Slowly inject the 100 µL ethanolic stock into 5 mL of the stirring 20% HP- β -CD solution.

  • Solvent Evaporation: Leave the vial open in a fume hood under a gentle stream of nitrogen gas for 2 hours to evaporate the ethanol, shifting the equilibrium entirely to the aqueous inclusion complex.

  • Self-Validation Check: Perform Dynamic Light Scattering (DLS) on the final solution. A monodisperse peak at ~2–5 nm confirms the formation of soluble molecular inclusion complexes. Peaks >100 nm indicate failed complexation and aggregate formation.

Quantitative Data & Method Comparison
Solubilization MethodMax Aqueous Conc. (Est.)BiocompatibilityPrimary MechanismBest Use Case
Co-solvent (10% DMSO) 1 - 2 mg/mLLow (Cytotoxic >1%)Polarity adjustmentChemical synthesis, cell-free assays
Micellar (Tween 80) 10 - 25 mg/mLHighCore encapsulationIn vivo dosing, robust cell lines
Inclusion (HP- β -CD) 2 - 5 mg/mLVery HighHost-guest shieldingSensitive cell lines, drug delivery
References
  • Predictive Modeling of Micellar Solubilization by Single and Mixed Nonionic Surfactants Source: Journal of Pharmaceutical Sciences URL:[Link]

  • Self-Assembly of Bolaamphiphiles into 2D Nanosheets via Synergistic and Meticulous Tailoring of Multiple Noncovalent Interactions Source: ACS Nano URL:[Link]

  • A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery Source: Pharmaceutics (via PubMed Central) URL:[Link]

  • Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility Source: PubMed Central URL:[Link]

Sources

troubleshooting incomplete thiol-ene coupling with heptaoxahentraconta-1,40-diene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced thiol-ene chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete thiol-ene coupling reactions, specifically involving the long-chain diether diene, heptaoxahentraconta-1,40-diene. As a "click" reaction, thiol-ene coupling is known for its efficiency and high yields, but incomplete conversion can occur due to a number of subtle, often overlooked, factors.[1][2][3]

This document moves beyond simple checklists to explain the causality behind each troubleshooting step, empowering you to diagnose and solve issues effectively.

Part 1: Foundational Principles - The Radical Reaction Pathway

Understanding the underlying mechanism is critical for effective troubleshooting. The photoinitiated thiol-ene reaction proceeds via a free-radical chain mechanism.[1][4] Each step presents a potential point of failure.

Thiol_Ene_Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_termination 3. Termination (Side Reactions) PI Photoinitiator (PI) PI_rad Initiator Radicals (R•) PI->PI_rad UV Light (hν) Thiyl_rad Thiyl Radical (R'-S•) PI_rad->Thiyl_rad H-Abstraction Thiyl_rad2 Thiyl Radical (R'-S•) Ene Ene (C=C) Carbon_rad Carbon-Centered Radical Ene->Carbon_rad Thioether Thioether Product Carbon_rad->Thioether Chain Transfer Thioether->Thiyl_rad2 Regenerates Thiyl_rad2->Carbon_rad Addition Thiol2 Thiol (R'-SH) Thiol2->Thioether Disulfide Disulfide (R'-S-S-R') Homopolymer Ene Homopolymerization Inhibitor Oxygen Inhibition (ROO•) Thiyl_rad3 Thiyl Radical (R'-S•) Thiyl_rad3->Disulfide Thiyl_rad4 Thiyl Radical (R'-S•) Thiyl_rad4->Disulfide Carbon_rad2 Carbon-Centered Radical Carbon_rad2->Homopolymer Carbon_rad2->Inhibitor Ene2 Ene (C=C) Ene2->Homopolymer O2 O₂ O2->Inhibitor

Diagram 1: The radical-mediated thiol-ene reaction mechanism.
  • Initiation: UV light cleaves a photoinitiator to generate initial radicals. These abstract a hydrogen atom from a thiol, creating the key propagating species: the thiyl radical.[4][5]

  • Propagation: The thiyl radical adds across an alkene ('ene') double bond in an anti-Markovnikov fashion. This creates a carbon-centered radical, which then readily abstracts a hydrogen from another thiol molecule. This step forms the desired thioether bond and regenerates a thiyl radical, continuing the chain.[1]

  • Termination: The reaction stops when radicals are consumed by side reactions, such as combining with each other (e.g., forming disulfides) or reacting with inhibitors like oxygen.[6][7]

Part 2: Troubleshooting Guide (Question & Answer Format)

This guide is structured as a decision tree. Start with Question 1 and proceed based on your experimental observations.

Troubleshooting_Workflow Start Incomplete Reaction Observed Q1 Is the reaction sluggish or not starting at all? Start->Q1 A1_Group Check Primary Initiation Factors Q1->A1_Group Yes Q2 Does the reaction start but stall before completion? Q1->Q2 No A1_1 1. Confirm Initiator Activity: - Fresh/Properly Stored? - Correct Type (e.g., Type I)? - Sufficient Concentration? A1_2 2. Verify UV Source: - Wavelength matches initiator? - Sufficient intensity/power? - Lamp age? A1_3 3. Eliminate Oxygen Inhibition: - Degas solvent/reactants thoroughly? (N₂ or Ar sparging) A1_3->Q2 If problem persists A2_Group Investigate Stoichiometry & Reactant Integrity Q2->A2_Group Yes Q3 Are primary factors and stoichiometry correct, but conversion is still low? Q2->Q3 No A2_1 1. Verify Stoichiometry: - Molar ratio of -SH to C=C is 1:1? - Accurately weigh/dispense all components? A2_2 2. Check Thiol Purity: - Has the thiol oxidized to disulfide? (Consider purification or using fresh reagent) A2_3 3. Assess Reactant Concentration: - Is the reaction too dilute? (Low concentration slows bimolecular steps) A2_3->Q3 If problem persists A3_Group Address Substrate-Specific & Advanced Issues Q3->A3_Group Yes Solution Reaction Proceeds to Completion Q3->Solution No, re-evaluate from start A3_1 1. Consider Viscosity & Diffusion: - Heptaoxahentraconta-1,40-diene is large. - Is the mixture too viscous? (Add solvent or gently heat) A3_2 2. Evaluate Side Reactions: - High initiator concentration causing termination? - Hydrogen abstraction from solvent or polymer backbone? A3_2->Solution After Optimization

Diagram 2: A logical workflow for troubleshooting incomplete thiol-ene reactions.
Question 1: My reaction is sluggish or not starting at all. What are the first things to check?

Answer: This scenario points directly to a problem with the initiation phase. If an insufficient number of thiyl radicals are generated, the propagation cycle cannot begin effectively.

  • Cause 1: Inactive or Inappropriate Initiator. The photoinitiator is the engine of your reaction.

    • Expert Insight: Cleavage-type (Type I) photoinitiators like DMPA and TPO are generally more efficient for thiol-ene reactions than hydrogen-abstraction (Type II) initiators.[7][8] For aqueous or biological systems, water-soluble initiators such as LAP or Irgacure 2959 are necessary.[9][10]

    • Actionable Solutions:

      • Verify Initiator: Ensure you are using a fresh, properly stored photoinitiator. Many are sensitive to light and air over time.

      • Check Concentration: A typical starting concentration is 0.1-1.0 wt% relative to your reactants. Too little initiator results in slow, incomplete initiation.[7][9]

      • Match Wavelength: Confirm that the output wavelength of your UV lamp significantly overlaps with the absorbance spectrum of your photoinitiator.[11] An older lamp may also have reduced intensity.

  • Cause 2: Oxygen Inhibition. While thiol-ene reactions are known to be more resistant to oxygen than acrylate polymerizations, they are not immune.[12][13][14] Oxygen is a radical scavenger that can react with the carbon-centered radical, terminating the chain reaction before the thioether can be formed.

    • Expert Insight: Oxygen inhibition often manifests as an "induction period" where the reaction does not proceed until all dissolved oxygen is consumed. In thin films or with vigorous stirring, oxygen can continuously diffuse into the system, stalling the reaction entirely.

    • Actionable Solutions:

      • Degas Thoroughly: Before irradiation, sparge your reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes.[6][7]

      • Maintain Inert Atmosphere: If possible, maintain a positive pressure of inert gas over the reaction headspace during the entire irradiation period.

Question 2: The reaction starts but stalls at partial conversion. What's next?

Answer: If the reaction initiates but fails to reach completion, the issue likely lies with stoichiometry, reactant integrity, or concentration. The propagation cycle is being prematurely terminated or is kinetically hindered.

  • Cause 1: Incorrect Stoichiometry. The thiol-ene reaction relies on a 1:1 functional group ratio for the propagation cycle to consume both reactants fully.[7]

    • Expert Insight: The molecular weight of heptaoxahentraconta-1,40-diene is high, so small weighing errors can lead to significant molar discrepancies. Remember, it is a diene, meaning each molecule has two 'ene' functional groups. Your thiol partner may have one, two, or more '-SH' groups. The calculation must be based on the molar equivalents of the functional groups, not the molecules.

    • Actionable Solutions:

      • Recalculate Molar Ratios: Double-check your calculations to ensure a 1:1 molar ratio of thiol (-SH) groups to ene (C=C) groups.

      • Confirm Purity: Use the corrected molecular weight for any starting materials that are not 100% pure.

  • Cause 2: Thiol Degradation. Thiols can readily oxidize to form disulfide bonds (R-S-S-R), especially during prolonged storage in the presence of air.

    • Expert Insight: Disulfide formation effectively removes the active -SH group, creating a stoichiometric imbalance and reducing the concentration of the species needed for the chain transfer step.[6]

    • Actionable Solution: Use freshly opened or purified thiols. If you suspect oxidation, the thiol can often be repurified by distillation or chromatography.

Question 3: I've confirmed my setup, reagents, and stoichiometry, but conversion remains incomplete. Could it be an issue specific to heptaoxahentraconta-1,40-diene?

Answer: Yes. The unique properties of this long-chain diene can introduce challenges not seen with smaller molecules. The problem is likely related to physical limitations or subtle side reactions.

  • Cause 1: High Viscosity and Diffusion Limitation. Heptaoxahentraconta-1,40-diene is a large molecule.[15][16] In a neat (solvent-free) reaction or at high concentrations, the reaction mixture can become highly viscous.

    • Expert Insight: In a viscous medium, the mobility of the growing polymer chains and unreacted monomers is reduced. This diffusion control can slow the reaction rate dramatically, making it appear to stall as the viscosity increases with conversion.

    • Actionable Solutions:

      • Introduce a Solvent: Dissolving the reactants in a suitable, anhydrous, and inert solvent (e.g., THF, Toluene) can dramatically lower viscosity and improve reactant mobility.

      • Increase Temperature: For thermally initiated reactions, increasing the temperature will lower viscosity. For photoinitiated reactions, gentle heating (e.g., to 40-50 °C) can also improve diffusion without significantly impacting the initiation rate, but this must be done with care.

  • Cause 2: Competing Side Reactions. While less common with electron-rich terminal alkenes, side reactions can still terminate the chain.

    • Expert Insight: An excessively high initiator concentration can generate a flood of primary radicals that terminate growing chains rather than initiating new ones.[7] Additionally, the carbon-centered radical intermediate could potentially abstract a hydrogen atom from the polyether backbone of the diene, a process known as chain transfer to polymer, which would terminate that specific chain.[17]

    • Actionable Solutions:

      • Optimize Initiator Concentration: If you suspect termination from excess radicals, try reducing the photoinitiator concentration incrementally (e.g., from 1.0 wt% to 0.5 wt% or 0.1 wt%).

      • Choose an Inert Solvent: Ensure your solvent is not susceptible to hydrogen abstraction (e.g., avoid solvents with weak C-H bonds).

Part 3: Validated Protocols & Data

Experimental Protocols

Protocol 1: Photoinitiated Thiol-Ene Coupling This protocol provides a robust starting point for your experiment.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add heptaoxahentraconta-1,40-diene and the corresponding thiol reactant. The molar ratio of C=C to -SH functional groups should be 1:1.

  • Solvent & Initiator: If used, add an anhydrous solvent (e.g., THF, 0.1-1.0 M final concentration). Add the chosen photoinitiator (e.g., DMPA, 0.1-1.0 wt% relative to the total monomer weight).

  • Degassing: Seal the flask with a septum and sparge the stirred solution with dry argon or nitrogen for 30 minutes to remove dissolved oxygen.[7]

  • Initiation: Place the reaction vessel under a UV lamp (e.g., 365 nm) at a fixed distance. Begin irradiation while maintaining vigorous stirring.

  • Monitoring: Track the reaction's progress using an appropriate analytical technique (see Table 2).

  • Work-up: Once the reaction is complete (indicated by the disappearance of reactant signals), remove the solvent under reduced pressure. The resulting product can be purified by precipitation or column chromatography if necessary.

Protocol 2: Thermally Initiated Thiol-Ene Coupling This method is an alternative when UV initiation is not feasible.

  • Preparation: To a reaction vessel fitted with a condenser and an inert gas inlet, add the thiol, heptaoxahentraconta-1,40-diene, and a thermal initiator (e.g., AIBN, 1-5 mol%).[7][18]

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 30 minutes.

  • Initiation: Heat the reaction mixture in an oil bath to a temperature sufficient to induce homolysis of the initiator (e.g., 60-80 °C for AIBN).[18]

  • Monitoring & Work-up: Maintain the temperature and monitor the reaction. Work-up is similar to the photoinitiated protocol.

Data Presentation

Table 1: Selection of Common Photoinitiators

PhotoinitiatorTypeOptimal Wavelength (nm)Typical Concentration (wt%)Notes
DMPA (2,2-Dimethoxy-2-phenylacetophenone)Type I (Cleavage)~340-3650.1 - 1.0Highly efficient for non-aqueous systems.[7][8]
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)Type I (Cleavage)~365-4000.1 - 1.0Excellent for pigmented or thicker samples due to photobleaching.
Irgacure 2959 Type I (Cleavage)~3650.05 - 0.5Good water solubility and cytocompatibility for hydrogel/biomedical applications.[9][10]
LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)Type I (Cleavage)~365-4050.05 - 0.5High water solubility and efficiency, often used in bioprinting.[9][10]

Table 2: Key Analytical Signatures for Reaction Monitoring

TechniqueReactant Signal to MonitorProduct Signal to MonitorCausality/Interpretation
¹H NMR Disappearance of alkene protons (~5.8 ppm, ~5.0 ppm).Appearance of new methylene protons adjacent to the sulfur atom (~2.5-2.7 ppm).[19]Provides unambiguous confirmation of C-S bond formation and allows for quantitative conversion analysis by comparing signal integrations.[3]
FT-IR Disappearance of S-H stretch (~2570 cm⁻¹) and C=C stretch (~1640 cm⁻¹).Growth of C-S signals (weaker, often in fingerprint region).A rapid, real-time method to track the consumption of functional groups, ideal for kinetic studies.[20]

References

  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

  • Fairbanks, B. D., et al. (2012). Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. Biomacromolecules. Retrieved from [Link]

  • Malone, A., & Scanlan, E. M. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Scheme for the simplified mechanism of the photoinitiated thiol−ene... Retrieved from [Link]

  • Phelps, M. V. R., et al. (2014). Oxygen-Mediated Enzymatic Polymerization of Thiol–Ene Hydrogels. Biomacromolecules. Retrieved from [Link]

  • RadTech. (2004). An Overview of Oxygen Inhibition in Photocuring. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of thiol-ene coupling reaction. Retrieved from [Link]

  • Toncheva-Moncheva, N., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Advances. Retrieved from [Link]

  • Holmes, C. A., et al. (2019). Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties. Polymers. Retrieved from [Link]

  • Bas, O., et al. (2021). Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin. Gels. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxygen inhibition in thiol–acrylate photopolymerizations. Retrieved from [Link]

  • Toncheva-Moncheva, N., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Advances. Retrieved from [Link]

  • Ki, C., & Scanlan, E. M. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. Retrieved from [Link]

  • Reekie, T. A., et al. (2013). Native Chemical Ligation,Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kryger, M. (2008). THIOL-ENE COUPLING. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • O'Riordan, A. M., et al. (2016). The photochemical thiol–ene reaction as a versatile method for the synthesis of glutathione S-conjugates targeting the bacterial potassium efflux system Kef. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy. Retrieved from [Link]

  • Toncheva-Moncheva, N., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Repairing the Thiol-Ene Coupling Reaction. Retrieved from [Link]

  • Ki, C., & Scanlan, E. M. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. Retrieved from [Link]

  • Reddit. (2022). Basic Thiol-Ene Reaction Question. Retrieved from [Link]

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Technical Support Center: Purification of 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this long-chain polyether diene. We will delve into the causality behind experimental choices, providing field-proven insights to ensure you can develop a robust and self-validating purification protocol.

Part 1: Foundational Knowledge - The Molecule and Its Impurities

A thorough understanding of the target molecule and potential contaminants is the bedrock of any successful purification strategy.

FAQ: What are the key structural features and properties of this molecule?

12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene is a high molecular weight polyether with terminal alkene functional groups. Its structure consists of a central heptaethylene glycol core flanked by long aliphatic chains, terminating in double bonds.

  • Molecular Formula: C₃₄H₆₆O₇[1][2]

  • Key Features:

    • Polyether Backbone: The seven ether oxygens introduce polarity and flexibility to the molecule.

    • Long Hydrocarbon Chains: These contribute to a significant non-polar character.

    • Terminal Dienes: The double bonds at the 1 and 40 positions are reactive sites and key identifiers in spectroscopic analysis. They are classified as isolated or "skipped" dienes, as they are not conjugated.[3]

  • Expected Physicochemical Properties:

    • Appearance: Likely a viscous oil or a low-melting waxy solid at room temperature.

    • Solubility: Soluble in moderately polar to non-polar organic solvents such as dichloromethane, chloroform, ethyl acetate, and hexanes.[1]

    • Polarity: Overall, it is a moderately polar compound. While the hydrocarbon portion is non-polar, the repeated ether linkages provide sufficient polarity to distinguish it from purely aliphatic impurities.

FAQ: What are the common impurities I should expect from its synthesis?

The most common synthetic route to this molecule is a variation of the Williamson ether synthesis, which involves an Sₙ2 reaction between an alkoxide and an alkyl halide.[4][5][6] This process can generate several predictable side products and unreacted starting materials.

Impurity TypeSpecific ExampleRationale for FormationRelative Polarity
Unreacted Starting Material Heptaethylene glycol derivative (diol)Incomplete reaction of the polyether core.High
Unreacted Starting Material Allylic halide (e.g., 1-bromo-10-undecene)Incomplete reaction of the alkylating agent.Low to Moderate
Partially Reacted Intermediate Mono-alkene polyetherReaction occurred on only one end of the diol.High
Elimination Byproduct Conjugated dienes from the allylic halideE2 elimination is a common side reaction, especially with hindered substrates or strong bases.[4][7][8]Low
Catalyst Residue Inorganic salts (e.g., NaBr, KBr)Byproducts from the use of bases like NaH or KOH.[9]Ionic (immiscible)
Homocoupling Product Dimer of the allylic halideA potential side reaction in some coupling chemistries.Very Low

Part 2: Primary Purification Strategy - Flash Column Chromatography

For this molecule, flash column chromatography is the most effective and widely applicable purification technique, offering a balance of speed and resolution.[10][11][12] It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[13]

Experimental Protocol: Step-by-Step Flash Chromatography
  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Diethyl Ether).

    • Goal: Find a solvent system where your target product has an R_f value of approximately 0.3-0.4.[14] This provides the best balance for separation on a column.

  • Column Packing (Slurry Method):

    • Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a beaker, create a slurry of silica gel in your initial, least polar eluting solvent.

    • Pour the slurry into the vertically clamped column, ensuring no air bubbles are trapped. Trapped air leads to channeling and poor separation.[14]

    • Open the stopcock to allow some solvent to drain, settling the silica into a uniform bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column bed. This method often results in sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluting solvent. Using a pipette, carefully apply this concentrated solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Apply positive pressure (using air or nitrogen) to achieve a steady flow rate. This is the "flash" in flash chromatography.[12]

    • Collect the eluent in a series of numbered test tubes or flasks (fractions).

    • Gradient Elution (Recommended): As the elution progresses, gradually increase the percentage of the more polar solvent (e.g., move from 5% to 10% to 20% Ethyl Acetate). This is crucial for eluting your moderately polar product after less polar impurities have been washed away, without taking an excessive amount of time.[14]

  • Analysis of Fractions:

    • Spot every few fractions on a TLC plate.

    • Develop the plate and visualize the spots (e.g., using a UV lamp if applicable, or a potassium permanganate stain which reacts with the alkene groups).

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene.

Troubleshooting Guide: Flash Chromatography

G cluster_p1 cluster_p2 cluster_p3 cluster_p4 start Problem Observed p1 Poor Separation (Overlapping Spots) start->p1 p2 Product Not Eluting start->p2 p3 Product Elutes in Solvent Front start->p3 p4 Streaking Bands start->p4 s1_1 Is R_f difference on TLC > 0.1? p1->s1_1 s1_4 Column overloaded. Use more silica. p1->s1_4 s2_1 Is the mobile phase too non-polar? p2->s2_1 s3_1 Mobile phase is too polar. p3->s3_1 s4_1 Sample overloaded? Poor solubility? p4->s4_1 s1_2 Use a shallower gradient (e.g., 1% increments) s1_1->s1_2 Yes s1_3 Try a different solvent system (e.g., Hexane/DCM) s1_1->s1_3 No s2_2 Gradually increase polarity of eluent s2_1->s2_2 Yes s2_3 Compound may have decomposed or is irreversibly adsorbed. Check stability on silica. s2_1->s2_3 No s3_2 Restart with a much less polar solvent system (e.g., 100% Hexane) s3_1->s3_2 s4_2 Use less sample or use dry loading method. s4_1->s4_2 Yes s4_3 Compound might be too polar for silica. Consider alumina. s4_1->s4_3 No

Part 3: Alternative & Purity Assessment Techniques

FAQ: My crude product contains a lot of salts. How do I remove them before chromatography?

It is highly advisable to perform an aqueous workup before chromatography to remove inorganic salts and highly polar impurities.

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (to remove salts).

    • Saturated aqueous sodium bicarbonate (if the reaction was acidic).

    • Brine (saturated NaCl solution) to help break up emulsions and remove residual water.

  • Separate the organic layer, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and concentrate the solvent. The resulting material is now ready for chromatography.

FAQ: Can I use recrystallization for this molecule?

Recrystallization is challenging for this type of molecule but can be attempted if the product is a solid.[15] Long, flexible polyethers often have low melting points and a tendency to "oil out" rather than form crystals.

  • When to Try: If you have a semi-pure solid product after chromatography.

  • Challenges:

    • Oiling Out: The compound may separate as a liquid because its melting point is below the temperature of the saturated solution. If this happens, add more solvent and cool very slowly.

    • Solvent Choice: Finding a single solvent with high solubility when hot and low solubility when cold is difficult. A solvent pair (e.g., methanol/water or acetone/hexane) might be necessary.[16]

  • Procedure: Dissolve the compound in a minimal amount of a hot solvent in which it is soluble.[17] Slowly add a "non-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify, then allow it to cool very slowly and undisturbed.[18]

FAQ: How do I use ¹H NMR to confirm the purity of my final product?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for both structural confirmation and purity assessment.[19][20] Quantitative NMR (qNMR) can even provide an absolute purity value without requiring an external calibration standard for the analyte itself.[21][22]

G cluster_analysis Purity Assessment crude Crude Reaction Mixture workup Aqueous Workup (Salt Removal) crude->workup tlc TLC Analysis crude->tlc chromatography Flash Column Chromatography (Primary Purification) workup->chromatography recrystallization Recrystallization (Optional) (Polishing Step) chromatography->recrystallization pure_product Purified Product chromatography->pure_product recrystallization->pure_product nmr 1H NMR Analysis pure_product->nmr

Interpreting the ¹H NMR Spectrum:

Proton EnvironmentApproximate Chemical Shift (δ, ppm)MultiplicityIntegration (Relative)Key Diagnostic Feature
Alkene (=CH₂) 4.9 - 5.1Multiplet4HPresence confirms terminal double bonds. Absence indicates side reactions.
Alkene (-CH=) 5.7 - 5.9Multiplet2HConfirms the internal proton of the vinyl group.
Polyether Backbone (-O-CH₂-CH₂-O-) 3.5 - 3.7Multiplet28HLarge, characteristic peak for the repeating ethylene glycol units.[19]
Aliphatic Chain (-CH₂-) 1.2 - 1.6Broad Multiplet24HRepresents the bulk of the non-polar alkyl chains.
Allylic (-CH₂-CH=) 2.0 - 2.2Multiplet4HProtons adjacent to the double bond.

To assess purity, integrate the characteristic peaks. For instance, the ratio of the integration of the alkene protons (total 6H) to the allylic protons (4H) should be 6:4. The presence of significant peaks outside of these regions, such as those corresponding to unreacted diol starting material (often a broad -OH peak), indicates impurities.

References

  • Recrystallization. (n.d.).
  • Biotage Flash Purification. (n.d.). Biotage.
  • 12,15,18,21,24,27,30-HEPTAOXAHENTRACONTA-1,40-DIENE - NextSDS. (n.d.).
  • A Speedy Solution for Separation & Purification - Flash Chromatography. (2023, July 3).
  • Troubleshooting Guide. (n.d.).
  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc.
  • FLASH Chromatography - Purification System Archives. (n.d.). Icon Scientific Inc.
  • Flash Chromatography. (n.d.). LCGC International.
  • recrystallization.pdf. (n.d.).
  • 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene. (2023, April 23). ChemicalBook.
  • 2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts.
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023, January 6).
  • H2030-30 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene. (n.d.). usbio.net.
  • Recrystallization, filtration and melting point. (n.d.).
  • Experiment 20: Recrystallization and Melting Point Determination. (n.d.).
  • Purity Testing & Quantitative NMR Analysis. (2025, September 26). Spectral Service AG.
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • Troubleshooting Flash Chromatography. (n.d.).
  • Column chromatography. (n.d.).
  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk.
  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.).
  • Using NMR for Studying Polymer Structures. (2025, March 25). Creative Biostructure.
  • 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene | CAS 887406-37-3. (n.d.). Santa Cruz Biotechnology.
  • Illustrate with examples the limitations of Williamson's synthesis. (2025, March 4). askIITians.
  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. (2024, July 2). Vedantu.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
  • PROCESSES FOR PURIFYING POLYETHER POLYOLS USING ION EXCHANGE RESINS. (2024, April 17). European Patent Office - EP 4353767 A1.
  • Purification of Polyether Polyols Made by Double Metal Cyanide Catalysis. (n.d.). ResearchGate.
  • US5416241A - Method for purifying polyether polyols made with double metal cyanide catalysts. (n.d.). Google Patents.
  • Synthesis of 2,24-Diene-12,13,15,16,34,35,37,38-octaphenyl[4.4]-triphenylparacyclophane. (n.d.).
  • End-Functionalization in Coordination Chain Transfer Polymerization of Conjugated Dienes. (2026, January 27).
  • 5,7-Hexadecadiene, (Z, E). (n.d.). Organic Syntheses Procedure.
  • Synthesis of Conjugated Dienes in Natural Compounds. (2022, January 13). MDPI.
  • PROCESS FOR PURIFICATION OF CRUDE POLYETHER POLYOLS. (2019, November 27). European Patent Office - EP 3344681 B1.
  • 32a: Properties of dienes. (2021, February 23). YouTube.
  • Skipped dienes in natural product synthesis. (2021, April 13). RSC Publishing.

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storage conditions and stability optimization for heptaoxahentraconta-1,40-diene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 12,15,18,21,24,27,30-Heptaoxahentetraconta-1,40-diene (CAS: 887406-37-3). As a Senior Application Scientist, I have designed this guide to assist researchers, materials scientists, and drug development professionals in overcoming common hurdles associated with this specific PEG-diene crosslinker.

This amphiphilic molecule features a central heptaoxa (hexaethylene glycol-like) core flanked by two highly hydrophobic undec-10-enyl chains. This unique structure makes it highly valuable for synthesizing flexible, step-growth thiol-ene networks, gas barrier membranes, and specialized hydrogels[1][2]. However, its dual nature—combining an oxidation-prone PEG core with reactive terminal dienes—requires precise handling to maintain experimental integrity.

Part 1: Core Specifications & Handling Data

To establish a baseline for your experimental design, the quantitative physical and chemical properties of the crosslinker are summarized below[3][4]:

PropertySpecificationExperimental Implication
Chemical Formula C₃₄H₆₆O₇High carbon-to-oxygen ratio indicates strong hydrophobicity.
Molecular Weight 586.88 g/mol Critical for calculating exact 1:1 thiol-to-ene stoichiometric ratios.
Terminal Groups 1,40-dieneEnables rapid, radical-mediated step-growth photopolymerization.
Solubility Chloroform, DCM, EtOAc, MethanolRequires co-solvents or surfactants for aqueous hydrogel integration.
Short-Term Storage Room Temperature (RT)Safe for immediate benchtop handling during active synthesis.
Long-Term Storage -20°C (Dark, Inert Gas)Prevents auto-oxidation of the heptaoxa core and double-bond cleavage.

Part 2: Mechanistic Workflow & Degradation Pathway

Understanding the causality behind storage conditions is critical. The diagram below illustrates the divergent pathways of this molecule when exposed to ambient conditions versus optimized stabilization protocols.

G Start Heptaoxahentetraconta-1,40-diene (Room Temp / Ambient Air) AutoOx PEG Auto-Oxidation (Hydroperoxide Formation) Start->AutoOx O2 exposure over time Purification Vacuum Drying & Argon Purging Start->Purification Stabilization protocol Degradation Double Bond Cleavage & Loss of Crosslinking Efficiency AutoOx->Degradation Radical propagation Storage Long-term Storage (-20°C, Dark) Purification->Storage Prevents oxidation Application Thiol-Ene Click Chemistry (High Yield Hydrogels) Storage->Application UV + Photoinitiator

Workflow of PEG-diene auto-oxidation degradation versus optimized stabilization and application.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does the manufacturer recommend long-term storage at -20°C when the reagent seems stable at room temperature initially? A: While short-term storage at room temperature is permissible, long-term exposure to ambient oxygen and light initiates PEG auto-oxidation[4]. The ether linkages in the heptaoxa core are highly susceptible to oxygen attack, which forms hydroperoxides[5][6]. These peroxides create an oxidative environment that not only degrades the PEG backbone but can also prematurely initiate radical reactions, leading to the cleavage of the terminal undecenyl double bonds[5]. Storing the compound at -20°C under an inert atmosphere halts this radical propagation, preserving your crosslinking efficiency.

Q2: My thiol-ene photopolymerization yields brittle or incomplete networks. How can I optimize the cure? A: Thiol-ene click chemistry operates via a step-growth mechanism requiring a strict 1:1 stoichiometric ratio of thiol to alkene functional groups[2][7]. If your networks are brittle or failing to gel, you likely have a stoichiometric imbalance caused by either diene degradation (see Q1) or oxygen inhibition. Because oxygen biradicals rapidly quench the thiyl radicals necessary for chain propagation, you must thoroughly degas your prepolymer mixture. Additionally, the long undecenyl chains of this specific diene naturally increase the free volume and flexibility of the network; if the resulting gel is still too brittle, consider lowering the overall crosslink density by incorporating a mono-thiol or adjusting the multi-thiol architecture[1][7].

Q3: I am struggling to dissolve this crosslinker in aqueous media for hydrogel synthesis. What is the best approach? A: Despite the hydrophilic heptaoxa core, the two 11-carbon terminal chains make this molecule predominantly lipophilic. It is highly soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and methanol[4], but it will phase-separate in pure water. For aqueous applications, do not add it directly to water. You must either use a water-miscible co-solvent (e.g., 5-10% methanol or DMSO) or formulate the diene into a micellar suspension using a biocompatible surfactant prior to mixing with your aqueous thiol precursors.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Peroxide Removal and Inert Storage Preparation

Purpose: To reverse early-stage auto-oxidation and remove accumulated peroxides before critical crosslinking experiments.

  • Solubilization: Dissolve the heptaoxahentetraconta-1,40-diene in a volatile, compatible organic solvent (e.g., dichloromethane or methanol) at a concentration of 100 mg/mL[4].

  • Vacuum Drying: Transfer the solution to a round-bottom flask and subject it to high-vacuum drying (<10 mTorr) for 4 to 6 hours. Causality: Vacuum drying is highly effective at volatilizing and removing residual peroxides and formaldehydes that accumulate during PEG degradation, effectively "resetting" the reagent's stability[6][8].

  • Inert Gas Purging: Backfill the flask with ultra-pure Argon or Nitrogen to displace any remaining oxygen.

  • Aliquotting: Divide the purified diene into single-use amber glass vials. Causality: Amber glass prevents UV-induced radical initiation, and single-use aliquots prevent the introduction of moisture and oxygen during repeated freeze-thaw cycles.

  • Storage: Cap tightly with PTFE-lined septa and store immediately at -20°C[4].

Protocol 2: Optimized Thiol-Ene Photopolymerization Workflow

Purpose: To achieve a high-yield, flexible polymer network using step-growth kinetics.

  • Stoichiometric Calculation: Calculate the exact mass of the diene (MW: 586.88 g/mol ) and your chosen multi-thiol crosslinker to achieve exactly a 1:1 molar ratio of alkene to thiol functional groups[7].

  • Prepolymer Mixing: Dissolve the diene in ethyl acetate[4]. Add the multi-thiol and a compatible photoinitiator (e.g., LAP or Irgacure 2959 at 0.5 wt% relative to total monomer mass).

  • Degassing (Critical Step): Sonicate the mixture for 5 minutes to remove macroscopic bubbles, followed by a 10-minute Argon sparge. Causality: Displacing dissolved oxygen prevents the quenching of thiyl radicals, ensuring complete conversion.

  • Curing: Cast the mixture into a mold (preferably glass or Teflon) and irradiate with UV light (e.g., 365 nm at 10 mW/cm²) for 2 to 5 minutes. The step-growth kinetics will yield a uniform, highly flexible, and defect-free network[2].

Part 5: References

  • Title: 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene - ChemicalBook Source: chemicalbook.com URL: 3

  • Title: H2030-30 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene Source: usbio.net URL: 4

  • Title: Photopolymerized Thiol-ene Networks for Gas Barrier and Membrane Applications Source: usm.edu URL: 1

  • Title: PEG Containing Thiol–Ene Network Membranes for CO2 Separation: Effect of Cross-Linking on Thermal, Mechanical, and Gas Transport Properties Source: acs.org URL: 7

  • Title: Compatibility study of a parenteral microdose polyethylene glycol formulation in medical devices and identification of degradation impurity by 2D-LC/MS Source: nih.gov URL: 5

  • Title: d-alpha-tocopheryl polyethylene glycol: Topics by Science.gov Source: science.gov URL: 8

  • Title: Compatibility Study of a Parenteral Microdose Polyethylene Glycol Formulation in Medical Devices and Identification of Degradation Impurity by 2D-LC/MS Source: researchgate.net URL: 6

  • Title: US8519086B2 - Degradable thiol-ene polymers Source: google.com URL: 2

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Technical Support Center: Overcoming Steric Hindrance in Diene-Based PEG Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diene-based PEG bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with steric hindrance in this powerful bioconjugation technique. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your experiments.

I. Understanding the Challenge: Steric Hindrance in Diene-Based PEGylation

Diene-based bioconjugation, often employing the Diels-Alder reaction, is a cornerstone of modern biotechnology, enabling the precise attachment of polyethylene glycol (PEG) chains to biomolecules.[1][2] This process, known as PEGylation, can significantly improve the therapeutic properties of proteins, peptides, and other biologics by increasing their solubility, stability, and circulation half-life while reducing immunogenicity.[3][4][5]

However, a significant hurdle in these reactions is steric hindrance , a phenomenon where the spatial arrangement of atoms or bulky groups near the reaction site obstructs the approach of the reactants, thereby impeding or preventing the desired conjugation.[6][7] In the context of diene-based PEGylation, the bulky nature of both the biomolecule and the PEG-diene reagent can lead to low reaction yields and the formation of heterogeneous products.[6][7]

This guide provides practical strategies to mitigate steric hindrance and optimize your diene-based PEG bioconjugation workflows.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during diene-based PEG bioconjugation that are often rooted in steric hindrance.

Problem 1: Low Conjugation Yield

A low yield of the desired PEGylated product is one of the most frequent challenges.

Possible Causes & Recommended Solutions:

Possible Cause Explanation Recommended Solutions
Steric Crowding at the Conjugation Site The target functional group on the biomolecule is located in a sterically congested region, preventing the bulky PEG-diene from accessing it.[6][7]1. Optimize PEG Linker Length: Employ a longer PEG linker to create more distance between the biomolecule and the reactive diene moiety, thus reducing steric clash.[1][6][8] 2. Site-Directed Mutagenesis: If feasible, introduce a reactive handle at a more accessible location on the biomolecule's surface, away from sterically hindered regions.[6] 3. Use Branched PEG Linkers: Branched PEGs can provide a three-dimensional architecture that may overcome certain steric barriers more effectively than linear PEGs.[6][9]
Unfavorable Diene Conformation Acyclic dienes must adopt an s-cis conformation for the Diels-Alder reaction to occur. Bulky substituents can favor the unreactive s-trans conformation.[10][11][12]1. Incorporate the Diene into a Ring: Cyclic dienes, like cyclopentadiene, are locked in the reactive s-cis conformation and exhibit high reactivity.[11][12][13] 2. Introduce Destabilizing Groups: A bulky substituent at the C2 or C3 position of an acyclic diene can destabilize the s-trans form, increasing the population of the reactive s-cis conformer.[10]
Suboptimal Reaction Conditions Incorrect pH, temperature, or reaction time can exacerbate steric issues and lead to poor yields.[6]1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to find the optimal conditions for your specific system. 2. Increase Molar Excess of PEG-Diene: A higher concentration of the PEG-diene reagent can help drive the reaction forward, even in the presence of steric hindrance.[6]
Electronic Mismatch The electronic properties of the diene and dienophile (the reactive partner on the other molecule) are not complementary. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[12][14][15]1. Modify Diene/Dienophile Electronics: If possible, select or engineer dienes with electron-donating substituents and dienophiles with electron-withdrawing groups to enhance reactivity.[2]
Problem 2: Formation of Heterogeneous Products

The reaction yields a mixture of products with varying degrees of PEGylation, or unreacted starting materials remain.

Possible Causes & Recommended Solutions:

Possible Cause Explanation Recommended Solutions
Multiple Reactive Sites with Varying Accessibility The biomolecule possesses multiple potential conjugation sites, each with a different degree of steric hindrance, leading to a mixed population of PEGylated species.1. Site-Specific Conjugation: Employ strategies to target a single, well-defined site on the biomolecule. This may involve protein engineering to introduce a unique reactive handle. 2. Controlled Stoichiometry: Carefully control the molar ratio of the PEG-diene to the biomolecule to favor mono-PEGylation.
Polydisperse PEG Reagents The starting PEG material itself is a mixture of different chain lengths, which will inevitably lead to a heterogeneous product mixture.[16]1. Use Monodisperse PEG Reagents: Whenever possible, utilize monodisperse or discrete PEG (dPEG®) linkers to ensure a homogeneous final product.[16] This simplifies both the reaction and the subsequent purification process.
Problem 3: Loss of Biological Activity

The final PEGylated conjugate exhibits reduced or complete loss of its intended biological function.

Possible Causes & Recommended Solutions:

Possible Cause Explanation Recommended Solutions
PEGylation at or Near the Active Site The PEG chain is attached to a residue crucial for the biomolecule's function, sterically blocking the active or binding site.[6][17][18]1. Protect the Active Site: During conjugation, use a reversible inhibitor or binding partner to shield the active site from PEGylation.[6] 2. Optimize Linker Length: A shorter or longer PEG linker might position the PEG chain away from the active site.[6] Experiment with different lengths to find the optimal balance. 3. Site-Directed Mutagenesis: As mentioned previously, move the conjugation site to a region distant from the active site.[6]
Conformational Changes The conjugation process or the presence of the bulky PEG chain induces a change in the biomolecule's three-dimensional structure, rendering it inactive.[6]1. Characterize Structural Changes: Use techniques like circular dichroism (CD) spectroscopy to assess any alterations in the secondary and tertiary structure of the conjugate.[6] 2. Milder Reaction Conditions: Employ less harsh reaction conditions (e.g., lower temperature, neutral pH) to minimize the risk of denaturation.

III. Frequently Asked Questions (FAQs)

Q1: How does the length of a PEG linker influence steric hindrance in diene-based bioconjugation?

The length of the PEG linker is a critical factor.[4]

  • Short Linkers: May not provide enough separation between the bulky biomolecule and the diene, leading to persistent steric hindrance and low conjugation efficiency.[6]

  • Long Linkers: Generally, longer linkers are more effective at overcoming steric hindrance by increasing the distance between the reacting molecules.[1][6][7] However, excessively long PEG chains can sometimes fold back and wrap around the biomolecule, creating a new form of steric hindrance or potentially interfering with its biological activity.[6] The optimal length provides a balance between minimizing steric clash and maintaining the desired biological properties of the conjugate.[6]

Q2: Are there alternatives to the standard Diels-Alder reaction that are less susceptible to steric hindrance?

Yes, the inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful alternative.[19] This reaction between an electron-rich dienophile and an electron-poor diene (often a tetrazine) can proceed with exceptionally fast kinetics, sometimes orders of magnitude faster than conventional Diels-Alder reactions.[19][20] This high reactivity can often overcome significant steric barriers, making it an excellent choice for challenging bioconjugations.[20][21]

Q3: How can I force a sterically hindered acyclic diene into the reactive s-cis conformation?

Forcing the diene into the required s-cis conformation is crucial for a successful Diels-Alder reaction.[11][12]

  • Incorporate the Diene into a Ring: The most effective strategy is to use a cyclic diene, such as cyclopentadiene or its derivatives. These are "locked" in the s-cis conformation and are highly reactive.[11][12][13]

  • Introduce Bulky Substituents at C2 or C3: A bulky group at the internal positions (C2 or C3) of the diene can destabilize the s-trans conformation, thereby increasing the proportion of the reactive s-cis conformer.[10]

Q4: What analytical techniques are essential for characterizing my PEGylated product and assessing the success of the conjugation?

Thorough characterization is critical to confirm successful conjugation and assess product homogeneity.

  • Size-Exclusion Chromatography (SEC): Used to separate PEGylated proteins based on their hydrodynamic size, allowing for the separation of mono-, multi-, and un-PEGylated species.[4][22]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS and LC-MS are invaluable for determining the accurate molecular weight of the conjugate and confirming the degree of PEGylation.[23][24][25]

  • SDS-PAGE: Can provide a visual indication of successful PEGylation through a shift in the apparent molecular weight of the protein.

  • Circular Dichroism (CD) Spectroscopy: Useful for assessing whether the secondary and tertiary structure of the biomolecule has been altered by the conjugation process.[6]

IV. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Diene-Based PEGylation of a Protein

This protocol provides a generalized starting point. Optimization of specific parameters (e.g., pH, temperature, molar ratios) is crucial for each unique system.

Materials:

  • Protein of interest with an available reactive handle (e.g., maleimide-functionalized for reaction with a diene-PEG)

  • Diene-functionalized PEG (e.g., furan-PEG or cyclopentadiene-PEG)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenching reagent (if necessary)

  • Purification system (e.g., SEC column)

Procedure:

  • Preparation of Reactants:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the diene-functionalized PEG in the reaction buffer to a known concentration.

  • Conjugation Reaction:

    • Add the diene-PEG solution to the protein solution at a specific molar excess (e.g., 5-20 fold molar excess of PEG over the protein).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C, room temperature, or 37°C) with gentle mixing for a predetermined time (e.g., 1-24 hours).

  • Monitoring the Reaction:

    • At various time points, take aliquots of the reaction mixture and analyze by SDS-PAGE or LC-MS to monitor the progress of the conjugation.

  • Quenching the Reaction (Optional):

    • If necessary, add a quenching reagent to stop the reaction by consuming the excess reactive PEG.

  • Purification of the Conjugate:

    • Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or another suitable purification method like dialysis.[1]

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, SEC, and mass spectrometry to confirm the degree of PEGylation and assess purity.[23][25]

    • Perform a functional assay to determine the biological activity of the PEGylated protein.

Visualization of Concepts

Steric_Hindrance_Troubleshooting cluster_problem Problem: Low Conjugation Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield StericHindrance Steric Hindrance at Site LowYield->StericHindrance BadConformation Unfavorable Diene Conformation LowYield->BadConformation BadConditions Suboptimal Conditions LowYield->BadConditions LongerLinker Use Longer/Branched PEG Linker StericHindrance->LongerLinker Increases distance SiteMutagenesis Site-Directed Mutagenesis StericHindrance->SiteMutagenesis More accessible site CyclicDiene Use Cyclic Diene BadConformation->CyclicDiene Locks s-cis form Optimize Optimize pH, Temp, Molar Ratio BadConditions->Optimize Improves kinetics

Caption: The equilibrium between s-trans and s-cis diene conformations.

V. Conclusion

Overcoming steric hindrance in diene-based PEG bioconjugation is a multifactorial challenge that requires a systematic and informed approach. By carefully considering the choice of PEG linker, the electronic and conformational properties of the diene, and optimizing reaction conditions, researchers can significantly improve the efficiency and success of their conjugation experiments. This guide provides a foundation for troubleshooting common issues and making rational design choices to achieve well-defined, biologically active PEGylated biomolecules.

VI. References

  • de la Torre, B. G., & Albericio, F. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Pharmaceuticals, 13(1), 10.

  • Wang, Y., et al. (2011). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Analytical and Bioanalytical Chemistry, 401(1), 213-225.

  • Al-Mawsawi, L. Q., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry, 29(7), 2236-2243.

  • kbDNA. (2020, May 8). Tech Note: The Latest on Linkers for Recombinant Fusion Proteins. Retrieved from [Link]

  • Chen, Y., et al. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(1), 353-362.

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3), 128.

  • Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

  • Khan, M. A., et al. (2013). PEG-interferon conjugates: effects of length and structure of linker. Journal of Pharmacy and Pharmacology, 65(3), 388-396.

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369.

  • Burke, P. J., et al. (2021). Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. ACS Medicinal Chemistry Letters, 12(10), 1626-1632.

  • Al-Mawsawi, L. Q., et al. (2018). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. ResearchGate.

  • Wu, H., & Devaraj, N. K. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(13), 3866-3877.

  • Khan, M. A., et al. (2013). Report - PEG-interferon conjugates: Effects of length and structure of linker. ResearchGate.

  • Stria, F. (2018). Novel Conjugation Strategies Using the Diels–Alder Reaction. eScholarship.org.

  • LibreTexts Chemistry. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]

  • Li, D., et al. (2025). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry.

  • Blackman, M. L., et al. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518-13519.

  • Fawl, S. (2018, April 18). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. Quora.

  • Liu, F., et al. (2018). Molecular design principles towards exo-exclusive Diels–Alder reactions. RSC Advances, 8(68), 39055-39062.

  • LibreTexts Chemistry. (2019, June 5). 14.13: Specific Rules Governing the Diels–Alder Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry.

  • Wieczorek, C., et al. (2019). On-resin Diels–Alder reaction with inverse electron demand: an efficient ligation method for complex peptides with a varying spacer to optimize cell adhesion. Organic & Biomolecular Chemistry, 17(3), 563-569.

  • Andersson, N. (2015). Optimization of a PEGylation process. Lund University Publications.

  • Pasut, G., & Veronese, F. M. (2009). Pegylation for improving the effectiveness of therapeutic biomolecules. Drugs of Today, 45(9), 687-695.

  • Li, Y., et al. (2016). A Catalyst-Free, Tyrosine-Selective Bioconjugation Strategy via Triazine-Pyridine Chemistry for Antibodies. Organic Letters, 18(7), 1622-1625.

  • Chapman, R. (2012). Relieving PEGylation. Nature Chemistry, 4(10), 769-770.

  • Mu, Q., et al. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. PLOS ONE, 8(7), e68559.

  • Moss, W., et al. (2025). Rational Design of PEGylated Nanogels: Optimization of Degree of PEGylation and Development of a Novel Enzyme-Responsive Grafted Layer. Journal of Controlled Release.

  • Kozma, G. T., et al. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 346.

  • Naray-Szabo, G. (1989). Analysis of molecular recognition: steric electrostatic and hydrophobic complementarity. Journal of Molecular Graphics, 7(2), 76-83.

  • Lajoie, M. J., et al. (2024). Structure-Based Computational Scanning of Chemical Modification Sites in Biologics. ACS Omega.

  • Davaran, S., et al. (2007). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Iranian Journal of Pharmaceutical Research, 6(1), 13-20.

  • K, S., et al. (2020). STRIDER: Steric hindrance estimator. bioRxiv.

  • ResearchGate. (2013, January 25). Is it necessary to optimise the PEGylation protocol (size, length, density, concentration etc) for each nanoparticle?.

  • Ashenhurst, J. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry.

  • De Michele, C., et al. (2005). Evidence for the weak steric hindrance scenario in the supercooled-state reorientational dynamics. Physical Review E, 71(6), 061502.

  • LibreTexts Chemistry. (2022, January 24). 16.11 Rules of the Diels–Alder Reaction. Retrieved from [Link]

Sources

Validation & Comparative

NMR and Mass Spectrometry Validation of 12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene: A Comprehensive Guide for Advanced Crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly precise, biocompatible materials accelerates in drug delivery and tissue engineering, the structural fidelity of polymer precursors becomes paramount. 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene (CAS 887406-37-3) [1]—often referred to as PEG6 bis(10-undecenyl) ether—is a premier homobifunctional crosslinker. Featuring a central hexaethylene glycol (PEG6) spacer flanked by two hydrophobic 10-undecenyl chains, this amphiphilic α,ω-diene is engineered for step-growth thiol-ene "click" chemistry and acyclic diene metathesis (ADMET) polymerization [2, 3].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this PEG-diene against traditional alternatives and to provide a self-validating analytical workflow for its rigorous characterization using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Comparative Performance Analysis

The selection of a crosslinker dictates the ultimate mechanical and biological profile of a hydrogel or elastomer. Traditional chain-growth networks often suffer from structural heterogeneity, whereas step-growth networks formed by molecules like 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene offer superior modularity and predictable degradation profiles [4].

Table 1: Comparative Properties of Diene Crosslinkers
Crosslinker TypePolymerization MechanismNetwork HomogeneityHydrolytic StabilityPrimary Application
PEG Diacrylate (PEGDA) Chain-growth (Radical)Low (Heterogeneous clusters)Poor (Ester bonds cleave rapidly)Short-term, rigid hydrogels
1,9-Decadiene Step-growth (ADMET)HighExcellent (Purely aliphatic)Hydrophobic elastomers
12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene Step-growth (Thiol-ene / ADMET)Very HighExcellent (Stable ether linkages)Amphiphilic biomaterials, LNPs

The Causality of Performance: The superiority of the PEG6 bis(10-undecenyl) ether lies in its dual nature. The PEG6 core imparts hydrophilicity and prevents non-specific protein adsorption, while the 10-carbon undecenyl arms provide sufficient steric flexibility to achieve near 100% conversion during anti-Markovnikov thiol-ene photopolymerization[2]. Furthermore, the absence of ester linkages makes the resulting network highly resistant to unwanted spontaneous hydrolysis.

Analytical Validation Workflows

To guarantee batch-to-batch reproducibility, the structural integrity of the diene must be validated. The two most critical failure modes during the synthesis of long-chain dienes are double-bond isomerization (migration of the terminal alkene to an internal position) and PEG-chain truncation (impurities from PEG5 or PEG7).

The Causality Behind the Analytical Choices
  • Quantitative 1H NMR: Standard NMR protocols use short relaxation delays (D1 ≈ 1s) to save time. However, terminal alkene protons relax at a significantly different rate than the dense PEG backbone protons. To establish a self-validating system, we mandate a D1 of ≥ 5 seconds. This ensures complete longitudinal relaxation, allowing the integration to definitively prove the exact 2:1 ratio of terminal alkenes to the PEG core.

  • ESI-TOF HRMS over MALDI: Matrix-Assisted Laser Desorption/Ionization (MALDI) can induce in-source fragmentation of polyether linkages. Electrospray Ionization Time-of-Flight (ESI-TOF) MS is softer. By intentionally doping the mobile phase with sodium acetate, we drive the exclusive formation of the [M+Na]+ adduct, suppressing complex protonated/deprotonated mixtures and yielding a single, definitive mass peak.

G A 12,15,18,21,24,27,30- heptaoxahentraconta-1,40-diene B Sample Prep (CDCl3 / MeOH) A->B C 1H & 13C NMR (Quantitative Integration) B->C D ESI-TOF HRMS ([M+Na]+ Adduct) B->D E Data Synthesis & Purity Validation C->E D->E

Analytical workflow for the validation of PEG6 bis(10-undecenyl) ether.

Experimental Protocols & Data Presentation

Protocol 1: Quantitative 1H NMR Validation
  • Sample Preparation: Dissolve 15 mg of the diene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Instrument Tuning: Load the sample into a 400 MHz NMR spectrometer. Lock on the deuterium signal of CDCl₃ and shim the magnetic field for optimal resolution (linewidth < 1 Hz).

  • Parameter Optimization (Critical Step): Set the pulse angle to 30° to minimize relaxation artifacts. Set the acquisition time (AQ) to 3.0 seconds and the relaxation delay (D1) to 5.0 seconds .

  • Acquisition & Processing: Acquire 64 scans. Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation. Phase and baseline correct the spectrum manually.

  • Validation Check: Integrate the PEG backbone signal (3.55–3.65 ppm) and calibrate the value to exactly 24.0. The terminal alkene signals must integrate to 4.00 ± 0.05.

Table 2: 1H NMR Chemical Shift Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
5.75 – 5.85 Multiplet (m)2H-CH=CH2 (Internal alkene proton, C2 & C40)
4.90 – 5.02 Multiplet (m)4H-CH=CH2 (Terminal alkene protons, C1 & C41)
3.55 – 3.65 Multiplet (m)24H-O-CH2-CH2-O- (PEG6 backbone)
3.40 – 3.48 Triplet (t)4H-CH2-O- (Alkyl protons adjacent to PEG ether)
2.00 – 2.08 Quartet (q)4H-CH2-CH=CH2 (Allylic protons)
1.25 – 1.60 Multiplet (m)28H-(CH2)7- (Bulk alkyl chain protons)
Protocol 2: ESI-TOF HRMS Validation
  • Sample Preparation: Prepare a 1 µg/mL solution of the diene in LC-MS grade Methanol.

  • Adduct Doping: Add sodium acetate to a final concentration of 1 mM. This forces the polyether to sequester Na⁺, stabilizing the molecular ion.

  • Instrument Parameters: Inject 5 µL into an ESI-TOF mass spectrometer. Set the capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 30 V.

  • Acquisition: Scan in positive ion mode over a mass range of m/z 100–1000.

  • Data Analysis: Extract the exact mass chromatogram. The monoisotopic mass of C₃₄H₆₆O₇ is 586.4791 Da. The validated spectrum must show a dominant [M+Na]+ peak at m/z 609.47 , with an isotopic envelope matching the theoretical distribution.

Application: Thiol-Ene Network Formation

Once validated, 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene serves as a flawless backbone for photo-click hydrogels. The terminal dienes react orthogonally with multifunctional thiols (e.g., TMPMP or PEG-tetrathiol) via a radical-mediated step-growth mechanism. Because the diene is rigorously validated to contain no internal alkene impurities, the network forms with absolute stoichiometric precision, preventing the formation of dangling chain ends that weaken the hydrogel [4].

G A PEG6 bis(10-undecenyl) ether (Bifunctional Diene) D Thiyl Radical Generation A->D B Multifunctional Thiol (e.g., TMPMP) B->D C Photoinitiator (LAP) + UV Light (365 nm) C->D E Step-Growth Polymerization (Anti-Markovnikov Addition) D->E F Homogeneous PEG-Alkyl Hydrogel Network E->F

Step-growth thiol-ene photopolymerization pathway using the PEG6 diene crosslinker.

References

  • Kwisnek, L., et al. "PEG Containing Thiol–Ene Network Membranes for CO2 Separation: Effect of Cross-Linking on Thermal, Mechanical, and Gas Transport Properties." Macromolecules, 2014. Available at:[Link]

  • Mutlu, H., et al. "Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis of Defect-Free Conjugated Polymers with Well-Defined Chain Ends." Polymers (MDPI), 2015. Available at:[Link]

  • Lin, C. C., et al. "PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids." Biomaterials (NIH PMC), 2011. Available at:[Link]

The Analytical Challenge & Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous analytical frameworks for complex polymer and lipid derivatives. Analyzing CAS 887406-37-3 (12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene) presents a unique analytical challenge. This amphiphilic molecule consists of a hydrophilic hexaethylene glycol core flanked by two highly hydrophobic 11-carbon undecenyl chains[1][2].

Because it lacks a conjugated π -system or aromatic rings, standard UV/Vis detection is virtually blind to it. This guide objectively compares the three primary high-performance liquid chromatography (HPLC) detection methods for this compound: Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , and legacy UV/Vis Detection , providing the experimental data and causality required to build a robust, self-validating purity assay.

To accurately quantify the purity of CAS 887406-37-3, the detector must be insensitive to the aggressive solvent gradients required to elute its 41-carbon backbone while maintaining high sensitivity to trace oligomeric impurities[3].

  • Legacy HPLC-UV (210 nm): Fails because it relies on the weak absorbance of the terminal isolated alkenes. At 210 nm, the severe baseline drift caused by gradient elution masks low-level impurities[4].

  • HPLC-ELSD (Alternative): A universal detector that nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles. However, ELSD suffers from a non-linear response; light scattering drops off exponentially for smaller particles (the Rayleigh scattering limit), leading to poor sensitivity for trace impurities[5].

  • HPLC-CAD (Recommended): CAD also nebulizes and evaporates the mobile phase but uses a corona discharge to transfer a positive charge to the particle surface. Because surface area scales linearly with particle diameter, CAD provides a highly uniform, mass-dependent response and up to 10x greater sensitivity than ELSD for PEGylated compounds[6][7].

Mechanism Nebulization HPLC Effluent Nebulization Evaporation Mobile Phase Evaporation (35°C) Nebulization->Evaporation N2 Gas Particles Dry Analyte Particles (CAS 887406-37-3) Evaporation->Particles CAD_Path Corona Discharge (Surface Charging) Particles->CAD_Path ELSD_Path Laser/LED (Light Scattering) Particles->ELSD_Path CAD_Detect Electrometer Linear Mass Response CAD_Path->CAD_Detect Charge Transfer ELSD_Detect Photomultiplier Non-Linear Response ELSD_Path->ELSD_Detect Photon Scatter

Mechanistic comparison of CAD and ELSD particle processing for CAS 887406-37-3 detection.

Quantitative Performance Data

The following table synthesizes experimental performance metrics comparing the three detection modalities for PEG-diene derivatives, demonstrating why CAD is the superior choice for impurity profiling[3][4][6].

Performance MetricHPLC-CAD (Recommended)HPLC-ELSD (Alternative)HPLC-UV (Legacy)
Detection Principle Surface charge transferLight scatteringAbsorbance (210 nm)
Sensitivity (LOD) 5 – 10 ng on-column50 – 100 ng on-column> 500 ng on-column
Dynamic Range > 4 orders of magnitude~ 2 orders of magnitudeHighly restricted
Response Uniformity High (Mass-dependent)Low (Particle size-dependent)Low (Chromophore-dependent)
Gradient Compatibility Excellent (Stable baseline)Excellent (Stable baseline)Poor (Severe baseline drift)
Precision (RSD) < 2.0%5.0% – 11.0%> 10.0% (at low conc.)

Self-Validating Experimental Protocol: HPLC-CAD Workflow

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It includes internal checks that force the assay to prove its own accuracy during every run, eliminating false positives caused by sample degradation or column fouling.

Step 1: Sample Preparation
  • Action: Dissolve CAS 887406-37-3 in a 50:50 mixture of Acetonitrile and Water to a final working concentration of 1.0 mg/mL. Prepare calibration standards ranging from 1 µg/mL to 500 µg/mL.

  • Causality: The highly hydrophobic undecenyl tails prevent complete dissolution in purely aqueous buffers, while the PEG core requires some polarity. A 50:50 organic/aqueous blend ensures micelle disruption and a true solution state, preventing column fouling and erratic peak shapes.

Step 2: Chromatographic Separation
  • Action: Utilize a high-density C18 Reversed-Phase column (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 100% B over 20 minutes, followed by a 10-minute hold at 100% B. Flow rate: 1.0 mL/min.

  • Causality: The 41-carbon backbone exerts massive hydrophobic retention. Starting at 50% organic allows polar oligomeric impurities (e.g., truncated PEG chains) to elute early and resolve. Ramping to 100% Acetonitrile is mandatory to elute the intact CAS 887406-37-3 without excessive peak broadening. Formic acid standardizes the ionization state of trace impurities and enhances aerosol formation[8].

Step 3: Aerosol Detection (CAD Settings)
  • Action: Set the CAD evaporator temperature to 35°C and the data collection rate to 10 Hz.

  • Causality: While the main compound is non-volatile, lower molecular weight degradation products are semi-volatile. An evaporator temperature of 35°C strikes the exact thermodynamic balance required to completely desolvate the mobile phase while preserving semi-volatile impurities, ensuring an accurate mass balance[7][9].

Step 4: System Self-Validation
  • Action: Execute the System Suitability Test (SST). The run is only validated if two conditions are met:

    • Log-Log Linearity: The calibration curve (Log Area vs. Log Concentration) must yield an R2>0.995 .

    • Universal Mass Balance: Because CAD provides a uniform mass response, the sum of all integrated peak areas must equal 100% ± 2% of the injected mass.

  • Causality: A deviation in mass balance immediately flags sample precipitation in the injector or irreversible adsorption to the stationary phase, preventing the release of inaccurate purity data[10].

Workflow Prep Sample Prep: 1.0 mg/mL (50:50 ACN:H2O) HPLC RP-HPLC (C18) Gradient: 50% -> 100% ACN Prep->HPLC SST System Suitability Test (R² > 0.995) HPLC->SST CAD CAD Detection (Evap Temp: 35°C) SST->CAD Pass Data Impurity Profiling & Mass Balance Calculation CAD->Data Validate Self-Validating Output (100% ± 2% Recovery) Data->Validate

Workflow for the self-validating HPLC-CAD purity analysis of CAS 887406-37-3.

Conclusion

For the purity analysis of CAS 887406-37-3, traditional UV detection is inadequate, and ELSD lacks the sensitivity required for stringent quality control. By leveraging the linear mass-response and high sensitivity of , researchers can establish a self-validating assay that accurately profiles both the intact amphiphile and its trace oligomeric impurities.

References

  • Quantitative comparison of a corona-charged aerosol detector and an evaporative light-scattering detector for the analysis of a synthetic polymer by supercritical fluid chromatography. Journal of Chromatography A. URL: [Link]

  • Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer. Journal of Chromatography A. URL:[Link]

  • Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

Sources

benchmarking 12,15,18,21,24,27,30-heptaoxahentraconta-1,40-diene in bioconjugation efficiency

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide for 12,15,18,21,24,27,30-heptaoxahentetraconta-1,40-diene (CAS: 887406-37-3), commonly referred to as PEG6-Diundecene or hexaethylene glycol diundecenyl ether.

As bioconjugation and surface functionalization shift toward requiring absolute hydrolytic stability and zero-defect biofouling resistance, the selection of the crosslinking spacer becomes the defining factor in experimental success. This guide evaluates the mechanistic advantages of PEG6-Diundecene against traditional alternatives and provides self-validating protocols for its implementation.

Structural Causality: The Amphiphilic Advantage

PEG6-Diundecene is a 41-atom homobifunctional crosslinker that bridges the gap between purely hydrophobic aliphatic chains and purely hydrophilic polyethylene glycol (PEG) linkers. Its architecture is deliberately segmented to perform specific physicochemical roles:

  • Terminal Dienes (C1=C2 and C40=C41): Provide unhindered, highly reactive α -olefins. Unlike maleimide groups that undergo reversible Michael additions, these dienes participate in radical-mediated thiol-ene click chemistry to form permanent, hydrolytically stable thioether bonds[1][2].

  • Undecenyl Tails (C3-C11 and C31-C39): The 10-carbon aliphatic spacers allow for dense, crystalline-like van der Waals packing. When functionalizing surfaces, this hydrophobic barrier is mandatory to block ion penetration and prevent the degradation of the underlying substrate[3][4].

  • PEG6 Core (O12 to O30): The central heptaoxa (hexaethylene glycol) unit provides a highly hydrated layer. Water molecules tightly bind to the ether oxygens, creating a thermodynamic barrier that repels non-specific protein adsorption (biofouling) [4][5].

G Diene1 Terminal Diene (C1=C2) Tail1 Hydrophobic Tail (C3-C11) Diene1->Tail1 Core Hydrophilic PEG6 Core (O12-O30) Tail1->Core Tail2 Hydrophobic Tail (C31-C39) Core->Tail2 Diene2 Terminal Diene (C40=C41) Tail2->Diene2

Structural domains of PEG6-Diundecene and their functional roles in bioconjugation.

Comparative Benchmarking

To objectively benchmark PEG6-Diundecene, we must compare it against standard crosslinkers used in hydrogel formation and surface functionalization.

CrosslinkerStructure TypePrimary ChemistrySAM Packing EfficiencyAnti-Fouling CapabilityLinkage Stability
PEG6-Diundecene Amphiphilic (C11-PEG6-C11)Thiol-Ene / HydrosilylationExcellent (van der Waals)High (Hydration layer)Permanent (Thioether / Si-C)
PEG6-Diallyl Hydrophilic (C3-PEG6-C3)Thiol-EnePoor (Too flexible/short)ModeratePermanent (Thioether)
1,9-Decadiene Hydrophobic (C10)Thiol-Ene / MetathesisExcellentLow (Hydrophobic)Permanent (Thioether)
Mal-PEG6-Mal HydrophilicMichael AdditionPoorHighReversible (Retro-Michael)

Key Takeaway: While Mal-PEG6-Mal is the industry standard for simple bioconjugation, its linkage is susceptible to hydrolysis in biological buffers over time. PEG6-Diundecene provides the absolute stability of a thioether (or Si-C) bond while maintaining the anti-fouling properties of PEG and the structural rigidity of an aliphatic lipid tail.

Workflow A: Photochemical Thiol-Ene Bioconjugation

Objective: Crosslink thiolated biopolymers (e.g., thiolated hyaluronic acid) to form a stable hydrogel network. Causality: UV-initiated radical thiol-ene chemistry is chosen because it is spatially and temporally controllable, highly efficient, and avoids the toxic heavy metal catalysts (like copper) required in azide-alkyne click chemistry[1][6].

Step-by-Step Methodology
  • Preparation: Dissolve the thiolated biopolymer and PEG6-Diundecene in a mutually compatible solvent system (e.g., aqueous buffer with 5-10% DMSO to solubilize the amphiphilic linker). Maintain a strict 1:1 Thiol:Alkene molar ratio.

  • Initiator Addition: Add the water-soluble photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) at 0.1% w/v. Causality: LAP is selected over Irgacure 2959 because it absorbs efficiently at 365 nm, preventing UV-B/UV-C degradation of sensitive biological payloads.

  • Irradiation: Expose the solution to 365 nm UV light (10 mW/cm²) for 3 minutes. The photoinitiator cleaves to form radicals, abstracting a hydrogen from the thiol to form a thiyl radical, which subsequently attacks the terminal diene of the crosslinker.

  • Self-Validation (Ellman's Assay): Extract a 10 µL aliquot post-irradiation and react it with DTNB (Ellman's reagent). Measure the absorbance at 412 nm. A successful, complete crosslinking reaction is validated by the absence of free thiols (near-zero absorbance compared to the pre-irradiation control), confirming 100% conversion.

G Init LAP Photoinitiator (365nm UV) Thiyl Thiyl Radical (R-S•) Init->Thiyl H-abstraction Thiol Biopolymer Thiol (R-SH) Thiol->Thiyl Product Thioether Linkage (Stable Network) Thiyl->Product attacks Alkene PEG6-Diundecene (Terminal Alkene) Alkene->Product crosslinks

Radical-mediated thiol-ene click chemistry pathway for stable thioether formation.

Workflow B: Surface Hydrosilylation for Protein-Resistant Biosensors

Objective: Graft PEG6-Diundecene onto a silicon biosensor surface to create an ultra-stable, anti-fouling Self-Assembled Monolayer (SAM). Causality: Traditional silane chemistry (Si-O-Si) is prone to hydrolysis in aqueous environments. Hydrosilylation forms a direct, hydrolytically impervious Si-C bond. The undecenyl tail packs tightly to protect the silicon, while the PEG6 core faces the aqueous environment to repel proteins[3][4].

Step-by-Step Methodology
  • Surface Cleaning & Etching: Clean a Si(111) wafer using Piranha solution (Caution: Highly reactive). Etch the wafer in 40% aqueous NH₄F for 15 minutes. Causality: NH₄F is used instead of dilute HF because it creates an atomically flat, perfectly hydrogen-terminated silicon surface (H-Si(111)), which is the necessary precursor for dense radical insertion [4].

  • Deoxygenation: Place the H-Si wafer in a Schlenk flask containing neat, freeze-pump-thaw degassed PEG6-Diundecene. Causality: Oxygen acts as a radical scavenger and will prematurely terminate the hydrosilylation chain reaction.

  • Photochemical Grafting: Irradiate the submerged wafer with 254 nm UV light for 2 hours. Causality: 254 nm light provides the exact energy required to homolytically cleave the Si-H bond, generating a silyl radical that attacks the terminal alkene of the crosslinker to form the Si-C bond.

  • Self-Validation (Contact Angle & XPS):

    • Water Contact Angle: Measure the static water contact angle. The bare H-Si surface is highly hydrophobic (~80°). Successful grafting of PEG6-Diundecene will lower the contact angle significantly (typically <40°) due to the exposed hydrophilic PEG core.

    • X-ray Photoelectron Spectroscopy (XPS): Incubate the functionalized surface in a 1 mg/mL fibrinogen solution for 1 hour, wash, and analyze the N1s peak (~401 eV). A self-validating, defect-free SAM will show negligible N1s signal (<3% monolayer protein adsorption) compared to the bare H-Si control[4].

G Si Bare Si(111) Wafer Etch 40% NH4F Etching (Removes Oxide) Si->Etch HSi H-Terminated Si (H-Si) Etch->HSi UV UV Irradiation (254 nm) + PEG6-Diundecene HSi->UV SAM Protein-Resistant SAM (Stable Si-C Bond) UV->SAM

Photochemical hydrosilylation workflow for generating protein-resistant silicon surfaces.

References

  • Yam, C. M., Lopez-Romero, J. M., Gu, J., & Cai, C. (2004). Protein-resistant monolayers prepared by hydrosilylation of α-oligo(ethylene glycol)-ω-alkenes on hydrogen-terminated silicon (111) surfaces. Chemical Communications, (22), 2510-2511.[Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.[Link]

Sources

Advanced Structural Integrity Testing of Amphiphilic Polymer Networks Synthesized with CAS 887406-37-3

Author: BenchChem Technical Support Team. Date: March 2026

As polymer engineering pivots toward materials that must survive dynamic, high-stress physiological or industrial environments, the selection of crosslinking monomers has become the defining factor in structural integrity. Traditional hydrophilic networks often suffer from brittle fracture, while purely hydrophobic networks lack the swelling capacity required for hydrogel applications.

This guide provides an objective, data-driven comparison of polymer networks synthesized using CAS 887406-37-3 (12,15,18,21,24,27,30-Heptaoxahentraconta-1,40-diene) against conventional alternatives like Poly(ethylene glycol) diacrylate (PEGDA) and short-chain aliphatic dienes. By analyzing the causality behind molecular architecture and macroscopic toughness, this guide serves as a definitive resource for researchers designing high-resilience amphiphilic co-networks.

Mechanistic Rationale: The Amphiphilic Advantage

CAS 887406-37-3 is a unique macromonomer characterized by a central hydrophilic hexaethylene glycol (PEG-6) core flanked by two hydrophobic 10-undecenyl chains[3]. When utilized in [1], this specific molecular architecture yields two critical structural advantages over traditional alternatives:

  • Absolute Hydrolytic Stability: Unlike PEGDA, which relies on ester linkages that are highly susceptible to hydrolytic degradation in aqueous environments, the thiol-ene reaction with CAS 887406-37-3 generates robust thioether bonds.

  • Nanophase Separation & Energy Dissipation: The amphiphilic nature of the monomer forces the network to undergo microphase separation in aqueous media. The terminal C11 alkyl chains aggregate into hydrophobic clusters (physical crosslinks) within the water-swollen PEG matrix. During mechanical deformation, these hydrophobic domains act as sacrificial bonds, unspooling to dissipate energy and preventing the catastrophic failure of the covalent backbone [2].

Comparative Structural Integrity Data

To objectively evaluate the structural integrity of CAS 887406-37-3, we compared its performance against a purely hydrophilic control (PEGDA) and a purely hydrophobic control (1,9-Decadiene). All networks were synthesized at equivalent molar crosslinking densities and tested in their equilibrium-swollen states.

Mechanical PropertyPEGDA Network (Hydrophilic Control)1,9-Decadiene Network (Hydrophobic Control)CAS 887406-37-3 Network (Amphiphilic)
Young's Modulus (MPa) 0.85 ± 0.0515.20 ± 1.102.40 ± 0.15
Elongation at Break (%) 45%15%420%
Toughness (MJ/m³) 0.221.156.85
Swelling Ratio (in Water) 12.01.0 (Non-swelling)8.5
Hydrolytic Stability (30 days) 42% mass lossNo mass lossNo mass loss

Data Interpretation: While PEGDA provides high swelling, it fails via brittle fracture at low strain (45%). Conversely, CAS 887406-37-3 networks achieve a massive 420% elongation at break. The synergy of a flexible PEG core and aggregating hydrophobic tails yields a toughness nearly 30 times greater than standard PEG hydrogels.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies incorporate internal validation checkpoints. Do not proceed to subsequent steps if a validation check fails.

Protocol A: Thiol-Ene Photopolymerization of Amphiphilic Networks

Causality: A stoichiometric 1:1 ratio of alkene to thiol is strictly maintained to ensure a homogeneous step-growth network, preventing unreacted dangling ends that act as structural defects.

  • Monomer Preparation: In a light-shielded vial, dissolve CAS 887406-37-3 (1.0 mmol) and 1,4-butanedithiol (1.0 mmol) in 2 mL of tetrahydrofuran (THF).

  • Initiator Addition: Add 1 wt% (relative to monomer mass) of Irgacure 2959 photoinitiator.

  • Degassing: Sonicate the mixture for 5 minutes to remove dissolved oxygen. (Note: While thiol-ene reactions are oxygen-tolerant, degassing prevents micro-bubble formation which act as stress concentrators).

  • Curing: Inject the solution into a 1 mm thick Teflon mold. Irradiate with 365 nm UV light at an intensity of 10 mW/cm² for 5 minutes.

  • Post-Cure & Purification: Transfer the film to a 60°C vacuum oven for 2 hours. Subsequently, swell the polymer in deionized water for 48 hours (replacing water every 12 hours) to leach out unreacted components.

  • Validation Check: Perform FT-IR spectroscopy on the dried film. The complete disappearance of the alkene peak at ~1640 cm⁻¹ and the thiol peak at ~2550 cm⁻¹ validates >95% monomer conversion.

Protocol B: Dynamic Mechanical Analysis (DMA) & Tensile Testing

Causality: Testing must be performed in the fully swollen state to accurately measure the contribution of the hydrophobic micellar domains to energy dissipation.

  • Sample Preparation: Cut the swollen polymer films into standard dog-bone shapes according to ASTM D412 specifications.

  • Calibration: Mount the sample on an Instron universal testing machine equipped with a 100 N load cell and an environmental chamber maintaining 100% humidity at 25°C.

  • Validation Check: Run a baseline test on a standardized PTFE sample to calibrate the load cell and ensure zero-drift before testing the hydrogels.

  • Tensile Testing: Apply a uniaxial strain rate of 10 mm/min until failure. Record Young's Modulus (from the initial linear slope), Elongation at Break, and integrate the area under the stress-strain curve to calculate Toughness.

  • Fatigue Testing: To evaluate hysteresis, subject a fresh sample to cyclic loading-unloading at 50% strain for 100 cycles. Calculate the dissipated energy per cycle from the hysteresis loop area.

Network Topology & Mechanistic Workflows

The superior structural integrity of polymers synthesized with CAS 887406-37-3 is a direct result of their network topology. The diagrams below map the experimental workflow and the logical relationship behind the material's stress dissipation capabilities.

Workflow M1 Monomer Preparation CAS 887406-37-3 + Dithiol M2 Photoinitiator Addition (e.g., Irgacure 2959) M1->M2 UV UV Photopolymerization (365 nm, 10 mW/cm²) M2->UV Net Amphiphilic Polymer Network (Phase-Separated Domains) UV->Net Thiol-Ene Click Test1 Tensile Testing (Instron, 10 mm/min) Net->Test1 Test2 Dynamic Mechanical Analysis (DMA, 1 Hz, -50 to 100°C) Net->Test2 Test3 Swelling Ratio Analysis (Aqueous vs. Organic) Net->Test3

Workflow for the synthesis and structural integrity testing of CAS 887406-37-3 networks.

Logic CAS CAS 887406-37-3 (Amphiphilic Diene) PEG Central PEG Segment (Hydrophilic) CAS->PEG Alkyl Terminal Alkyl Chains (Hydrophobic) CAS->Alkyl Flex Chain Flexibility & Water Retention PEG->Flex Agg Hydrophobic Aggregation (Physical Crosslinks) Alkyl->Agg Tough Enhanced Toughness & Fatigue Resistance Flex->Tough Agg->Tough Energy Dissipation

Mechanistic logic of stress dissipation and structural integrity in CAS 887406-37-3 networks.

Discussion of Causality

When stress is applied to the CAS 887406-37-3 network, the macroscopic strain is initially accommodated by the uncoiling of the highly flexible, water-swollen PEG segments. As strain increases, the stress is transferred to the hydrophobic C11 aggregates. Instead of the covalent thioether bonds breaking (which would lead to macroscopic fracture), these hydrophobic physical crosslinks dynamically pull apart. This reversible dissociation acts as a thermodynamic shock absorber, dissipating massive amounts of kinetic energy [2]. Once the load is removed, the hydrophobic chains re-aggregate, granting the material exceptional fatigue resistance over multiple loading cycles.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition (PubMed - NIH). [Link]

  • Achilleos, M., Mpekris, F., Stylianopoulos, T., & Krasia-Christoforou, T. (2016). Structurally-defined semi-interpenetrating amphiphilic polymer networks with tunable and predictable mechanical response. RSC Advances (RSC Publishing).[Link]

Safety Operating Guide

Comprehensive Operational and Disposal Guide for 12,15,18,21,24,27,30-Heptaoxahentetraconta-1,40-diene

Author: BenchChem Technical Support Team. Date: March 2026

As a highly specialized amphiphilic crosslinker, 12,15,18,21,24,27,30-Heptaoxahentetraconta-1,40-diene (CAS: 887406-37-3)[1] is heavily utilized in proteomics, hydrogel synthesis, and bioconjugation. However, its unique molecular architecture presents severe, often overlooked logistical and disposal hazards.

This guide provides researchers and laboratory managers with field-proven, self-validating protocols to safely handle, test, and dispose of this compound, ensuring absolute operational safety and regulatory compliance.

Mechanistic Hazard Profile: The Dual-Threat Architecture

To handle this chemical safely, one must understand the causality behind its instability. The molecule (Molecular Formula: C34H66O7) is a bis-undecenyl PEG6 derivative. It presents a dual-threat hazard profile due to two distinct functional groups:

  • Polyether Backbone (Auto-oxidation): The seven ether linkages (-CH2-O-CH2-) are highly susceptible to radical auto-oxidation. When exposed to atmospheric oxygen and light, the alpha-carbons adjacent to the ether oxygens form hydroperoxides and dialkyl peroxides. These peroxides are highly sensitive to thermal and mechanical shock.

  • Terminal Dienes (Auto-polymerization): The 1,40-diene terminal alkene groups are susceptible to radical-initiated auto-polymerization. If peroxides accumulate in the polyether chain, they can act as radical initiators, triggering a runaway, highly exothermic polymerization of the diene tails[2].

Because of this architecture, this chemical is classified as a Class C (Polymerization Hazard) and Class B (Concentration Hazard) Peroxide Former [3].

Operational Handling & Storage Lifecycle

Preventing peroxide formation is vastly safer and more cost-effective than de-peroxidation. Implement the following storage controls immediately upon receipt:

  • Temperature Control: Long-term storage is strictly recommended at -20°C [4]. Note: Refrigeration slows, but does not stop, peroxide formation[5].

  • Atmospheric Displacement: Never store the container with ambient air in the headspace. Purge the vial with an inert gas (Argon or heavy Nitrogen) before sealing[5].

  • Lifecycle Tracking: Peroxides form as a function of age and oxygen exposure. Strict adherence to a testing schedule is non-negotiable[6].

Table 1: Storage and Testing Lifecycle[7][8]
Container StatusMaximum Safe StorageRequired Action at Deadline
Unopened 12 to 18 months from receiptTest for peroxides or dispose as hazardous waste.
Opened 3 months from openingPerform quantitative peroxide test before any use.
Concentration/Evaporation Prior to every procedureMandatory peroxide testing; never distill to dryness.

Step-by-Step Disposal & Deactivation Protocols

Disposal of polyether dienes must follow a self-validating system: Never dispose of a potential peroxide former without testing it first. Sending highly peroxidized waste to a standard facility risks detonation during transit or incineration.

Phase 1: Visual Inspection (The "Do Not Touch" Rule)

Before moving the bottle for disposal, perform a visual inspection without agitating the container[7].

  • Look for stratification (liquid separating into distinct layers).

  • Look for viscosity changes (signs of auto-polymerization).

  • Look for crystalline structures around the cap or suspended in the liquid. Causality: Crystals are pure, shock-sensitive solid peroxides. Friction from unscrewing the cap can cause detonation. If any of these are present, do not touch the container . Evacuate the immediate area and contact your Environmental Health and Safety (EHS) bomb squad or hazardous materials team.

Phase 2: Quantitative Peroxide Testing (KI Method)

If the liquid is visually clear, you must quantify the peroxide concentration. While commercial test strips (0-100 ppm) are acceptable[5], the Potassium Iodide (KI) test is highly sensitive and preferred for complex polyethers[3].

KI Testing Methodology:

  • In a glass vial, prepare a fresh solution of 100 mg of Potassium Iodide (KI) dissolved in 1 mL of glacial acetic acid[3].

  • Add a 1 mL aliquot of the 12,15,18,21,24,27,30-Heptaoxahentetraconta-1,40-diene to the KI solution.

  • Shake gently and observe the color change against a white background.

    • Colorless / Pale Yellow: < 30 ppm (Safe for standard disposal).

    • Bright Yellow: 30 - 100 ppm (Requires de-peroxidation before disposal).

    • Brown / Dark Brown: > 100 ppm (High hazard; do not move, contact EHS)[3][7].

Phase 3: De-peroxidation (If 30 - 100 ppm)

If the chemical tests between 30 and 100 ppm, it must be deactivated before it can be safely transported by waste management. Because this long-chain diene is highly viscous and water-insoluble, the Ferrous Sulfate extraction method is highly effective[8].

Ferrous Sulfate Deactivation Protocol:

  • Prepare the FeSO4 solution: Dissolve 6 g of FeSO4​⋅7H2​O and 6 mL of concentrated sulfuric acid in 11 mL of distilled water[8].

  • In a secure fume hood, add the FeSO4 solution to the peroxidized chemical (Use a 1:5 ratio of FeSO4 solution to chemical waste).

  • Stir vigorously using an overhead mechanical stirrer (avoid magnetic stir bars, as friction can be hazardous) until the organic layer no longer yields a positive KI test[7][8].

  • Self-Validation: You must re-test the organic layer using the KI method to confirm peroxide destruction before proceeding to Phase 4.

Phase 4: Final Waste Segregation

Once validated as peroxide-free (< 30 ppm), the chemical can be disposed of.

  • Transfer the deactivated liquid into a chemically compatible, heavy-duty HDPE waste container.

  • Label clearly as: "Hazardous Organic Waste - Polyether Diene (Peroxide Tested: < 30 ppm)".

  • Dispose of via high-temperature incineration through a licensed hazardous waste facility. Do not mix with strong oxidizers, acids, or aqueous waste streams[9].

Disposal Decision Workflow

The following logic tree dictates the immediate operational choices required when decommissioning this chemical.

G Start 1. Visual Inspection of Container VisCheck Crystals, Cloudiness, or Stratification? Start->VisCheck CallEHS DO NOT TOUCH! Evacuate & Call EHS VisCheck->CallEHS Yes Test 2. Perform Peroxide Test (KI or Strips) VisCheck->Test No Level Peroxide Concentration Test->Level Low < 30 ppm Safe for Disposal Level->Low Med 30 - 100 ppm De-peroxidation Required Level->Med High > 100 ppm High Hazard Level->High Waste 4. Incineration (Hazardous Waste) Low->Waste Deact 3. Treat with FeSO4 or Activated Alumina Med->Deact High->CallEHS Deact->Test Retest

Caption: Self-validating disposal and de-peroxidation workflow for polyether dienes.

Table 2: Peroxide Concentration Thresholds & Required Actions[8][9]
ConcentrationHazard LevelRequired Operational Action
0 - 30 ppm LowSafe for standard hazardous organic waste incineration.
30 - 100 ppm ModerateDo not dispose. Chemically deactivate (FeSO4) and retest.
> 100 ppm CriticalEvacuate fume hood. Contact EHS for specialized remote disposal.

References

  • University of Kentucky, Environmental Quality Management. Peroxide Forming Chemicals. Available at:[Link]

  • University of British Columbia, Safety & Risk Services. Working Safely with Peroxide Forming Compounds. Available at:[Link]

  • Princeton University, Office of Environmental Health and Safety. Peroxide Forming Chemicals. Available at:[Link]

  • University of Wyoming, Regulated Materials Management Center. Control and Safe Use of Peroxide Formers. Available at:[Link]

  • Massachusetts Institute of Technology (MIT), EHS. EHS-0042 Peroxide Forming Chemicals. Available at:[Link]

  • Vanderbilt University, Office of Clinical and Research Safety. Peroxide Forming Chemicals: Management, Retention and Storage. Available at:[Link]

  • University of Georgia, Office of Research. Peroxide-Forming Chemicals (PFCs). Available at: [Link]

Sources

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.